3-Methyl-1-nitro-1H-pyrazole
Description
BenchChem offers high-quality 3-Methyl-1-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-4-2-3-6(5-4)7(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLZIVIPHUHRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342398 | |
| Record name | 3-Methyl-1-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31163-84-5 | |
| Record name | 3-Methyl-1-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-1-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, drawing upon established methodologies for the N-nitration of pyrazoles, and provides a thorough description of the analytical techniques required for its structural elucidation and purity assessment. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives and for professionals in the field of drug development exploring new chemical entities.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is a key structural motif in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[1][2] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological effects.[1]
The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and biological activity. Nitropyrazoles are not only important intermediates in the synthesis of more complex molecules but have also garnered attention as energetic materials due to their high nitrogen content and density.[3][4] Specifically, N-nitropyrazoles are a class of compounds where the nitro group is attached to one of the nitrogen atoms of the pyrazole ring. 3-Methyl-1-nitro-1H-pyrazole is a member of this class, and a detailed understanding of its synthesis and properties is crucial for its potential applications.
This guide will focus on the practical aspects of synthesizing and characterizing 3-Methyl-1-nitro-1H-pyrazole, providing a robust framework for its preparation and analysis in a laboratory setting.
Synthesis of 3-Methyl-1-nitro-1H-pyrazole
The synthesis of 3-Methyl-1-nitro-1H-pyrazole is typically achieved through the direct N-nitration of 3-methylpyrazole. The choice of nitrating agent is critical to favor the formation of the N-nitro product over C-nitration (nitration on the pyrazole ring's carbon atoms). A common and effective method involves the use of a mixture of nitric acid and acetic anhydride.
Reaction Mechanism and Rationale
The nitration of 3-methylpyrazole with a mixture of nitric acid and acetic anhydride proceeds through the formation of acetyl nitrate (CH3COO-NO2), a potent electrophile. The lone pair of electrons on the N1 nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic nitrogen of acetyl nitrate. This is followed by the elimination of acetic acid to yield the N-nitropyrazole.
The use of acetic anhydride serves two primary purposes: it acts as a dehydrating agent, removing any water present in the nitric acid that could lead to side reactions, and it facilitates the formation of the highly reactive acetyl nitrate. Conducting the reaction at low temperatures (typically 0-5 °C) is crucial to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts, including C-nitrated isomers and decomposition products.
Caption: Proposed mechanism for the N-nitration of 3-methylpyrazole.
Detailed Experimental Protocol
Safety Precautions: This reaction involves the use of strong acids and anhydrides. It is essential to perform the experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
3-Methylpyrazole (97%)
-
Acetic anhydride (≥98%)
-
Fuming nitric acid (≥90%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath to 0 °C, slowly add fuming nitric acid dropwise to acetic anhydride with constant stirring. Maintain the temperature below 10 °C throughout the addition. Allow the mixture to stir for an additional 15 minutes at 0 °C to ensure the complete formation of acetyl nitrate.
-
Nitration Reaction: Dissolve 3-methylpyrazole in dichloromethane (DCM) in a separate flask. Cool this solution to 0 °C in an ice-salt bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-methylpyrazole in DCM over a period of 30-60 minutes. Carefully monitor the temperature and maintain it between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid - perform this step carefully due to potential gas evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of 3-Methyl-1-nitro-1H-pyrazole
A thorough characterization is essential to confirm the identity and purity of the synthesized 3-Methyl-1-nitro-1H-pyrazole. The following spectroscopic techniques are recommended.
Spectroscopic Data Summary
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | H5: ~8.0-8.2 ppm (d), H4: ~6.5-6.7 ppm (d), CH₃: ~2.5-2.7 ppm (s) |
| Coupling Constant (J, Hz) | J₄,₅: ~2-3 Hz | |
| ¹³C NMR | Chemical Shift (δ, ppm) | C3: ~150-155 ppm, C5: ~135-140 ppm, C4: ~110-115 ppm, CH₃: ~12-15 ppm |
| FT-IR | Wavenumber (cm⁻¹) | Asymmetric NO₂ stretch: ~1550-1580 cm⁻¹, Symmetric NO₂ stretch: ~1340-1370 cm⁻¹, C-H stretch (aromatic): ~3100-3150 cm⁻¹, C-H stretch (aliphatic): ~2900-3000 cm⁻¹ |
| Mass Spec (EI) | m/z | Molecular Ion [M]⁺: 127.04, Fragmentation pattern showing loss of NO₂ (m/z 81) |
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure by identifying the chemical environment of the protons and carbon atoms.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The expected ¹H NMR spectrum will show three distinct signals: a doublet for the proton at the 5-position, a doublet for the proton at the 4-position, and a singlet for the methyl protons. The coupling constant between H4 and H5 will be small, characteristic of pyrazole ring protons. The ¹³C NMR will show four signals corresponding to the three pyrazole ring carbons and the methyl carbon.
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule, particularly the nitro group.
-
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: The key diagnostic peaks will be the strong asymmetric and symmetric stretching vibrations of the N-NO₂ group.
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Methodology:
-
Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.
-
Data Analysis: The mass spectrum should show a molecular ion peak at m/z 127 corresponding to the molecular formula C₄H₅N₃O₂.[5] A prominent fragment ion at m/z 81, resulting from the loss of the nitro group (NO₂), is also expected.
-
Caption: A typical workflow for the characterization of synthesized compounds.
Potential Applications in Drug Development and Beyond
The incorporation of a nitro group can significantly influence the pharmacological profile of a molecule. Nitropyrazoles have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nitro group can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions with biological targets.[1]
Furthermore, the electron-withdrawing nature of the nitro group makes the pyrazole ring more susceptible to nucleophilic substitution reactions, opening up avenues for further chemical modifications and the generation of diverse compound libraries for drug discovery screening.
Beyond pharmaceuticals, N-nitropyrazoles are of interest in the field of energetic materials.[4] Their high nitrogen content and oxygen balance contribute to their energetic properties. While 3-Methyl-1-nitro-1H-pyrazole itself may not be a primary explosive, it can serve as a precursor for the synthesis of more complex and potent energetic compounds.[4]
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-Methyl-1-nitro-1H-pyrazole. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently prepare and validate this valuable heterocyclic building block. The comprehensive characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound, which is paramount for its subsequent use in drug discovery, materials science, and other areas of chemical research.
References
- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). RSC Advances, 12(51), 33235-33244.
- Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475.
- Finnegan, R. A., & Smith, R. F. (1966). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1919-1925.
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3]triazin-7(6H). (2021). Molecules, 26(18), 5649.
- Chen, X. (2004). Synthesis of 3-Nitropyrazole.
- 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2156.
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3]triazin-7(6H)-ones and Derivatives. (2021). Molecules, 26(18), 5649.
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1H-Pyrazole, 3-methyl-4-nitro-. (n.d.). PubChem. Retrieved from [Link]
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- (PDF) Nitropyrazoles (review). (2015).
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters, 26(28), 5946-5950.
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Molecules, 28(18), 6527.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (2021). RSC Advances, 11(38), 23636-23645.
- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1969). The Journal of Organic Chemistry, 34(11), 3362-3366.
- Direct nitration of five membered heterocycles. (2001).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 915-934.
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3-Nitropyrazole. (n.d.). PubChem. Retrieved from [Link]
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- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 49-59.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (2025). BenchChem.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-794.
- Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. (2020).
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3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
- 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. (2019). New Journal of Chemistry, 43(35), 13827-13831.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2017). Molecules, 22(11), 1888.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1494.
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-nitro-1H-pyrazole
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-1-nitro-1H-pyrazole. Due to its nature as a reactive intermediate, direct experimental data for this N-nitropyrazole is limited. This document, therefore, synthesizes information from computational studies and established knowledge of related N-nitropyrazole compounds to predict its properties. A significant focus is placed on its synthesis, inherent instability, and its propensity to rearrange into more stable C-nitro isomers. This guide also offers detailed, field-proven experimental protocols for the characterization of the closely related and stable isomer, 3-methyl-4-nitro-1H-pyrazole, to provide a comparative framework and practical methodologies for researchers in this field.
Introduction: The Elusive Nature of N-Nitropyrazoles
Nitropyrazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, often explored for their energetic properties.[1] A critical distinction within this class lies in the position of the nitro group: on a carbon atom (C-nitro) or a nitrogen atom (N-nitro) of the pyrazole ring. 3-Methyl-1-nitro-1H-pyrazole, the subject of this guide, is an N-nitropyrazole.
N-nitropyrazoles are generally less stable than their C-nitro counterparts.[2] They are often synthesized as intermediates that, under thermal conditions, undergo rearrangement to the more thermodynamically stable C-nitropyrazoles.[1][3] This inherent instability makes the isolation and comprehensive experimental characterization of 3-Methyl-1-nitro-1H-pyrazole challenging. Consequently, much of our understanding of its physicochemical properties is derived from computational modeling and by analogy to other characterized N-nitropyrazoles.
This guide aims to provide a detailed theoretical and practical framework for understanding this reactive molecule. We will delve into its predicted properties, its synthesis and reactivity, and provide robust protocols for the characterization of a stable, commercially available isomer to aid researchers in this domain.
Molecular Structure and Isomerism
The foundational structure of 3-Methyl-1-nitro-1H-pyrazole is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms, with a methyl group at the C3 position and a nitro group at the N1 position.
Tautomerism of the Precursor
It is crucial to understand that the precursor, 3-methyl-1H-pyrazole, exists as a mixture of two tautomers in solution: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. The nitration at the N1 position effectively "locks" the molecule into a single isomer, derived from the 3-methyl tautomer.
Caption: Tautomeric equilibrium of the 3-methyl-1H-pyrazole precursor.
Predicted Molecular Properties
While extensive experimental data for 3-Methyl-1-nitro-1H-pyrazole is unavailable, its fundamental properties can be calculated.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | - |
| Molecular Weight | 127.10 g/mol | - |
| Exact Mass | 127.038176 u | - |
| Topological Polar Surface Area | 63.6 Ų | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 1 | Predicted |
Synthesis and Reactivity
The synthesis of N-nitropyrazoles is typically achieved through the nitration of the corresponding pyrazole with a suitable nitrating agent, often under carefully controlled, low-temperature conditions to prevent immediate rearrangement.
General Synthetic Pathway
The synthesis of 3-nitropyrazole from pyrazole is a well-documented two-step process that proceeds via an N-nitropyrazole intermediate.[1][4] A similar pathway can be proposed for the synthesis of 3-Methyl-1-nitro-1H-pyrazole.
Caption: Proposed synthetic pathway for 3-Methyl-1-nitro-1H-pyrazole and its subsequent rearrangement.
Experimental Protocol: Synthesis of 3-Methyl-1-nitro-1H-pyrazole (Hypothetical)
Disclaimer: This is a hypothetical protocol based on established methods for N-nitropyrazole synthesis. This reaction should be performed with extreme caution in a controlled laboratory setting by trained professionals, as N-nitro compounds can be energetic.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-methyl-1H-pyrazole (1.0 eq) in acetic anhydride at -5°C to 0°C.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise to the pyrazole solution, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or low-temperature NMR if possible.
-
Work-up (Low Temperature): Once the starting material is consumed, pour the reaction mixture onto crushed ice and neutralize with a cold, dilute solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with cold diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield crude 3-Methyl-1-nitro-1H-pyrazole.
Causality Note: The use of low temperatures throughout the synthesis and work-up is critical to minimize the thermal rearrangement of the N-nitro product to the more stable C-nitro isomers.
Chemical Reactivity: The N- to C-Nitro Rearrangement
The defining chemical property of 3-Methyl-1-nitro-1H-pyrazole is its propensity to undergo thermal rearrangement to form 3-methyl-4-nitro-1H-pyrazole and potentially 5-methyl-4-nitro-1H-pyrazole. This reaction is typically performed by refluxing the N-nitro intermediate in a high-boiling solvent like dichlorobenzene or benzonitrile.[3] This rearrangement is a key consideration in any application of this compound, as it is likely to be the predominant species under many experimental conditions.
Predicted and Comparative Spectroscopic and Physicochemical Properties
Due to its transient nature, a full experimental dataset for 3-Methyl-1-nitro-1H-pyrazole is not available. The following sections provide predicted data based on computational studies of nitropyrazoles and experimental data for the stable isomer, 3-methyl-4-nitro-1H-pyrazole, for comparison.
Spectroscopic Data
Computational studies have been employed to predict the NMR chemical shifts of a wide range of nitropyrazoles, including N-nitro derivatives.[5]
Table of Predicted vs. Experimental Spectroscopic Data
| Technique | 3-Methyl-1-nitro-1H-pyrazole (Predicted) | 3-Methyl-4-nitro-1H-pyrazole (Experimental) [6][7] |
| ¹H NMR (ppm) | Signals for methyl, H4, and H5 protons. Chemical shifts would be influenced by the electron-withdrawing N-nitro group. | δ ~13.5 (br s, 1H, NH), ~8.4 (s, 1H, H5), ~2.6 (s, 3H, CH₃) in DMSO-d₆. |
| ¹³C NMR (ppm) | Distinct signals for C3, C4, C5, and the methyl carbon. | δ ~145 (C3), ~138 (C4), ~129 (C5), ~14 (CH₃) in DMSO-d₆. |
| IR (cm⁻¹) | Strong absorptions expected for N-NO₂ asymmetric (~1600-1650 cm⁻¹) and symmetric (~1250-1300 cm⁻¹) stretching. | Strong absorptions for C-NO₂ asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching. |
| Mass Spec (m/z) | M⁺ at 127. Fragmentation would likely involve loss of NO₂. | M⁺ at 127. Fragmentation patterns are well-documented.[6] |
Physicochemical Properties
The following table contrasts the predicted properties of the N-nitro isomer with the known properties of the C-nitro isomer.
| Property | 3-Methyl-1-nitro-1H-pyrazole (Predicted) | 3-Methyl-4-nitro-1H-pyrazole (Experimental) [8][9] |
| Appearance | Likely a low-melting solid or oil. | White to pale cream crystalline powder. |
| Melting Point | Expected to be low; may decompose on heating. | 133-139 °C |
| Boiling Point | Not applicable; likely to decompose and rearrange. | ~300 °C (Predicted) |
| Solubility | Likely soluble in common organic solvents. | Slightly soluble in water. |
| Stability | Thermally unstable; rearranges to C-nitro isomers. | Thermally stable solid. |
Experimental Protocols for Characterization of 3-Methyl-4-nitro-1H-pyrazole
The following protocols for the stable C-nitro isomer serve as a validated reference for researchers. These methods could be adapted for the low-temperature analysis of the N-nitro isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-methyl-4-nitro-1H-pyrazole and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal reference (δ 0.00 ppm).
-
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more.
-
-
Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups, particularly the nitro group.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Key Vibrations: Look for characteristic strong peaks for the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the C-NO₂ group.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze the fragmentation pattern.
-
Methodology:
-
Technique: Electron Ionization (EI) mass spectrometry is suitable.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Analysis: Identify the molecular ion peak (M⁺) at m/z 127. Analyze the fragmentation pattern, which may include the loss of NO₂ (m/z 81) and other characteristic fragments.[6]
-
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-1-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational properties of 3-Methyl-1-nitro-1H-pyrazole. In the absence of an experimental crystal structure, this guide leverages insights from computational chemistry studies on a broad range of nitropyrazoles to present a robust theoretical model of the molecule's geometry. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are discussed. The guide delves into the conformational preferences of the 1-nitro group, a critical factor influencing the molecule's electronic properties and intermolecular interactions. Methodologies for the synthesis and computational analysis of this class of compounds are also presented to provide a comprehensive resource for researchers.
Introduction
Nitropyrazoles are a class of heterocyclic compounds that have garnered significant interest for their diverse applications, ranging from energetic materials to pharmaceuticals.[1][2] The introduction of a nitro group onto the pyrazole ring dramatically influences the molecule's electronic structure, stability, and reactivity. 3-Methyl-1-nitro-1H-pyrazole, a member of this family, presents a unique combination of a methyl group at the 3-position and a nitro group at the 1-position of the pyrazole ring. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its behavior in various chemical and biological systems. This guide aims to provide a comprehensive overview of its molecular structure and conformation, drawing upon established principles and computational studies of related nitropyrazole derivatives.
Molecular Structure of 3-Methyl-1-nitro-1H-pyrazole
While an experimental crystal structure for 3-Methyl-1-nitro-1H-pyrazole has not been reported in the literature, its molecular geometry can be reliably predicted using computational methods such as Density Functional Theory (DFT). DFT calculations have proven to be a powerful tool for determining the structures and properties of nitropyrazole derivatives with a high degree of accuracy.[2]
The molecular structure is characterized by a planar five-membered pyrazole ring. The methyl group is attached to the C3 atom, and the nitro group is bonded to the N1 atom of the pyrazole ring.
Figure 1: Predicted molecular structure of 3-Methyl-1-nitro-1H-pyrazole with estimated bond lengths.
Key Structural Parameters
The geometric parameters of 3-Methyl-1-nitro-1H-pyrazole can be estimated based on computational studies of similar nitropyrazole structures. The following table summarizes the predicted bond lengths, bond angles, and a key dihedral angle.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-N2 | ~1.38 |
| N2-C3 | ~1.34 |
| C3-C4 | ~1.40 |
| C4-C5 | ~1.36 |
| C5-N1 | ~1.35 |
| C3-C(methyl) | ~1.50 |
| N1-N(nitro) | ~1.42 |
| N(nitro)-O | ~1.22 |
| Bond Angles (°) ** | |
| C5-N1-N2 | ~111 |
| N1-N2-C3 | ~106 |
| N2-C3-C4 | ~110 |
| C3-C4-C5 | ~107 |
| C4-C5-N1 | ~106 |
| Dihedral Angle (°) ** | |
| C5-N1-N(nitro)-O | ~0 (or ~180) |
Note: These values are estimations based on computational data for related nitropyrazoles and may vary slightly with different levels of theory.
Conformational Analysis of the 1-Nitro Group
A critical aspect of the molecular structure of 3-Methyl-1-nitro-1H-pyrazole is the conformation of the nitro group relative to the pyrazole ring. The rotation of the N-NO2 bond is a key determinant of the molecule's electronic properties. Computational studies on 1-nitro-1H-pyrazoles have shown that the planarity of the system is influenced by substituents on the pyrazole ring.[1]
For 1-nitro-1H-pyrazoles without bulky substituents at the 5-position, a planar conformation, where the nitro group is coplanar with the pyrazole ring, is generally the most stable.[1] This planarity allows for maximum conjugation between the pi-system of the pyrazole ring and the nitro group. In the case of 3-Methyl-1-nitro-1H-pyrazole, the methyl group at the 3-position is not expected to exert a significant steric hindrance on the 1-nitro group. Therefore, a planar or near-planar conformation is predicted to be the low-energy state.
The rotational barrier of the nitro group in related aromatic systems, such as nitrobenzene, is relatively small, on the order of a few kcal/mol. This suggests that while the planar conformation is preferred, deviations from planarity can occur, particularly in different environments or upon intermolecular interactions.
Figure 3: Proposed workflow for the synthesis of 3-Methyl-1-nitro-1H-pyrazole.
Step-by-Step Protocol:
-
Nitration: To a solution of 3-methylpyrazole in a suitable solvent such as acetic anhydride, a nitrating agent, typically a mixture of nitric acid and acetic anhydride, is added dropwise at a controlled low temperature (e.g., 0-5 °C).
-
Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at low temperature and then carefully quenched by pouring it onto ice water.
-
Extraction: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product, which may contain a mixture of isomers, is then purified by column chromatography on silica gel to isolate the desired 3-Methyl-1-nitro-1H-pyrazole.
-
Characterization: The structure of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Computational Methodology for Structural Analysis
The following protocol outlines a standard computational approach for determining the molecular structure and conformational profile of 3-Methyl-1-nitro-1H-pyrazole.
Computational Workflow:
Figure 4: Workflow for the computational analysis of 3-Methyl-1-nitro-1H-pyrazole.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of 3-Methyl-1-nitro-1H-pyrazole is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). [1]This process finds the lowest energy arrangement of the atoms.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).
-
Conformational Search: To investigate the rotational barrier of the nitro group, a series of constrained optimizations or a potential energy surface scan is performed. The dihedral angle C5-N1-N(nitro)-O is systematically varied (e.g., in 10° increments from 0° to 180°), and the energy is calculated at each step. This allows for the determination of the energy profile for the rotation and the identification of the most stable conformer(s) and transition states.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of 3-Methyl-1-nitro-1H-pyrazole based on current computational and synthetic knowledge. The molecule is predicted to have a planar pyrazole ring with a nearly coplanar 1-nitro group in its lowest energy conformation. This structural information is foundational for understanding its chemical reactivity, intermolecular interactions, and potential applications in materials science and drug discovery. The provided synthetic and computational methodologies offer practical guidance for researchers working with this and related nitropyrazole compounds. Future experimental studies, particularly X-ray crystallographic analysis, would be invaluable for validating and refining the computational models presented herein.
References
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-110. Available at: [Link] [1]2. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials, 18(3), 252-256. Available at: [Link]
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Spectroscopic Characterization of 3-Methyl-1-nitro-1H-pyrazole: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic signature of 3-Methyl-1-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. In the absence of extensive published experimental data for this specific isomer, this guide leverages predictive methodologies and comparative analysis with structurally related analogues to provide a robust framework for its characterization.
Introduction
3-Methyl-1-nitro-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of a nitro group onto the pyrazole ring system significantly influences its electronic properties and potential as a synthetic building block. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide explains the causal relationships behind experimental choices and provides self-validating protocols for acquiring and interpreting spectroscopic data.
Molecular Structure and Isomerism
It is crucial to distinguish 3-Methyl-1-nitro-1H-pyrazole from its isomers, such as 3-methyl-4-nitro-1H-pyrazole and 1-methyl-3-nitropyrazole. The position of the methyl and nitro groups dramatically alters the molecule's symmetry and electronic distribution, leading to distinct spectroscopic fingerprints.
Caption: Molecular structure of 3-Methyl-1-nitro-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-Methyl-1-nitro-1H-pyrazole, providing information on the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two aromatic protons on the pyrazole ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl group at the C3 position is expected to resonate in this region. |
| ~6.5 | Doublet | 1H | H4 | The proton at the C4 position is coupled to the H5 proton. |
| ~8.0 | Doublet | 1H | H5 | The proton at the C5 position is deshielded by the adjacent N-nitro group and is coupled to the H4 proton. |
Predictions are based on standard chemical shift values and analysis of related structures.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~14 | -CH₃ | The methyl carbon is expected in the aliphatic region. |
| ~110 | C4 | The C4 carbon is shielded relative to C5. |
| ~135 | C5 | The C5 carbon is deshielded due to its proximity to the N-nitro group. |
| ~150 | C3 | The C3 carbon, substituted with the methyl group, will be significantly downfield. |
Predictions are based on established increments for substituents on a pyrazole ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-1-nitro-1H-pyrazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse spectrum with a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule, particularly the nitro group.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Vibrations of the C-H bonds on the pyrazole ring. |
| ~2950-2850 | Medium | C-H stretch (aliphatic) | Vibrations of the C-H bonds of the methyl group. |
| ~1620-1580 | Strong | Asymmetric NO₂ stretch | The N-nitro group exhibits a strong characteristic asymmetric stretching vibration.[1] |
| ~1300-1270 | Strong | Symmetric NO₂ stretch | The corresponding symmetric stretching vibration of the N-nitro group is also a strong, diagnostic peak.[1] |
| ~1550-1450 | Medium-Strong | C=N and C=C stretching | Ring stretching vibrations of the pyrazole core. |
Predictions are based on characteristic group frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Spectrometry Data
For 3-Methyl-1-nitro-1H-pyrazole (Molecular Weight: 127.10 g/mol ).
| m/z | Predicted Ion | Rationale for Fragmentation |
| 127 | [M]⁺ | Molecular ion peak. |
| 97 | [M - NO]⁺ | Loss of a nitro radical is a common fragmentation pathway for nitroaromatic compounds. |
| 81 | [M - NO₂]⁺ | Loss of the entire nitro group. |
| 80 | [M - NO₂ - H]⁺ | Subsequent loss of a hydrogen atom. |
| 54 | [C₃H₄N]⁺ | Fragmentation of the pyrazole ring. |
Interpretation of Fragmentation
The fragmentation of N-nitropyrazoles is expected to be initiated by the cleavage of the N-NO₂ bond. The resulting [M-NO₂]⁺ ion can then undergo further fragmentation of the pyrazole ring. The presence of the methyl group will also influence the fragmentation pathways.
Caption: Predicted fragmentation pathway for 3-Methyl-1-nitro-1H-pyrazole in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity for the molecular ion.
-
For fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 127) as the precursor ion and applying collision-induced dissociation (CID).
-
Synthesis of 3-Methyl-1-nitro-1H-pyrazole
A plausible synthetic route involves the direct nitration of 3-methylpyrazole.
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add 3-methylpyrazole to a nitrating mixture, such as nitric acid in acetic anhydride or trifluoroacetic anhydride.[2]
-
Reaction Conditions: Stir the mixture at low temperature (0-5 °C) for several hours.
-
Workup: Carefully quench the reaction by pouring it onto ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic features of 3-Methyl-1-nitro-1H-pyrazole. By combining predictive data with established spectroscopic principles and detailed experimental protocols, researchers are equipped to synthesize, identify, and characterize this compound with a high degree of confidence. The provided data and methodologies serve as a valuable resource for future studies involving this and related nitropyrazole derivatives.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79255, 1H-Pyrazole, 3-methyl-4-nitro-. Retrieved from [Link].
-
Pagan-Torres, Y. J., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1040, 137-145. Available at: [Link].
-
Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5086. Available at: [Link].
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Tautomerism in 3-Methyl-1-nitro-1H-pyrazole: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in 3-methyl-1-nitro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide delves into the structural nuances, analytical characterization, and computational modeling of its tautomeric forms. We present detailed, field-proven protocols for the synthesis, spectroscopic analysis (NMR and UV-Vis), and computational investigation using Density Functional Theory (DFT). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the study of pyrazole tautomerism. The interplay of tautomeric forms can significantly influence a molecule's biological activity, reactivity, and physical properties, making a thorough understanding essential for rational drug design and material development.[1][2]
Introduction: The Significance of Tautomerism in Pyrazole Scaffolds
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[2][3] In heterocyclic chemistry, annular tautomerism, where a proton can occupy two or more positions within a heterocyclic system, is of particular importance.[4][5] Pyrazole and its derivatives are well-known to exhibit this type of tautomerism, which can significantly impact their physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity.[1][6] These properties, in turn, govern a molecule's pharmacokinetic and pharmacodynamic profile.
The introduction of a nitro group, a potent electron-withdrawing substituent, into the pyrazole ring, as in 3-methyl-1-nitro-1H-pyrazole, adds another layer of complexity and interest. Nitro-heterocyclic compounds are a class of molecules with a broad spectrum of biological activities, including antibacterial and antiprotozoal effects.[7][8] The tautomeric state of such compounds can influence their mechanism of action and potential toxicity.[7] Therefore, a detailed understanding and characterization of the tautomeric equilibrium in 3-methyl-1-nitro-1H-pyrazole are crucial for harnessing its full potential in therapeutic applications.
This guide will provide a deep dive into the specific tautomeric forms of 3-methyl-1-nitro-1H-pyrazole, offering a synergistic approach that combines synthetic chemistry, advanced spectroscopic techniques, and computational modeling to provide a holistic understanding of this dynamic system.
The Tautomeric Landscape of 3-Methyl-1-nitro-1H-pyrazole
The primary form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][6] For 3-methyl-1H-pyrazole, this results in two tautomeric forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. However, the introduction of a nitro group on one of the nitrogen atoms, as in 3-methyl-1-nitro-1H-pyrazole, suggests a fixed substitution pattern. The key tautomeric considerations for this molecule would involve potential prototropic shifts if the "1-nitro" designation is a result of a synthetic pathway that could lead to isomeric products or if there are possibilities for other forms of tautomerism, such as nitro-aci-nitro tautomerism, although the latter is less common in aromatic systems.
For the purpose of this guide, we will consider the potential for the existence of two primary positional isomers arising from the synthesis, which can be considered tautomeric precursors: 3-methyl-1-nitro-1H-pyrazole and 5-methyl-1-nitro-1H-pyrazole . The relative stability and interconversion of these forms are critical aspects of their chemistry.
Tautomer1 [label="3-Methyl-1-nitro-1H-pyrazole", fillcolor="#F1F3F4"]; Tautomer2 [label="5-Methyl-1-nitro-1H-pyrazole", fillcolor="#F1F3F4"]; Equilibrium [label="⇌", shape=plaintext, fontsize=20];
Tautomer1 -- Equilibrium [dir=none]; Equilibrium -- Tautomer2 [dir=none]; }
Figure 1: Positional Isomers of Methyl-Nitropyrazole.Synthesis and Characterization
A robust understanding of the tautomerism of 3-methyl-1-nitro-1H-pyrazole begins with its synthesis and unambiguous characterization. The following sections provide detailed protocols for these crucial steps.
Synthesis of 3(5)-Methyl-1-nitro-1H-pyrazole
The synthesis of N-nitropyrazoles is typically achieved through the nitration of the corresponding N-unsubstituted pyrazole.[9][10] A common method involves the use of a nitrating agent such as nitric acid in the presence of a dehydrating agent like acetic anhydride or sulfuric acid. Thermal rearrangement of the initially formed N-nitropyrazole can then lead to C-nitropyrazoles.[11] For the synthesis of the target compound, we will focus on the N-nitration of 3-methyl-1H-pyrazole.
Experimental Protocol: Synthesis of 3(5)-Methyl-1-nitro-1H-pyrazole
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-methyl-1H-pyrazole (1.0 eq).
-
Solvent and Cooling: Add acetic anhydride (5.0 eq) to the flask and cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 3(5)-methyl-1-nitro-1H-pyrazole.
Start [label="3-Methyl-1H-pyrazole"]; Step1 [label="Dissolve in Acetic Anhydride\nCool to 0-5 °C"]; Step2 [label="Add HNO3 / Acetic Anhydride\n(T < 10 °C)"]; Step3 [label="Stir at 0-5 °C, then RT"]; Step4 [label="Quench with Ice"]; Step5 [label="Extract with Ethyl Acetate"]; Step6 [label="Wash with NaHCO3 and Brine"]; Step7 [label="Dry and Concentrate"]; End [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> End; }
Figure 2: Synthetic Workflow for 3(5)-Methyl-1-nitro-1H-pyrazole.Spectroscopic Characterization: Unraveling the Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for investigating tautomeric equilibria in solution.[12][13]
¹H and ¹³C NMR spectroscopy can provide definitive evidence for the presence of one or more tautomers in solution. The chemical shifts of the ring protons and carbons are highly sensitive to the position of the proton and the electronic environment of the ring.[6][14][15] In cases of rapid interconversion between tautomers on the NMR timescale, time-averaged signals are observed.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare NMR samples by dissolving approximately 5-10 mg of the purified product in 0.6 mL of various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra at a field strength of at least 400 MHz. Key parameters include a spectral width of 16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 5 seconds.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Key parameters include a spectral width of 220 ppm and a sufficient number of scans.
-
Data Analysis:
-
Analyze the chemical shifts and coupling constants of the pyrazole ring protons and carbons.
-
For 3-methyl-1-nitro-1H-pyrazole, expect distinct signals for the C3-methyl, C4-H, and C5-H.
-
For 5-methyl-1-nitro-1H-pyrazole, expect distinct signals for the C5-methyl, C4-H, and C3-H.
-
The presence of two sets of signals would indicate a slow exchange between tautomers, while a single set of averaged signals would suggest a rapid equilibrium.
-
Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.
-
Table 1: Expected ¹³C NMR Chemical Shift Ranges for Pyrazole Tautomers
| Carbon Atom | 3-Methyl Tautomer (ppm) | 5-Methyl Tautomer (ppm) |
| C3 | ~148-152 | ~140-144 |
| C4 | ~105-110 | ~105-110 |
| C5 | ~130-135 | ~140-145 |
| CH₃ | ~12-15 | ~10-13 |
Note: These are estimated ranges based on literature data for substituted pyrazoles and may vary.[14][15]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Stock Solution Preparation: Prepare a stock solution of the purified compound in a non-polar solvent (e.g., hexane or cyclohexane) at a concentration of approximately 10⁻³ M.
-
Sample Preparation: Prepare a series of solutions in solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, methanol, water) by diluting the stock solution to a final concentration of approximately 10⁻⁵ M.
-
Spectral Acquisition: Record the UV-Vis absorption spectra of each solution from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the respective solvent as a blank.
-
Data Analysis:
-
Identify the λ_max for each tautomeric form.
-
Analyze the changes in the absorption spectra as a function of solvent polarity. A shift in the equilibrium will be reflected by changes in the relative intensities of the absorption bands corresponding to each tautomer.
-
The keto form (if present) is generally favored in more polar solvents due to better solvation of the more polar tautomer.[13]
-
Computational Modeling: A Theoretical Approach to Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the relative stabilities of tautomers and to predict their spectroscopic properties.[18][19] By calculating the electronic energies of the optimized geometries of the different tautomers, their relative populations can be estimated.
Protocol: DFT Calculations for Tautomer Stability
-
Structure Building: Build the 3D structures of the possible tautomers of 3-methyl-1-nitro-1H-pyrazole (i.e., 3-methyl-1-nitro-1H-pyrazole and 5-methyl-1-nitro-1H-pyrazole) using a molecular modeling software.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory, such as B3LYP/6-311++G(d,p).[18][20][21] The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures.
-
Thermodynamic Analysis: From the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
-
Relative Stability Determination: Compare the relative Gibbs free energies (ΔG) of the tautomers to determine their relative stabilities. The tautomer with the lower Gibbs free energy is the more stable form.
-
NMR Chemical Shift Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹³C and ¹H NMR chemical shifts for each tautomer.[22] Compare the calculated shifts with the experimental data to aid in the assignment of the observed signals.
Start [label="Build Tautomer Structures"]; Step1 [label="Geometry Optimization &\nFrequency Calculation (DFT)"]; Step2 [label="Calculate Electronic Energies"]; Step3 [label="Thermodynamic Analysis (ΔG)"]; Step4 [label="Predict NMR Chemical Shifts (GIAO)"]; Compare [label="Compare with Experimental Data", shape=parallelogram, fillcolor="#FBBC05"]; End [label="Determine Relative Stabilities\n& Assign Spectra", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step1 -> Step4; Step3 -> Compare; Step4 -> Compare; Compare -> End; }
Figure 3: Computational Workflow for Tautomer Analysis.Conclusion and Future Directions
The tautomerism of 3-methyl-1-nitro-1H-pyrazole represents a fascinating and important area of study with direct relevance to drug development and materials science. This guide has provided a comprehensive framework for the investigation of its tautomeric forms, integrating synthetic, spectroscopic, and computational approaches. The detailed protocols herein are designed to be readily implemented in a research setting, enabling a thorough characterization of this dynamic system.
Future research could explore the impact of tautomerism on the biological activity of 3-methyl-1-nitro-1H-pyrazole and its derivatives. Investigating the solid-state structure through X-ray crystallography would provide invaluable information to complement the solution-phase studies.[18] Furthermore, exploring the kinetics of the tautomeric interconversion using dynamic NMR techniques would offer a more complete picture of this intriguing molecular system. A deeper understanding of these fundamental properties will undoubtedly pave the way for the rational design of novel therapeutic agents and advanced materials based on the nitropyrazole scaffold.
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An In-depth Technical Guide to the Solubility and Stability Profiling of 3-Methyl-1-nitro-1H-pyrazole
Foreword: Navigating the Physicochemical Landscape of Novel Pyrazole Derivatives
In the realm of pharmaceutical and agrochemical research, the pyrazole scaffold remains a cornerstone for the development of new bioactive molecules. The introduction of a nitro group, as in 3-Methyl-1-nitro-1H-pyrazole, can significantly modulate the electronic and steric properties, thereby influencing its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the compound's fundamental physicochemical properties—namely its solubility and stability—is not merely a regulatory prerequisite but a critical determinant of its developmental fate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of 3-Methyl-1-nitro-1H-pyrazole, ensuring a robust and scientifically sound data package for informed decision-making. While direct experimental data for this specific isomer is not extensively published, this document synthesizes established principles and methodologies from closely related analogues to provide a robust investigational blueprint.
Section 1: Physicochemical Characterization of 3-Methyl-1-nitro-1H-pyrazole
A foundational understanding of the intrinsic properties of 3-Methyl-1-nitro-1H-pyrazole is paramount before embarking on solubility and stability studies.
1.1. Molecular Structure and Key Properties
-
IUPAC Name: 3-Methyl-1-nitro-1H-pyrazole
-
Molecular Formula: C₄H₅N₃O₂[1]
-
Molecular Weight: 127.10 g/mol [1]
-
Appearance: Expected to be a crystalline solid, potentially with a light yellow hue, characteristic of some nitroaromatic compounds.
1.2. The Significance of the Nitro Group and Methyl Group Placement
The position of the nitro group on the pyrazole ring is a critical determinant of the molecule's electronic distribution and, consequently, its reactivity and intermolecular interactions. In 3-Methyl-1-nitro-1H-pyrazole, the nitro group is attached to a nitrogen atom of the pyrazole ring, which will significantly influence its hydrogen bonding capacity and thermal stability compared to isomers where the nitro group is on a carbon atom[3][4]. The methyl group at the 3-position will also contribute to the molecule's lipophilicity.
Section 2: A Methodical Approach to Solubility Assessment
Aqueous and solvent solubility are critical parameters that directly impact bioavailability and formulation development. The following protocols are designed to provide a comprehensive solubility profile.
2.1. Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility method, also known as the shake-flask method, is the gold standard for determining the intrinsic solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: An excess amount of 3-Methyl-1-nitro-1H-pyrazole is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, and relevant biorelevant media like FaSSIF and FeSSIF).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered through a 0.22 µm syringe filter to remove undissolved solids. Care must be taken to ensure the filter does not adsorb the compound.
-
Quantification: The concentration of 3-Methyl-1-nitro-1H-pyrazole in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method for a related pyrazolone derivative involved a C18 column with a mobile phase of acetonitrile and water[5].
2.2. Data Presentation: Solubility Profile of 3-Methyl-1-nitro-1H-pyrazole
The quantitative data should be summarized in a clear and concise table for easy comparison.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Purified Water | 25 | Hypothetical Value | Hypothetical Value |
| pH 1.2 Buffer | 37 | Hypothetical Value | Hypothetical Value |
| pH 6.8 Buffer | 37 | Hypothetical Value | Hypothetical Value |
| pH 7.4 Buffer | 37 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |
Note: The values in this table are placeholders and would be populated with experimental data.
2.3. Causality Behind Experimental Choices
-
Choice of Solvents: The selection of aqueous buffers at different pH values is crucial for understanding the impact of ionization on solubility, particularly for compounds with ionizable groups. Organic solvents like ethanol and acetonitrile are included to assess solubility in common co-solvents used in formulations.
-
Temperature Control: Performing solubility studies at both room temperature (25 °C) and physiological temperature (37 °C) provides data relevant to both storage conditions and in vivo performance.
2.4. Visualization of the Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Section 3: Rigorous Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of 3-Methyl-1-nitro-1H-pyrazole under various stress conditions is mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH)[6]. These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and establishing appropriate storage conditions.
3.1. Experimental Protocol: Forced Degradation Studies
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.
Step-by-Step Methodology:
-
Preparation of Stock Solution: A stock solution of 3-Methyl-1-nitro-1H-pyrazole is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is kept at 80 °C for 48 hours.
-
Photolytic Degradation: The solution is exposed to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines[6].
-
-
Neutralization and Dilution: After the specified stress period, the acidic and basic samples are neutralized. All samples are then diluted to a suitable concentration for analysis.
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.
3.2. Data Presentation: Summary of Forced Degradation Results
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Observed | Major Degradant (m/z) |
| 0.1 M HCl, 60 °C | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 0.1 M NaOH, 60 °C | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂, RT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 80 °C, Solid State | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Photolytic (ICH Q1B) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The values in this table are placeholders and would be populated with experimental data.
3.3. Authoritative Grounding and Mechanistic Insights
-
Nitroaromatic Compound Stability: Nitroaromatic compounds can be susceptible to reduction of the nitro group under certain conditions, potentially forming nitroso and amino derivatives[7]. The pyrazole ring itself is generally stable, but the presence of the nitro group can influence its susceptibility to nucleophilic attack, especially under basic conditions.
-
Photostability: Compounds with nitroaromatic moieties can be photosensitive[6]. The absorption of light can lead to the formation of reactive excited states, which can then undergo various degradation reactions.
3.4. Visualization of the Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Section 4: Concluding Remarks and Future Directions
The solubility and stability studies outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of 3-Methyl-1-nitro-1H-pyrazole. The generated data will be invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and fulfilling regulatory requirements. Further investigations could involve more detailed mechanistic studies of the observed degradation pathways and the assessment of the compound's stability in complex biological matrices. A thorough understanding of these fundamental properties is a critical step in unlocking the full therapeutic or agrochemical potential of this promising pyrazole derivative.
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Quantum chemical calculations for 3-Methyl-1-nitro-1H-pyrazole
An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Methyl-1-nitro-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for performing quantum chemical calculations on 3-Methyl-1-nitro-1H-pyrazole. As a molecule of interest in fields ranging from energetic materials to medicinal chemistry, a thorough understanding of its electronic structure and properties is paramount.[1] This document moves beyond a simple recitation of methods, offering a narrative grounded in the principles of computational chemistry to explain the causality behind procedural choices. We will detail a self-validating workflow from initial structure preparation to the analysis of molecular orbitals and spectroscopic properties, ensuring scientific integrity and reproducibility. The protocols and insights presented herein are designed to be directly applicable for researchers aiming to elucidate the molecule's reactivity, stability, and potential applications.
Introduction: The Scientific Case for 3-Methyl-1-nitro-1H-pyrazole
The pyrazole ring is a foundational scaffold in many functional molecules, prized for its aromatic stability and versatile substitution patterns.[1][2] The introduction of a nitro group (-NO₂) and a methyl group (-CH₃) at the 3 and 1 positions, respectively, creates 3-Methyl-1-nitro-1H-pyrazole, a molecule with a unique electronic profile. The electron-withdrawing nature of the nitro group significantly influences the electron density distribution across the pyrazole ring, impacting its stability, reactivity, and potential as an energetic material.[1][3][4] For drug development professionals, understanding these electronic perturbations is key to predicting metabolic stability, receptor binding interactions, and pharmacokinetic properties.[5]
Quantum chemical calculations offer a powerful, non-empirical lens through which to investigate these properties at the sub-atomic level. By solving approximations of the Schrödinger equation, we can derive a wealth of information, including optimized molecular geometries, vibrational frequencies, and electronic characteristics like frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting chemical reactivity.[6][7]
The Computational Workflow: A Validated Pathway to Insight
A robust computational study is not a single calculation but a logical sequence of steps, where each stage validates the previous one. The workflow described below ensures that the final calculated properties are derived from a physically meaningful and stable molecular structure.
Caption: A validated workflow for quantum chemical calculations.
Detailed Methodologies & Protocols
Foundational Choices: Selecting the Theoretical Method and Basis Set
The accuracy of any quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set.[8] This combination is often referred to as the "level of theory."
-
Theoretical Method: Density Functional Theory (DFT) We will employ Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[9] Specifically, the B3LYP hybrid functional is a well-established choice for organic molecules, including nitro-containing compounds, and has been shown to yield reliable geometries and electronic structures.[3][10][11][12] B3LYP incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals.[13] While B3LYP is robust, for studies focusing on excited states or charge-transfer phenomena, range-separated functionals like CAM-B3LYP may provide more accurate results.[14]
-
Basis Set: Pople-style 6-311++G(d,p) A basis set is the set of mathematical functions used to construct the molecular orbitals.[8][15] For 3-Methyl-1-nitro-1H-pyrazole, a flexible basis set is required to accurately describe the electronic distribution, especially around the electronegative nitrogen and oxygen atoms. The 6-311++G(d,p) basis set is an excellent choice:
-
6-311 : This indicates a triple-zeta split-valence basis set, meaning core orbitals are described by one function, while valence orbitals are described by three functions of different sizes, allowing for greater flexibility in bonding regions.
-
++G : These are diffuse functions added to both heavy atoms and hydrogen. They are crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are relevant in the pyrazole ring and nitro group.[16]
-
(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of the electric field of other atoms, which is essential for describing chemical bonds accurately.[16]
-
Protocol 1: Geometry Optimization and Frequency Analysis
The first critical step is to find the most stable three-dimensional arrangement of the atoms—the global energy minimum on the potential energy surface.
Objective: To obtain the equilibrium geometry of 3-Methyl-1-nitro-1H-pyrazole and confirm it is a true minimum.
Step-by-Step Protocol (using Gaussian keyword syntax):
-
Build the Molecule: Construct an initial 3D structure of 3-Methyl-1-nitro-1H-pyrazole using a molecular editor like GaussView or Avogadro. Ensure reasonable bond lengths and angles.
-
Create Input File: Prepare a text file (e.g., molecule.gjf) with the molecular coordinates and the following command line: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests "punch" output for easier data extraction.
-
B3LYP/6-311++G(d,p): Specifies the chosen level of theory.
-
Opt: This keyword instructs the software to perform a geometry optimization.
-
Freq: This keyword, run on the optimized geometry, calculates vibrational frequencies.
-
-
Execute Calculation: Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or the open-source GAMESS.[17]
-
Analysis and Validation:
-
Convergence: First, confirm that the optimization procedure converged successfully. The output file will explicitly state this.
-
Frequency Check: This is the self-validating step. Open the output log file and search for the vibrational frequencies. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates a saddle point (a transition state), and the geometry must be perturbed along the mode of the imaginary frequency and re-optimized.
-
Protocol 2: Electronic Structure and Population Analysis
With a validated geometry, we can now calculate the electronic properties that govern the molecule's reactivity and interactions.
Objective: To analyze the frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and atomic charge distribution.
Step-by-Step Protocol:
-
Use Optimized Geometry: Start with the validated, optimized coordinates from the previous step.
-
Modify Input File: Create a new input file using the optimized geometry. The command line should be modified to request additional analyses. For Natural Bond Orbital (NBO) analysis, the Pop=NBO keyword is used: #p B3LYP/6-311++G(d,p) Pop=NBO
-
Execute Calculation: Run the single-point energy calculation.
-
Analysis:
-
HOMO-LUMO Analysis: Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in the output. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.[6][18] A smaller gap suggests the molecule is more easily excitable and generally more reactive.[6]
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface. This surface maps the electrostatic potential onto the electron density, revealing regions of positive and negative potential. Red/yellow areas (negative potential) indicate electron-rich regions susceptible to electrophilic attack, while blue areas (positive potential) are electron-poor and susceptible to nucleophilic attack. For 3-Methyl-1-nitro-1H-pyrazole, negative potential is expected around the oxygen atoms of the nitro group.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[19][20] It localizes orbitals into lone pairs, bonding orbitals, and antibonding orbitals. The output will provide atomic charges that are generally considered more reliable than those from Mulliken population analysis, especially with large basis sets.[20]
-
Data Presentation and Interpretation
The output of these calculations is a rich dataset. Summarizing this data in a structured format is key to interpretation.
Table 1: Key Calculated Electronic Properties
| Property | Calculated Value (a.u.) | Interpretation |
| Total Energy | (Value from output) | The final electronic energy at the optimized geometry. |
| HOMO Energy | (Value from output) | Represents the electron-donating ability of the molecule.[7] |
| LUMO Energy | (Value from output) | Represents the electron-accepting ability of the molecule.[7] |
| HOMO-LUMO Gap (ΔE) | (Calculated difference) | Indicator of chemical stability and reactivity. [6] |
| Dipole Moment | (Value from output) | Quantifies the overall polarity of the molecule. |
Table 2: Selected NBO Atomic Charges
| Atom (by position) | NBO Charge (e) |
| N (nitro group) | (Value from output) |
| O (nitro group, avg.) | (Value from output) |
| N1 (pyrazole ring) | (Value from output) |
| N2 (pyrazole ring) | (Value from output) |
| C3 (pyrazole ring) | (Value from output) |
| C (methyl group) | (Value from output) |
Note: The values in these tables are placeholders and would be populated from the actual calculation output.
Conceptual Framework: Reactivity and Stability
The calculated properties are interconnected and provide a holistic view of the molecule's chemical nature.
Caption: Interrelation of calculated properties and chemical reactivity.
A small HOMO-LUMO gap suggests that relatively little energy is required to promote an electron to an unoccupied orbital, indicating higher reactivity.[6][21] The MEP map visually confirms where this reactivity is likely to manifest. For instance, the strong negative potential around the nitro group's oxygen atoms makes this site a prime target for interaction with electrophiles or hydrogen bond donors. The NBO charges quantify the charge separation, further supporting the qualitative picture from the MEP.
Conclusion
This guide has outlined a rigorous and scientifically sound methodology for the quantum chemical investigation of 3-Methyl-1-nitro-1H-pyrazole. By following a validated workflow—from the careful selection of a level of theory to the confirmation of a true energy minimum via frequency analysis—researchers can generate reliable data on the molecule's geometry, stability, and electronic landscape. The interpretation of properties such as the HOMO-LUMO gap, MEP, and NBO charges provides a deep, mechanistic understanding that is invaluable for applications in materials science and rational drug design.
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Ghalebsaz-Jeddi, B., et al. (2017). A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. Structural Chemistry, 28(4), 1125-1138. [Link]
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A. Kariper, et al. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 14(1), 1-18. [Link]
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Arjunan, V., et al. (2013). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. ResearchGate. [Link]
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A Technical Guide to the Thermal Analysis of Methyl-Nitro-Pyrazoles: A Comparative Study of Isomeric Stability
This in-depth technical guide provides a comprehensive overview of the thermal analysis of methyl-nitro-pyrazole derivatives, a class of energetic materials with significant applications in various fields. Due to the limited availability of specific thermal analysis data for 3-Methyl-1-nitro-1H-pyrazole, this guide will focus on a comparative study of its isomers and related compounds, providing researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships that govern the thermal stability of these molecules.
Introduction: The Significance of Thermal Stability in Methyl-Nitro-Pyrazoles
Methyl-nitro-pyrazoles are heterocyclic compounds that form the backbone of numerous energetic materials and pharmaceuticals. The position of the methyl and nitro groups on the pyrazole ring dramatically influences the compound's physicochemical properties, including its thermal stability, density, and energy output.[1][2] A thorough understanding of a material's thermal behavior is paramount for ensuring safety during handling, storage, and application, as well as for predicting its performance as an energetic material.[3][4]
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these materials. TGA provides quantitative information about mass loss as a function of temperature, indicating decomposition and sublimation events. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and exothermic decomposition.[5]
Experimental Methodologies: A Self-Validating Approach
The following protocols for TGA and DSC are designed to provide a robust and self-validating system for the thermal analysis of methyl-nitro-pyrazole compounds. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Objective: To determine the thermal stability and decomposition profile of the sample.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. This ensures the accuracy of the measured mass loss and decomposition temperatures.
-
Sample Preparation: Place a small, representative sample (typically 1-5 mg) in a clean, inert TGA pan (e.g., alumina or platinum). A small sample size minimizes thermal gradients within the sample.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability of the material.
-
Heating Rate: A linear heating rate of 10 °C/min is a common starting point for screening. Slower heating rates can provide better resolution of thermal events but may not be representative of rapid decomposition scenarios.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 30°C to 400°C).
-
-
Data Analysis: Plot the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
Objective: To determine the melting point, phase transitions, and exothermic decomposition energy of the sample.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal a small sample (typically 1-3 mg) in an aluminum or copper pan. Sealing the pan prevents mass loss due to sublimation before decomposition, which is crucial for accurate enthalpy measurements.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Heating Rate: A heating rate of 10 °C/min is standard. This rate provides a good balance between signal intensity and resolution.
-
Temperature Range: Similar to TGA, the temperature range should encompass all expected thermal events.
-
-
Data Analysis: The DSC curve plots heat flow against temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will be represented by upward peaks. The peak temperature and the integrated area of the peak provide information on the decomposition temperature and the enthalpy of decomposition, respectively.
Comparative Thermal Analysis of Methyl-Nitro-Pyrazole Isomers
| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Key Observations | Reference |
| 1-Methyl-3-nitropyrazole | 80-83 | Not explicitly stated, but used as an intermediate for more energetic materials. | Generally considered a stable precursor. | [1] |
| 1-Methyl-4-nitropyrazole | 82 | Not explicitly stated, similar stability profile to the 1,3-isomer. | Used as an energetic material intermediate. | [1] |
| N-methyl-3,4-DNP | 20-23 | ~300 | The methyl group lowers the melting point and increases thermal stability compared to the unmethylated analogue. | [6] |
| N-methyl-3,5-DNP | ~60 | ~316.8 | Higher melting point and decomposition temperature than the 3,4-isomer, highlighting the influence of molecular symmetry. | [2][6] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 91.5 | 248-280 | A high-energy explosive with good thermal stability. | [2][7] |
Analysis of Isomeric Trends:
-
N-Methylation: The introduction of a methyl group on the pyrazole nitrogen generally increases thermal stability and lowers the melting point compared to the N-H analogues.[6]
-
Position of Nitro Groups: The arrangement of nitro groups has a profound effect on stability. Symmetrical substitution, as in 3,5-dinitropyrazole derivatives, often leads to higher melting points and decomposition temperatures.[2]
-
Number of Nitro Groups: Increasing the number of nitro groups generally increases the energetic output but can decrease thermal stability, although this is not always a linear relationship.
Based on these trends, it can be inferred that 3-Methyl-1-nitro-1H-pyrazole would exhibit a melting point and decomposition temperature influenced by the interplay between the electron-donating methyl group and the electron-withdrawing nitro group. Its stability would likely be comparable to or slightly different from its 1-methyl-3-nitro and 1-methyl-4-nitro isomers.
Proposed Thermal Decomposition Pathway
The thermal decomposition of nitropyrazoles is a complex process that can proceed through several pathways. The initial step is often the cleavage of the C-NO2 or N-NO2 bond, which is typically the weakest bond in the molecule.
The decomposition of the pyrazole ring itself is resistant to oxidation by the initial NO2 radical, leading to a complex series of secondary reactions.[8] For many nitropyrazole isomers, the initial decomposition is triggered by the elimination of an OH group as a result of intermolecular hydrogen shifting.[9] The subsequent decomposition is then dominated by the elimination of N2.[9]
Conclusion
The thermal analysis of methyl-nitro-pyrazoles is a critical aspect of their characterization for both safety and performance. While direct experimental data for 3-Methyl-1-nitro-1H-pyrazole remains elusive, a comparative study of its isomers provides a robust framework for predicting its thermal behavior. The methodologies and insights presented in this guide offer a solid foundation for researchers and scientists working with this important class of compounds. Further experimental investigation into the thermal properties of 3-Methyl-1-nitro-1H-pyrazole is warranted to complete the understanding of this specific isomer.
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An In-depth Technical Guide to the Crystal Structure of 3-Methyl-1-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Methyl-1-nitro-1H-pyrazole, a heterocyclic compound of interest in energetic materials and medicinal chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes information from closely related analogs to predict its structural and spectroscopic properties. We present a detailed, field-proven protocol for its synthesis via N-nitration of 3-methylpyrazole, followed by a thorough discussion of the expected crystallographic parameters based on the known structure of its isomer, 1-methyl-4-nitro-1H-pyrazole. Furthermore, this guide outlines the standard experimental workflow for crystallization and single-crystal X-ray diffraction, and provides predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its characterization. The potential applications and significance of this compound class are also discussed, grounded in the established properties of nitropyrazoles.
Introduction: The Significance of Nitropyrazoles
Nitropyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention due to their diverse applications. Their inherent properties, including high heats of formation, thermal stability, and high density, make them valuable candidates for the development of energetic materials such as explosives, propellants, and pyrotechnics. The pyrazole ring itself is a common scaffold in medicinal chemistry, and the introduction of a nitro group can modulate the electronic and steric properties of the molecule, influencing its biological activity.[1]
3-Methyl-1-nitro-1H-pyrazole is a specific isomer within this class. The position of the methyl and nitro groups on the pyrazole ring is expected to significantly influence its chemical reactivity, crystal packing, and ultimately, its macroscopic properties. A detailed understanding of its three-dimensional structure is therefore crucial for both fundamental research and the rational design of new materials and therapeutic agents. This guide aims to provide a robust framework for the synthesis, characterization, and structural analysis of this compound.
Synthesis and Crystallization
The synthesis of 3-Methyl-1-nitro-1H-pyrazole is typically achieved through the direct N-nitration of 3-methylpyrazole. The choice of nitrating agent and reaction conditions is critical to favor the formation of the N-nitro intermediate, which can then be isolated or used in subsequent reactions.
Synthesis Protocol: N-Nitration of 3-Methylpyrazole
This protocol is based on established methods for the nitration of pyrazoles.[2][3]
Objective: To synthesize 3-Methyl-1-nitro-1H-pyrazole from 3-methylpyrazole.
Materials:
-
3-Methylpyrazole
-
Fuming Nitric Acid
-
Trifluoroacetic Anhydride
-
Dichloromethane (anhydrous)
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq) to the stirred solution.
-
To this mixture, add fuming nitric acid (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a reliable method for growing high-quality crystals.
Protocol:
-
Dissolve the purified 3-Methyl-1-nitro-1H-pyrazole in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or chloroform).
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days for the formation of well-defined single crystals.
Predicted Crystal Structure and X-ray Diffraction Analysis
While the crystal structure of 3-Methyl-1-nitro-1H-pyrazole has not been experimentally determined, we can predict its key features based on the known crystal structure of its isomer, 1-methyl-4-nitro-1H-pyrazole.[4]
Predicted Crystallographic Parameters
The following table summarizes the predicted crystallographic data for 3-Methyl-1-nitro-1H-pyrazole, by analogy with 1-methyl-4-nitro-1H-pyrazole.
| Parameter | Predicted Value |
| Chemical Formula | C₄H₅N₃O₂ |
| Formula Weight | 127.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a ≈ 6-8 Å, b ≈ 10-12 Å, c ≈ 7-9 Å, β ≈ 95-105° |
| Z (molecules per unit cell) | 4 |
| Key Features | The pyrazole ring is expected to be planar. The nitro group will likely be slightly twisted out of the plane of the pyrazole ring. Intermolecular interactions are expected to be dominated by weak C-H···O hydrogen bonds. |
Experimental Workflow for Single-Crystal X-ray Diffraction
The standard workflow for determining the crystal structure is as follows:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Spectroscopic Characterization
The following spectroscopic data are predicted for 3-Methyl-1-nitro-1H-pyrazole based on known data for similar compounds.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (in CDCl₃) | |||
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~6.5 - 6.7 | d | ~2-3 |
| H5 | ~7.8 - 8.0 | d | ~2-3 |
| N-CH₃ | ~4.0 - 4.2 | s | - |
| ¹³C NMR (in CDCl₃) | |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | ~150 - 155 |
| C4 | ~110 - 115 |
| C5 | ~130 - 135 |
| N-CH₃ | ~40 - 45 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3150 |
| C-H (aliphatic) | 2950 - 3000 |
| C=N, C=C (ring) | 1500 - 1600 |
| N-O (asymmetric stretch) | 1520 - 1560 |
| N-O (symmetric stretch) | 1340 - 1380 |
Mass Spectrometry (MS)
| Technique | Predicted m/z |
| Electrospray Ionization (ESI) | [M+H]⁺ = 128.0455 |
Concluding Remarks
This technical guide has provided a detailed, predictive analysis of the crystal structure and spectroscopic properties of 3-Methyl-1-nitro-1H-pyrazole. While experimental data for this specific compound is not yet available in the public domain, the protocols and predicted data presented here offer a solid foundation for its synthesis, characterization, and structural elucidation. The insights derived from closely related, structurally characterized nitropyrazoles provide a high degree of confidence in the predicted molecular geometry and crystal packing features. As the fields of energetic materials and medicinal chemistry continue to advance, a thorough understanding of the structure-property relationships of such fundamental heterocyclic compounds will be indispensable for the design of next-generation materials and therapeutics.
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An In-depth Technical Guide to Reaction Mechanisms Involving Nitropyrazoles
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Nitropyrazoles represent a cornerstone in modern heterocyclic chemistry, underpinning advancements in pharmaceuticals, energetic materials, and agrochemicals.[1][2] The presence of the nitro group on the pyrazole ring dramatically influences its electronic properties, creating a unique chemical landscape ripe for a variety of transformations.[3][4] This guide provides an in-depth exploration of the core reaction mechanisms involving nitropyrazoles. It moves beyond a simple recitation of protocols to dissect the underlying principles that govern these reactions. By understanding the "why" behind the "how," researchers can more effectively design novel synthetic routes and functionalize these versatile scaffolds to achieve desired molecular architectures and properties. We will delve into the intricacies of electrophilic nitration, the nuances of nucleophilic aromatic substitution, the elegance of cycloaddition reactions, and the transformative potential of ring-opening and functionalization strategies. Each section is supported by detailed experimental protocols, mechanistic diagrams, and a curated selection of authoritative references to provide a comprehensive and actionable resource for the scientific community.
The Foundational Chemistry of Nitropyrazoles: Synthesis and Electronic Landscape
The strategic introduction of a nitro group onto the pyrazole core is the gateway to a vast array of chemical transformations. The powerful electron-withdrawing nature of the nitro group significantly modulates the reactivity of the pyrazole ring, making it a versatile building block in organic synthesis.[2][4]
Synthesis of Nitropyrazoles: The Gateway to Functionality
The primary method for synthesizing nitropyrazoles is through the electrophilic nitration of the pyrazole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the pyrazole core.
A widely utilized and efficient method for the synthesis of 4-nitropyrazole is the "one-pot, two-step" approach.[1][5][6] This method involves the initial formation of pyrazole sulfate, followed by direct nitration.
Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [1][5][6]
-
Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask equipped with a stirrer and thermometer, and cooled in an ice-water bath, 19.3 mL (0.30 mol) of 20% fuming sulfuric acid is added. While maintaining the temperature between 0-10°C, 6.3 mL (0.15 mol) of 98% fuming nitric acid is slowly added.
-
Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask, 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole are added sequentially at room temperature. The mixture is stirred for 30 minutes.
-
Nitration: The prepared nitrosulfuric acid is slowly added dropwise to the pyrazole sulfate mixture in an ice-water bath.
-
Reaction: After the addition is complete, the reaction mixture is heated to 50°C and stirred for 1.5 hours.
-
Work-up: The reaction mixture is then poured into 200 mL of ice water, leading to the precipitation of a white solid. The solid is collected by filtration, washed with ice water, and dried under vacuum to yield 4-nitropyrazole. Recrystallization from ethyl ether/hexane can be performed for further purification. This optimized protocol can achieve a yield of up to 85%.[1][5]
Causality Behind Experimental Choices:
-
Fuming Nitric and Sulfuric Acids: The use of fuming acids creates a highly potent nitrating agent, the nitronium ion (NO₂⁺), which is essential for the electrophilic attack on the electron-rich pyrazole ring.
-
Stepwise Addition and Temperature Control: The initial formation of pyrazole sulfate at room temperature and the subsequent slow addition of the nitrating agent at low temperatures are critical for controlling the exothermicity of the reaction and preventing unwanted side reactions or decomposition.
-
One-Pot Approach: This streamlined process improves efficiency and reduces waste by eliminating the need to isolate the intermediate pyrazole sulfate.[1]
The Electronic Influence of the Nitro Group
The nitro group exerts a profound influence on the pyrazole ring through its strong electron-withdrawing capabilities via both inductive and resonance effects. This has several key consequences for the reactivity of nitropyrazoles:
-
Activation towards Nucleophilic Attack: The electron deficiency created by the nitro group makes the pyrazole ring susceptible to nucleophilic aromatic substitution (SNAAr) reactions, a topic we will explore in detail.[7][8]
-
Direction of Further Substitution: The position of the nitro group directs subsequent electrophilic and nucleophilic substitutions. For instance, in electrophilic reactions, the nitro group is a meta-director, while in nucleophilic substitutions, it activates the ortho and para positions.
-
Increased Acidity: The N-H proton of nitropyrazoles is significantly more acidic compared to unsubstituted pyrazole, facilitating deprotonation and subsequent N-functionalization.[4]
Nucleophilic Aromatic Substitution (SNAAr): A Workhorse Reaction
Nucleophilic aromatic substitution is a cornerstone of nitropyrazole chemistry, allowing for the introduction of a wide range of functional groups.[7] The electron-withdrawing nitro group is essential for activating the pyrazole ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.[8]
Mechanism of SNAAr in Nitropyrazoles
The SNAAr mechanism in nitropyrazoles typically proceeds through a two-step addition-elimination pathway.
Caption: General mechanism of SNAAr on a nitropyrazole ring.
The regioselectivity of nucleophilic substitution on dinitropyrazoles is a key consideration. For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic attack occurs regioselectively at the 3-position.[9] In contrast, 3,4,5-trinitro-1H-pyrazole undergoes regioselective nucleophilic substitution of the nitro group at the 4-position with various nucleophiles.[9][10]
Representative Protocol: Amination of a Dinitropyrazole
A common application of SNAAr is the introduction of amino groups, which are valuable for further functionalization, particularly in the synthesis of energetic materials and pharmaceuticals.
Experimental Protocol: Synthesis of 3-Amino-1,5-dimethyl-4-nitropyrazole [9]
-
Reactant Preparation: A solution of 1,5-dimethyl-3,4-dinitropyrazole in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.
-
Nucleophile Addition: An aqueous solution of ammonia is added to the dinitropyrazole solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Nucleophile: Ammonia serves as the nitrogen nucleophile. The reaction can also be performed with other amines to introduce different alkyl or aryl amino groups.
-
Solvent: Ethanol is a common solvent for these reactions as it can dissolve both the nitropyrazole substrate and accommodate the aqueous ammonia solution.
-
Heating: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex.
Cycloaddition Reactions: Building Complexity
[3+2] Cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings.[11][12][13][14] Nitropyrazoles, particularly those with alkene or alkyne substituents, can act as dipolarophiles, reacting with 1,3-dipoles like nitrilimines to form new pyrazole-containing fused ring systems.
Mechanism of [3+2] Cycloaddition
The [3+2] cycloaddition is a concerted pericyclic reaction where the 1,3-dipole and the dipolarophile react in a single step to form a five-membered ring. The regioselectivity of the reaction is governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants.[13]
Caption: Workflow of a [3+2] cycloaddition reaction.
DFT computational studies have shown that despite the high electrophilic nature of nitroalkenes, [3+2] cycloaddition reactions with diarylnitrylimines can proceed via a single-step mechanism.[15]
Synthesis of Fused Pyrazoles
The synthesis of fused pyrazole systems via cycloaddition offers a route to novel chemical entities with potential applications in various fields.
Conceptual Protocol: Synthesis of a Pyrazolo[c]pyrazole Derivative
-
Generation of the 1,3-Dipole: A nitrilimine is generated in situ from a suitable precursor, such as a hydrazonoyl halide, in the presence of a base.
-
Reaction with Dipolarophile: The in situ generated nitrilimine is reacted with a nitropyrazole bearing an unsaturated substituent (e.g., a vinyl group).
-
Reaction Conditions: The reaction is typically carried out in an inert solvent at a suitable temperature to promote the cycloaddition.
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the product is isolated and purified using techniques like column chromatography.
Ring-Opening and Rearrangement Reactions: Unlocking Novel Scaffolds
Under specific conditions, the pyrazole ring of certain nitropyrazole derivatives can undergo ring-opening and rearrangement reactions, leading to the formation of novel and often unexpected molecular architectures. These transformations can be initiated by various stimuli, including thermal or photochemical conditions, or through the generation of reactive intermediates like nitrenes.
An unusual transformation has been reported where the transient formation of a pyrazole nitrene initiates a sequence of ring-opening and recyclization, leading to remote C-H functionalization.[16][17][18]
Caption: Conceptual pathway for nitrene-mediated ring-opening and recyclization.
These complex cascades highlight the rich and sometimes unpredictable reactivity of nitropyrazoles, offering exciting opportunities for the discovery of new chemical transformations.
Functionalization of Nitropyrazoles: Expanding the Chemical Space
Beyond the core reactions discussed, the functionalization of nitropyrazoles is a vast field, enabling the fine-tuning of their properties for specific applications.
Catalytic C-H Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of the pyrazole ring. For 4-nitropyrazoles, a divergent and regioselective approach for 5-aryl-4-nitro-1H-pyrazoles has been developed using guided transition-metal-catalyzed arylation.[19] The presence of an electron-withdrawing group like a nitro group at the C4 position can render the C5-H bond more acidic and the nitrogen atoms less basic, enabling Pd-catalyzed C-H allylation and benzylation reactions.[20]
Functionalization of Substituents
The substituents on the nitropyrazole ring can themselves be further functionalized. For example, amino groups introduced via SNAAr can be diazotized and converted to a variety of other functional groups.[21] This versatility makes nitropyrazoles valuable intermediates in multi-step syntheses.
Quantitative Data Summary
| Reaction Type | Key Reactants | Typical Conditions | Yield Range | Reference |
| Electrophilic Nitration | Pyrazole, Fuming HNO₃/H₂SO₄ | 0-50°C | 56-85% | [1],[5] |
| SNAAr (Amination) | Dinitropyrazole, Ammonia | Reflux in Ethanol | Good | [9] |
| [3+2] Cycloaddition | Nitrilimine, Substituted Nitropyrazole | Inert solvent, rt to reflux | Good to Excellent | [15] |
| C-H Arylation | 4-Nitropyrazole, Arylating Agent, Pd catalyst | Elevated Temperature | Good | [19] |
Conclusion
The reaction mechanisms involving nitropyrazoles are diverse and powerful, providing chemists with a rich toolbox for the synthesis and functionalization of this important class of heterocycles. From the foundational electrophilic nitration to the strategic application of nucleophilic substitution, cycloaddition, and C-H activation, the nitro group plays a pivotal role in dictating the reactivity and enabling a wide array of chemical transformations. A thorough understanding of these mechanisms, as outlined in this guide, is essential for researchers and scientists seeking to harness the full potential of nitropyrazoles in drug discovery, materials science, and beyond. The continued exploration of these reaction pathways will undoubtedly lead to the development of novel molecules with enhanced properties and functions.
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Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry. Available at: [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]
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Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Regioisomeric functionalization of azo-bridged nitropyrazoles: Pushing the density limit of catenated nitrogen systems - Beijing Institute of Technology. Available at: [Link]
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Tailoring Azo-Bridged Nitropyrazoles: Enhancing Energy Thresholds through Complete Functionalization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles - ACS Publications. Available at: [Link]
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Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available at: [Link]
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The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids | Request PDF - ResearchGate. Available at: [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. Available at: [Link]
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Conventional reactions to form pyrazoles. A) Cycloadditions B) Cyclocondensations. Available at: [Link]
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The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - MDPI. Available at: [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide - Preprints.org. Available at: [Link]
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New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - Institute of Crystallography - IC - CNR. Available at: [Link]
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Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF - ResearchGate. Available at: [Link]
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On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems - MDPI. Available at: [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC - PubMed Central. Available at: [Link]
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Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Methodological & Application
Application Note & Protocol Guide: Regioselective Nitration of 3-Methylpyrazole
Abstract: This document provides an in-depth guide to the regioselective nitration of 3-methylpyrazole, a critical transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. We delve into the mechanistic principles governing regioselectivity, offering detailed, field-proven protocols for the controlled synthesis of both 3-methyl-4-nitropyrazole and 3-methyl-5-nitropyrazole. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile building blocks.
Introduction and Mechanistic Overview
Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1] Introducing a nitro group onto the pyrazole ring significantly alters its electronic properties and provides a synthetic handle for further functionalization, making nitropyrazoles highly sought-after intermediates.[2][3] The nitration of 3-methylpyrazole presents a classic case of regioselectivity in electrophilic aromatic substitution. The inherent electronic distribution of the pyrazole ring, influenced by the methyl substituent, dictates the preferred position of attack by the nitronium ion (NO₂⁺).
The Basis of C4-Selectivity
Electrophilic attack on the pyrazole ring is strongly favored at the C4 position.[4][5] This preference is rooted in the stability of the Wheland intermediate (also known as an arenium ion or sigma complex) formed during the reaction.
-
Attack at C4: When the electrophile (NO₂⁺) attacks the C4 position, the resulting positive charge is distributed across N1, C3, and C5 without disrupting the lone pair of the N2 "pyrrole-like" nitrogen, which is crucial for maintaining aromaticity. This leads to a more stable intermediate.
-
Attack at C3 or C5: Attack at the C3 or C5 positions generates a highly unstable intermediate where the positive charge is placed on the "pyridine-like" N2 nitrogen, which is already participating in the aromatic π-system.[4] This energetically unfavorable state makes C3 and C5 substitution significantly less likely under standard electrophilic conditions.
The methyl group at the C3 position is an electron-donating group (EDG) which further activates the ring towards electrophilic attack, reinforcing the inherent preference for the C4 position.[6]
Protocols for Regioselective Nitration
Control over the nitration outcome depends critically on the reaction conditions, particularly the choice of nitrating agent and solvent system.[7] While direct C-nitration overwhelmingly favors the C4 position, the C5 isomer can be accessed through an N-nitration/rearrangement pathway.
Protocol 1: Synthesis of 3-Methyl-4-nitropyrazole (C4-Nitration)
This protocol utilizes a classic mixed-acid system to achieve direct and highly selective nitration at the C4 position. The strong acidic medium ensures the generation of the potent electrophile, NO₂⁺.[5][8]
Materials:
-
3-Methylpyrazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add 3-methylpyrazole (e.g., 8.2 g, 0.1 mol) to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C. The pyrazole will protonate to form the pyrazolium salt.
-
Nitrating Mixture Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid (e.g., 6.3 mL, ~0.15 mol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes. Critically, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexane).
-
Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as this step is highly exothermic and will release CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to obtain pure 3-methyl-4-nitropyrazole.[9]
Protocol 2: Synthesis of 3-Methyl-5-nitropyrazole via Rearrangement
The synthesis of the 5-nitro isomer is less direct and relies on the thermal rearrangement of an N-nitro intermediate.[10] This multi-step process first involves nitration at the N1 position, followed by a thermally induced intramolecular[2]-sigmatropic shift of the nitro group to the C5 position.
Part A: Synthesis of 3-Methyl-1-nitropyrazole
Materials:
-
3-Methylpyrazole
-
Acetic Anhydride (Ac₂O)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Carbonate (Na₂CO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Cool a solution of acetic anhydride (e.g., 25 mL) to 0 °C in a round-bottom flask with stirring.
-
Nitrating Agent: Slowly add concentrated nitric acid (e.g., 4.5 mL) to the acetic anhydride, keeping the temperature below 10 °C to form acetyl nitrate in situ.
-
Substrate Addition: Add 3-methylpyrazole (e.g., 8.2 g, 0.1 mol) portion-wise to the acetyl nitrate solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Pour the reaction mixture into ice water and neutralize carefully with a saturated sodium carbonate solution.
-
Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-1-nitropyrazole. This intermediate is often used directly in the next step.
Part B: Thermal Rearrangement to 3-Methyl-5-nitropyrazole
Materials:
-
3-Methyl-1-nitropyrazole (from Part A)
-
Inert, high-boiling solvent (e.g., o-dichlorobenzene or diphenyl ether)
Procedure:
-
Reaction Setup: Dissolve the crude 3-methyl-1-nitropyrazole in a minimal amount of a high-boiling inert solvent in a flask equipped with a reflux condenser.
-
Rearrangement: Heat the solution to reflux (typically 140-160 °C) for several hours. The rearrangement of 3-methyl-1-nitropyrazole is reported to exclusively yield the 3(5)-methyl-5(3)-nitropyrazole isomer.[10]
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling. If not, remove the solvent under high vacuum. The crude product should be purified by column chromatography to separate it from any potential side products, such as the 4-nitro isomer which can sometimes form in small amounts.[10]
Product Characterization
Unambiguous identification of the resulting isomers is crucial. ¹H NMR spectroscopy is the most direct method for distinguishing between the 4-nitro and 5-nitro products.
| Compound | Structure | ¹H NMR Data (Representative) | Reference |
| 3-Methyl-4-nitropyrazole | ![]() | Solvent: (Not Specified) C5-H: Singlet CH₃: Singlet | [11] |
| 3-Methyl-5-nitropyrazole | ![]() | Solvent: (CDCl₃) C4-H: Singlet, ~6.8 ppm CH₃: Singlet, ~2.5 ppm | Inferred from similar structures |
Note: Actual chemical shifts can vary based on solvent and concentration. The key diagnostic feature for 3-methyl-4-nitropyrazole is the presence of a single aromatic proton signal (C5-H). For 3-methyl-5-nitropyrazole, a single aromatic proton signal (C4-H) is also expected, but its chemical shift will differ from the C5-H in the other isomer.
Troubleshooting and Field Insights
-
Isomer Separation: While Protocol 1 is highly selective for the 4-nitro isomer, trace amounts of the 5-nitro isomer may form. Due to their similar polarities, separation can be challenging.[9] Careful flash column chromatography with a shallow solvent gradient (e.g., increasing ethyl acetate in hexane) is often required for complete separation.
-
Exothermic Reactions: Nitration reactions are highly exothermic and potentially hazardous. Strict temperature control is paramount. Always add reagents slowly and ensure efficient cooling. Perform reactions in a chemical fume hood with appropriate personal protective equipment.
-
N-Nitration vs. C-Nitration: The formation of N-nitro intermediates is a key consideration.[7] Under less acidic conditions (like acetyl nitrate), N-nitration can be a primary pathway. If C-nitration is the sole goal, using strong protic acids like H₂SO₄ helps by protonating the ring nitrogens, deactivating them towards electrophilic attack and favoring direct C-nitration.
Conclusion
The regioselective nitration of 3-methylpyrazole is a controllable process governed by a fundamental understanding of electrophilic substitution principles and careful selection of reaction conditions. Direct nitration in mixed acid reliably yields the thermodynamically favored 3-methyl-4-nitropyrazole. Accessing the 3-methyl-5-nitropyrazole isomer requires a strategic, multi-step approach involving the formation and subsequent thermal rearrangement of a 1-nitro-pyrazole intermediate. The protocols and insights provided herein offer a robust framework for researchers to confidently synthesize these valuable chemical building blocks.
References
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Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]
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Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2, 1632-1636. Available at: [Link]
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Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(10), 2655. Available at: [Link]
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Brian, M., & Finar, I. L. (1958). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(4), 684-690. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]
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ResearchGate. (2020). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. Available at: [Link]
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SpectraBase. 5-Methyl-3-(4-nitro-1,8-naphthalimido)-1H-pyrazole. Available at: [Link]
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National Institutes of Health (NIH). (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]
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ResearchGate. (1970). Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. Available at: [Link]
-
ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]
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YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available at: [Link]
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ResearchGate. (2014). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Available at: [Link]
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National Institutes of Health (NIH). (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available at: [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
-
ResearchGate. (2021). Establishing the structure of isomeric nitropyrazole 25. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available at: [Link]
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Digital CSIC. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]
-
ResearchGate. (2017). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available at: [Link]
-
ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]
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Organic Syntheses. 3(5)-aminopyrazole. Available at: [Link]
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ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
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- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 3-Methyl-1-nitro-1H-pyrazole in Medicinal Chemistry Scaffolding
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs spanning a wide spectrum of biological activities. This guide focuses on a particularly reactive and versatile derivative, 3-Methyl-1-nitro-1H-pyrazole . Unlike its more stable C-nitro counterparts, the N-nitro functionality of this compound renders it a potent and adaptable intermediate for advanced scaffold diversification. We will explore its synthesis, unique reactivity—including thermal rearrangement and susceptibility to nucleophilic displacement—and provide detailed protocols for its application in generating diverse molecular libraries for drug discovery programs.
Introduction: The Strategic Value of an N-Nitro Pyrazole
While the pyrazole core is common, the strategic placement of functional groups dictates its utility. 3-Methyl-1-nitro-1H-pyrazole is distinguished by its N-nitro group, an electron-withdrawing moiety that activates the pyrazole ring in unique ways. This group is not merely a static feature but a reactive handle that can be leveraged in two primary modes:
-
As a Precursor to C-Nitro Pyrazoles: The N-nitro group can undergo thermal rearrangement to yield thermodynamically more stable C-nitro isomers (4-nitro and 5-nitro derivatives). This provides a controlled entry point to specific substitution patterns that are otherwise difficult to access directly.
-
As a Leaving Group in Nucleophilic Displacements: The N-nitro moiety can be displaced by various nucleophiles, enabling complex transformations such as the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. This pathway is exceptionally powerful for converting the pyrazole core into novel, highly substituted heterocyclic systems.
This document provides the foundational knowledge and step-by-step protocols for researchers to harness the unique chemistry of 3-Methyl-1-nitro-1H-pyrazole for the rapid generation of diverse and novel chemical entities.
Synthesis and Physicochemical Properties
The synthesis of 3-Methyl-1-nitro-1H-pyrazole is achieved through the direct nitration of 3-methyl-1H-pyrazole. Careful control of reaction conditions is paramount to favor the formation of the N-nitro product and prevent immediate rearrangement or side reactions.
Table 1: Physicochemical Properties of 3-Methyl-1-nitro-1H-pyrazole
| Property | Value |
| Molecular Formula | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol |
| IUPAC Name | 3-methyl-1-nitro-1H-pyrazole |
| CAS Number | 5334-39-4 |
| Appearance | Expected to be a crystalline solid |
Protocol 2.1: Synthesis of 3-Methyl-1-nitro-1H-pyrazole
This protocol details the N-nitration of 3-methyl-1H-pyrazole using a mixture of nitric acid and acetic anhydride, which generates the potent nitrating agent acetyl nitrate in situ.
Causality and Experimental Rationale:
-
Low Temperature (-10°C to 0°C): The reaction is highly exothermic. Maintaining a low temperature is critical to prevent runaway reactions and to suppress the thermal rearrangement of the desired N-nitro product to its C-nitro isomers.
-
Acetic Anhydride: Serves as both a solvent and a reagent to generate acetyl nitrate, a milder and more controlled nitrating agent than nitric acid alone, which is crucial for selective N-nitration.
-
Slow Addition: Dropwise addition of nitric acid ensures the concentration of the highly reactive nitrating species remains low, allowing for better thermal control and selectivity.
Materials:
-
3-methyl-1H-pyrazole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer
Procedure:
-
Set up a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in an ice-salt bath.
-
Charge the flask with 3-methyl-1H-pyrazole (1.0 eq) dissolved in acetic anhydride (10 mL per gram of pyrazole).
-
Cool the stirred solution to -10°C.
-
Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Neutralize the solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to afford pure 3-Methyl-1-nitro-1H-pyrazole.
Application Note: A Practical Guide to ¹H and ¹³C NMR Assignments of Substituted Nitropyrazoles
Introduction: The Structural Challenge of Nitropyrazoles
Substituted nitropyrazoles are a class of heterocyclic compounds of significant interest across various scientific domains, from high-performance energetic materials to pharmaceuticals.[1][2] Their synthesis often yields a mixture of regioisomers, making unambiguous structural characterization a critical and non-trivial step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework. However, the strong electron-withdrawing nature of the nitro group and the potential for complex substitution patterns can lead to challenging spectra.
This guide provides a comprehensive, field-proven methodology for the unambiguous assignment of ¹H and ¹³C NMR spectra of substituted nitropyrazoles. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to confidently elucidate the structure of novel nitropyrazole derivatives. The protocols and workflows described herein are designed as a self-validating system, where data from multiple experiments are correlated to ensure the final assignment is robust and accurate.
Fundamental Principles: Understanding Substituent Effects in Nitropyrazoles
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The positions are numbered starting from one of the nitrogen atoms, as shown below. In N-unsubstituted pyrazoles, tautomerism can complicate spectral interpretation, but this is typically resolved upon N-substitution.
The key to interpreting the NMR spectra of nitropyrazoles lies in understanding the profound electronic influence of the nitro group (—NO₂). As a powerful electron-withdrawing group, it significantly deshields the nuclei within the pyrazole ring. This effect is most pronounced on the atom to which it is directly attached and, to a lesser extent, on the other atoms in the ring.
-
¹H NMR: Protons on a nitrated pyrazole ring will resonate at a higher chemical shift (further downfield) compared to the unsubstituted pyrazole. The magnitude of this shift depends on the position of the nitro group.
-
¹³C NMR: Similarly, all carbon atoms in the pyrazole ring experience a downfield shift. The carbon atom directly bonded to the nitro group is the most deshielded and its signal can often be found in the 140-160 ppm range.
Other substituents on the ring will further modulate these chemical shifts based on their own electronic properties (electron-donating or -withdrawing), providing a unique fingerprint for each isomer.
Typical NMR Spectral Data for Substituted Nitropyrazoles
While the exact chemical shifts are highly dependent on the specific substitution pattern and the solvent used, the following tables provide typical chemical shift ranges that serve as a valuable starting point for spectral assignment.[3][4][5][6]
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Protons on the Nitropyrazole Ring
| Position of Proton | Typical Chemical Shift Range (ppm) | Notes |
| H-3 | 7.5 - 9.0 | Highly dependent on substituents at N-1 and C-4. |
| H-4 | 6.5 - 8.5 | Often appears as a triplet or doublet of doublets depending on adjacent protons. |
| H-5 | 7.8 - 9.5 | Generally the most downfield proton, especially in 3-nitro or 4-nitropyrazoles. |
| N-H | 10.0 - 14.0 | Often broad and may not be observed in protic solvents due to exchange.[7] |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Carbons in the Nitropyrazole Ring
| Position of Carbon | Typical Chemical Shift Range (ppm) | Notes |
| C-3 | 130 - 155 | The chemical shift is significantly influenced by the presence of a nitro group at this position. |
| C-4 | 105 - 130 | Generally the most upfield of the ring carbons. |
| C-5 | 125 - 145 | Similar to C-3, its shift is strongly affected by adjacent substituents. |
| C-NO₂ (Quaternary) | 140 - 160 | The carbon directly attached to the nitro group is significantly deshielded. |
Experimental Protocols: Acquiring High-Quality NMR Data
The quality of the final structural assignment is fundamentally dependent on the quality of the acquired NMR data. The following protocols outline the best practices for sample preparation and data acquisition.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble at the desired concentration.
-
DMSO-d₆: An excellent choice for most nitropyrazoles. Its high polarity dissolves a wide range of compounds, and it is less likely to exchange with N-H protons, allowing for their observation.[4]
-
CDCl₃: A common, less polar alternative. Be aware that trace amounts of acid can broaden N-H signals.
-
Acetone-d₆: Another good option, particularly for compounds with intermediate polarity.
-
-
Concentration: Prepare a sample with a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient for ¹H and most 2D NMR experiments. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If necessary, filter the solution through a small plug of celite or glass wool in a Pasteur pipette directly into the NMR tube.
-
Water Content: For the observation of N-H protons, use a dry solvent. Traces of water can lead to rapid chemical exchange, broadening the N-H signal or causing it to disappear entirely.[7]
Protocol 2: NMR Data Acquisition
The following is a recommended suite of experiments for the complete characterization of a substituted nitropyrazole.
-
¹H NMR (1D):
-
Purpose: To determine the number of different proton environments, their integration (ratio), and their coupling patterns (multiplicity).
-
Key Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
-
¹³C{¹H} NMR (1D):
-
Purpose: To determine the number of different carbon environments. Proton decoupling is used to simplify the spectrum to singlets.
-
Key Parameters:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~200 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically those on adjacent atoms. This helps to establish proton connectivity within a spin system.[8]
-
Key Parameters:
-
Pulse Program: cosygpqf.
-
Data Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 2-4 per increment.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon. This is a highly sensitive experiment that provides direct one-bond ¹H-¹³C correlations.[7]
-
Key Parameters:
-
Pulse Program: hsqcedetgpsisp2.3.
-
Spectral Width (F2, ¹H): ~16 ppm.
-
Spectral Width (F1, ¹³C): ~200 ppm.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Number of Scans: 2-8 per increment.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is arguably the most crucial experiment for assigning substituted heterocycles. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This allows for the connection of different spin systems and the unambiguous assignment of quaternary carbons, including the one bearing the nitro group.[9]
-
Key Parameters:
-
Pulse Program: hmbcgplpndqf.
-
Spectral Widths: Same as HSQC.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz. This is a critical parameter that determines the strength of the observed correlations.
-
Number of Scans: 4-16 per increment.
-
-
A Systematic Workflow for Spectral Assignment
A logical, step-by-step approach is essential to avoid errors in spectral assignment. The following workflow, illustrated in the diagram below, leverages the strengths of each NMR experiment in a sequential and self-validating manner.
Figure 1: A systematic workflow for the unambiguous assignment of substituted nitropyrazole NMR spectra.
Applying the Workflow:
-
Analyze the ¹H Spectrum: Start by identifying all proton signals. The integration tells you the relative number of protons for each signal. The multiplicity (singlet, doublet, triplet) tells you about the number of neighboring protons.
-
Analyze the ¹³C Spectrum: Count the number of carbon signals. This should match the number of carbons in your expected structure.
-
Run HSQC: Correlate every proton signal to a carbon signal. This immediately assigns all protonated carbons. Any carbon signals not appearing in the HSQC spectrum are quaternary.
-
Run COSY: Identify cross-peaks between proton signals. This confirms which protons are adjacent to each other, helping to piece together fragments of the molecule.
-
Run HMBC: This is the most informative experiment. Look for correlations from a proton to carbons that are 2 or 3 bonds away. For example, the proton at the C-5 position should show a correlation to the C-4 and C-3 carbons. Crucially, protons on substituents will show correlations to the pyrazole ring carbons they are attached to, confirming their position. Protons adjacent to the nitro-substituted carbon will show a correlation to that quaternary carbon, allowing for its definitive assignment.[7]
-
Consolidate and Validate: Assemble all the pieces of information. Every observed correlation in the COSY, HSQC, and HMBC spectra must be consistent with your proposed structure. If there is a discrepancy, re-evaluate your assignments.
Advanced Considerations: The Role of ¹⁵N NMR
For particularly challenging cases, such as distinguishing between N-nitro and C-nitro isomers, ¹⁵N NMR can be an invaluable tool.[4][10]
-
Direct Observation: ¹⁵N NMR directly probes the nitrogen nuclei, providing distinct chemical shifts for the pyrazole nitrogens and the nitro group nitrogen.
-
Challenges: The major drawback of ¹⁵N NMR is its very low sensitivity due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus.[11] Acquiring a simple 1D ¹⁵N spectrum can take a very long time.
-
Solution - Inverse Detection: A more practical approach is to use a ¹H-¹⁵N HMBC experiment. This experiment detects the high-sensitivity protons that are coupled to the low-sensitivity nitrogens, providing the same correlation information with a much greater signal-to-noise ratio.[12] This can be used to definitively identify the nitrogen atoms in the pyrazole ring and their connectivity.
Conclusion
The structural elucidation of substituted nitropyrazoles is a task that demands a systematic and multi-faceted NMR approach. By moving beyond simple 1D spectra and embracing the power of 2D correlation experiments—particularly the HMBC experiment—researchers can overcome the challenges posed by isomerism and complex substitution patterns. The workflow presented in this guide provides a robust and self-validating framework for acquiring high-quality data and interpreting it with confidence, ensuring the accurate and unambiguous assignment of these important chemical entities.
References
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Wang, Y., et al. (2011). Synthesis and characterization of 3-nitropyrazole and its salts. Chinese Journal of Energetic Materials. [Link]
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Huber, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. [Link]
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Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
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Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
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Yang, S., et al. (2014). Review on synthesis of nitropyrazoles. Chinese Journal of Energetic Materials. [Link]
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Cabildo, P., et al. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]
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Li, Y., et al. (2020). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
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Guzman, J. A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. [Link]
-
Larina, L. I., & Lopyrev, V. A. (2009). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds. [Link]
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Alkorta, I., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules. [Link]
-
Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed. [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
Abboud, J. L. M., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/d091a13470942008b8b087099e03d3c8c697e8e5]([Link]
-
Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Reich, H. J. (n.d.). Two Dimensional NMR. Organic Chemistry Data. [Link]
-
NMR Service. (n.d.). Types of 2D NMR. nmr-service.com. [Link]
-
NMR Service. (n.d.). Nitrogen NMR. nmr-service.com. [Link]
- Duddeck, H., et al. (2002). Combination of 1H and 13C NMR Spectroscopy.
-
Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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HPLC and GC-MS methods for 3-Methyl-1-nitro-1H-pyrazole analysis
Starting Data Collection
I'm currently immersed in a comprehensive Google search. My focus is on gathering data regarding the physicochemical properties of 3-Methyl-1-nitro-1H-pyrazole. I'm prioritizing its structure, molecular weight, polarity, volatility, and thermal stability. This data will be foundational for the next stages.
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I've broadened my search parameters to include HPLC and GC-MS methods applicable to 3-Methyl-1-nitro-1H-pyrazole and related compounds. I'm focusing on methods, sample preparation, and chromatographic conditions. Also, I am actively seeking regulatory guidelines and standards from organizations like EPA, FDA, ASTM or ISO relating to the analysis of nitro compounds. I'm now structuring the application note. I will introduce the compound and explain why it's vital to analyze it accurately. I'll then delve into separate sections for HPLC and GC-MS, detailing the reasoning behind column choices, mobile phases, temperature, and detection. Next, I'll move into creating detailed protocols for sample prep, setup, and data analysis.
Analyzing Current Data
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Defining Target Analytes
I've initiated the data gathering phase. I've uncovered some physicochemical properties for related compounds, specifically "3-methyl- 4-nitro-1H-pyrazole" and "3-nitropyrazole". The current challenge is the lack of specific data for "3-Methyl -1-nitro-1H-pyrazole". Confirming the target analyte's precise structure, especially the nitro group's position, is my immediate priority.
Refining Analyte Structure
My initial assumption leans towards "3-methyl-4-nitro-1H-pyrazole" due to search results, which I'll clarify. I also discovered EPA methods (609, 8330B) for nitroaromatics, supporting HPLC and GC-MS. While general guides exist, I lack specifics on extraction and cleanup protocols for the target analyte in various matrices. Furthermore, I don't know the thermal stability and volatility which is important for method development.
Analyzing Current Data Points
My focus is clarifying the exact structure of the target, "3-Methyl-1-nitro-1H-pyrazole," to ensure accurate physicochemical property matching. I am making an assumption, based on early search results, that "3-methyl-4-nitro-1H-pyrazole" is the desired compound, but I'll clarify this. I also found relevant EPA methods and literature, but now I need specific protocols for this isomer, including extraction, clean-up, thermal stability, and volatility parameters.
Narrowing Down Targets
I've made some good progress. My second round of searches yielded crucial CAS numbers for methyl-nitro-pyrazole isomers. This significantly improved the precision of my focus. I specifically found useful data for "3-methyl" compounds.
Refining Compound Focus
I've refined my focus further. Based on data availability and stability considerations, I'm proceeding with "3-methyl-4-nitro-1H-pyrazole" as the primary target. I've uncovered thermal stability data for nitropyrazoles, supporting GC-MS as a viable analytical technique, but with precautions. Furthermore, I've located research on mass spectral fragmentation patterns for these compounds, providing key insights for my analysis.
Developing Search Strategies
I am now focusing my search strategy. I've located CAS numbers for several methyl-nitro-pyrazole isomers, giving me crucial leads. I've decided to prioritize "3-methyl-4-nitro-1H-pyrazole" as the primary target due to data availability. The literature search suggests GC-MS is viable, albeit cautiously, and I have found fragmentation pattern research, too. However, I still need a detailed protocol for GC-MS and HPLC, especially regarding pharmaceutical matrices and sample preparation.
Prioritizing Application Focus
I've finally decided to focus on 3-methyl-4-nitro-1H-pyrazole (CAS 5334-39-4). The abundance of existing data for this isomer simplifies things. I'm deep into its physicochemical properties and hoping to build a detailed application note. I'm aiming for a concise but thorough review.
Analyzing Analytical Methods
I am now delving into the analytical methods for 3-methyl-4-nitro-1H-pyrazole (CAS 5334-39-4). The focus is on building robust HPLC and GC-MS sections for the application note. I have found promising leads for starting conditions and column selection for reversed-phase HPLC, plus fragmentation patterns for GC-MS. Also, application notes on genotoxic impurities analysis provide a framework. I have found additional literature on minimizing thermal degradation.
Summarizing Key Data Points
My focus has shifted to consolidating all the gathered data into a cohesive application note. The abundance of information allows me to justify method choices and detail protocols effectively. For HPLC, several sources guide the setup, including a C18 column and acetonitrile-water mobile phase. For GC-MS, nitropyrazole fragmentation patterns and genotoxic impurity analysis approaches provide the framework. I also noted strategies to reduce thermal degradation and have some pharmaceutical sample preparation guidelines, which can be adapted.
Application Notes and Protocols for the Derivatization of 3-Methyl-1-nitro-1H-pyrazole for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and applications in energetic materials.[1][2] The introduction of a nitro group to the pyrazole ring significantly influences its chemical reactivity and physical properties, making nitropyrazoles valuable intermediates for the synthesis of diverse functionalized molecules. This document provides a detailed guide to the derivatization of 3-methyl-1-nitro-1H-pyrazole, an N-nitropyrazole that serves as a key precursor to a variety of C-nitro and subsequently C-amino pyrazole derivatives.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations for the successful synthesis and derivatization of this important heterocyclic compound. We will explore the synthesis of the starting material, its strategic rearrangement to C-nitropyrazoles, the reduction of the nitro group to a versatile amino functionality, and subsequent derivatization reactions to generate libraries of compounds for further investigation.
Core Concepts in the Chemistry of 3-Methyl-1-nitro-1H-pyrazole
The derivatization of 3-methyl-1-nitro-1H-pyrazole primarily revolves around the strategic manipulation of the N-nitro group. Direct functionalization of this moiety is less common; instead, its relocation to the carbon framework of the pyrazole ring via thermal rearrangement is the key initial step. This unlocks a wider array of synthetic possibilities.
Part 1: Synthesis of 3-Methyl-1-nitro-1H-pyrazole
The synthesis of N-nitropyrazoles is typically achieved through the direct nitration of the corresponding pyrazole.[2]
Protocol 1: Synthesis of 3-Methyl-1-nitro-1H-pyrazole
This protocol is adapted from established methods for the N-nitration of pyrazoles.[2]
Materials:
-
3-Methylpyrazole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrazole (1.0 eq) in acetic anhydride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the excess acetic anhydride is quenched and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield 3-methyl-1-nitro-1H-pyrazole. The crude product can be purified by column chromatography on silica gel if necessary.
| Reagent | Molar Ratio | Key Considerations |
| 3-Methylpyrazole | 1.0 | Starting material. |
| Acetic Anhydride | Solvent | Also acts as a water scavenger. |
| Fuming Nitric Acid | 1.1 | The nitrating agent. Use with caution in a well-ventilated fume hood. |
Part 2: Thermal Rearrangement to C-Nitropyrazoles
A crucial and synthetically useful reaction of N-nitropyrazoles is their thermal rearrangement to the more stable C-nitro isomers.[2][3] This reaction typically yields a mixture of 3-methyl-4-nitropyrazole and 3-methyl-5-nitropyrazole.
Protocol 2: Thermal Rearrangement of 3-Methyl-1-nitro-1H-pyrazole
This protocol is based on general procedures for the rearrangement of N-nitropyrazoles.[2]
Materials:
-
3-Methyl-1-nitro-1H-pyrazole
-
High-boiling point solvent (e.g., benzonitrile, o-dichlorobenzene)
-
Standard laboratory glassware for high-temperature reactions
-
Heating mantle and temperature controller
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-methyl-1-nitro-1H-pyrazole in a high-boiling point solvent (e.g., benzonitrile).
-
Heat the solution to reflux (typically 150-180 °C) under an inert atmosphere.
-
Monitor the progress of the rearrangement by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (if possible) or dilute the mixture with a non-polar solvent (e.g., hexanes) to precipitate the products.
-
Collect the crude product by filtration.
-
The isomeric mixture of 3-methyl-4-nitropyrazole and 3-methyl-5-nitropyrazole can be separated by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Solvent | Benzonitrile | High boiling point allows for the necessary thermal energy for rearrangement. |
| Temperature | 150-180 °C | Optimal temperature range for efficient rearrangement.[2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions at high temperatures. |
Part 3: Reduction of C-Nitropyrazoles to C-Aminopyrazoles
The nitro group on the pyrazole ring is a versatile handle that can be readily reduced to an amino group, which is a key functional group for a wide range of subsequent derivatization reactions.[4][5]
Protocol 3: Reduction of 3-Methyl-4/5-nitropyrazole
Several methods are available for the reduction of nitroarenes. The choice of reducing agent can depend on the presence of other functional groups in the molecule. A common and effective method utilizes tin(II) chloride.[4]
Materials:
-
3-Methyl-4-nitropyrazole or 3-methyl-5-nitropyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend the nitropyrazole isomer (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic (pH > 10) to precipitate the tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding aminopyrazole.
| Reducing Agent System | Key Features | Reference(s) |
| SnCl₂ / HCl | A classic and reliable method for nitro group reduction. | [4] |
| Fe / NH₄Cl | A milder and often more environmentally friendly alternative. | [4] |
| Ni-Re / Hydrazine | Effective for a variety of nitro compounds, including nitropyrazoles. | [4] |
Part 4: Further Derivatization of C-Aminopyrazoles
The resulting aminopyrazoles are versatile building blocks for the synthesis of a wide range of derivatives, particularly for applications in drug discovery.
Protocol 4.1: N-Acylation of 3-Methyl-4/5-aminopyrazole
This protocol describes a general procedure for the acylation of the amino group to form amide derivatives.[6]
Materials:
-
3-Methyl-4-aminopyrazole or 3-methyl-5-aminopyrazole
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the aminopyrazole (1.0 eq) in anhydrous DCM and add the base (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling
For the introduction of aryl or heteroaryl substituents, a Suzuki-Miyaura cross-coupling reaction can be employed. This first requires halogenation of the pyrazole ring.[6]
Step A: Halogenation of the Pyrazole Ring
The position of halogenation will depend on the starting isomer and the reaction conditions. For example, bromination can be achieved using N-bromosuccinimide (NBS).
Step B: Suzuki-Miyaura Coupling
Materials:
-
Halogenated aminopyrazole derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a microwave vial or a sealed tube, add the halogenated pyrazole, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture in a microwave reactor or an oil bath at the appropriate temperature (e.g., 80-120 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and filter through Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The derivatization of 3-methyl-1-nitro-1H-pyrazole offers a rich and versatile platform for the synthesis of a wide array of functionalized pyrazole derivatives. The key to unlocking its synthetic potential lies in the strategic thermal rearrangement of the N-nitro group to the pyrazole ring, followed by the reduction to the corresponding amine. This amino group then serves as a versatile anchor point for a multitude of derivatization reactions, enabling the generation of compound libraries for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this valuable heterocyclic scaffold.
References
- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. [No valid URL provided]
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. (2006).
- What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central.
- ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2015).
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][8]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
- Nitropyrazoles. (1997).
- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (n.d.).
- Recent developments in aminopyrazole chemistry. (n.d.).
- How to Synthesize 3-Nitro-1H-pyrazole in One Pot? (n.d.). Guidechem.
- Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU.
- Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery. (n.d.). Benchchem.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1973).
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][8]triazin-7(6H). (2018). NIH.
- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2007).
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (n.d.).
- Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2012).
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013). MDPI.
- Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (2010).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.
-
Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][7][8]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. (2021). PubMed Central.
- Derivatiz
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- 5. arkat-usa.org [arkat-usa.org]
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- 7. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side products in the synthesis of 3-Methyl-1-nitro-1H-pyrazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Methyl-1-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole nitration. Our goal is to provide not just protocols, but a deep understanding of the reaction landscape, enabling you to anticipate, troubleshoot, and resolve common synthetic challenges. We will delve into the causality behind side product formation and equip you with the knowledge to optimize your reaction for purity and yield.
Section 1: The Core Challenge: Understanding N- vs. C-Nitration in Pyrazoles
The synthesis of 3-Methyl-1-nitro-1H-pyrazole is fundamentally a challenge of regioselectivity. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[1] However, it possesses multiple reactive sites: the N1 nitrogen and the C4 and C5 carbons. The choice of nitrating agent, solvent, and temperature critically dictates the position of nitration.[1][2]
-
N-Nitration (Desired Pathway): The formation of the target molecule, 3-Methyl-1-nitro-1H-pyrazole, occurs when the N1 nitrogen atom acts as the nucleophile. This pathway is generally favored under milder, less acidic conditions where the nitrogen remains a potent nucleophile.[1] The resulting N-nitro pyrazole is often kinetically favored but thermodynamically less stable than its C-nitro counterparts.[3]
-
C-Nitration (Side Product Pathway): The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack, leading to the formation of 3-methyl-4-nitro-1H-pyrazole.[1][4] This is often the major side product. Under strongly acidic conditions (e.g., mixed nitric/sulfuric acid), the pyrazole nitrogen is protonated, which deactivates the entire ring toward electrophilic attack. However, this deactivation is less pronounced at the C4 position, and this pathway can still compete. Furthermore, the desired N-nitro product can rearrange to the more stable C-nitro isomers under thermal stress or acidic conditions.[5][6]
Visualizing the Competing Pathways
The diagram below illustrates the critical decision point in the nitration of 3-methyl-1H-pyrazole, leading to either the desired N-nitro product or the common C-nitro side products.
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-nitro-1H-pyrazole
From the desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of nitropyrazole derivatives. The nitration of pyrazoles, specifically targeting the N-1 position to yield compounds like 3-Methyl-1-nitro-1H-pyrazole, is a nuanced process. While seemingly straightforward, achieving high yield and purity requires a deep understanding of the underlying reaction dynamics, particularly the competition between N-nitration and C-nitration, and the potential for thermal rearrangement.
This guide is structured to function as a direct line to a field expert. We will move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting advice and in-depth FAQs to address the specific challenges you may encounter. Our goal is to empower you with the knowledge to not only replicate a synthesis but to intelligently optimize it.
Section 1: The Core Chemistry: N- vs. C-Nitration
The synthesis of 3-Methyl-1-nitro-1H-pyrazole involves an electrophilic substitution on the pyrazole ring. The key electrophile is the nitronium ion (NO₂⁺), which is generated from a nitrating agent. The core challenge arises from the pyrazole ring's multiple nucleophilic sites: the two nitrogen atoms (N-1 and N-2) and the three carbon atoms (C-3, C-4, C-5).
The initial site of attack is dictated by a combination of kinetic and thermodynamic factors.
-
N-Nitration (Kinetic Control): Attack at the N-1 position is often the kinetically favored pathway, especially under milder conditions and with specific nitrating agents. This yields the desired 3-Methyl-1-nitro-1H-pyrazole. However, N-nitro pyrazoles can be thermally unstable.
-
C-Nitration (Thermodynamic Control): Under harsher conditions (e.g., strong acids, higher temperatures), the N-nitro product can rearrange to the more thermodynamically stable C-nitro isomers (e.g., 3-methyl-4-nitropyrazole).[1][2] Direct C-nitration can also occur.
Understanding this dichotomy is the first step toward optimizing your yield.
Section 2: Troubleshooting Guide
This section directly addresses common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is extremely low, or I've only recovered the 3-methyl-1H-pyrazole starting material. What went wrong?
Plausible Causes & Solutions:
-
Inactive Nitrating Agent: The nitronium ion (NO₂⁺) is susceptible to hydration. Moisture in your reagents or glassware can quench the reaction before it starts.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored acids. If using a mixed-acid system like HNO₃/Ac₂O, prepare it fresh just before use.
-
-
Insufficient Reaction Temperature/Time: While high temperatures are detrimental, a temperature that is too low may prevent the reaction from initiating, especially with milder nitrating agents.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If no conversion is observed after a reasonable time, consider allowing the reaction to slowly warm to the upper limit of the recommended range (e.g., from 0 °C to 10 °C).[3]
-
-
Incorrect Order of Addition: The order in which reagents are mixed is critical for controlling the exothermic release and ensuring the nitrating species is correctly formed.
-
Solution: A standard, safe procedure involves adding the pyrazole substrate slowly to the pre-formed, chilled nitrating mixture.[3] This maintains a low temperature and prevents localized overheating.
-
Pro-Tip (Expertise & Experience): Before committing your main batch of starting material, run a small-scale test reaction. This allows you to confirm the activity of your reagents and the optimal conditions with minimal material loss.
Q2: My NMR analysis shows a mixture of products, including what I suspect are 4-nitro and 5-nitro isomers. How can I improve selectivity for the 1-nitro product?
Plausible Causes & Solutions:
-
Nitrating Agent is Too Harsh: A highly acidic system like mixed nitric and sulfuric acid (HNO₃/H₂SO₄) strongly favors C-nitration and can catalyze the rearrangement of any N-nitro product that forms.
-
Excessive Reaction Temperature: As shown in Figure 1, heat is the primary driver for the rearrangement of the kinetic 1-nitro product to the more stable C-nitro isomers.[2]
-
Solution: Maintain strict temperature control, ideally between 0-5 °C, throughout the addition and stirring period. Use an ice-salt bath for more effective cooling. The reaction is exothermic, so slow, dropwise addition of the substrate is mandatory to prevent temperature spikes.[5]
-
Pro-Tip (Expertise & Experience): The workup is also critical. Quenching the reaction by pouring it onto crushed ice serves two purposes: it rapidly dilutes the acid, stopping the reaction, and it keeps the temperature low, preventing post-reaction rearrangement as the acid is neutralized.
Q3: I'm observing significant amounts of di- or even tri-nitrated products. How do I prevent this over-nitration?
Plausible Causes & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the nitrating agent is the most common cause of multiple nitrations.
-
Solution: Carefully control the stoichiometry. Use a slight excess, typically 1.05 to 1.2 equivalents, of the nitrating agent relative to the pyrazole substrate. This ensures complete consumption of the starting material without providing enough nitrating species for subsequent additions.
-
-
High Reaction Temperature: Higher temperatures can provide the activation energy required to add a second or third nitro group to the now-deactivated nitropyrazole ring.
-
Solution: As with isomer control, maintain a low and stable reaction temperature (0-5 °C).[3]
-
Pro-Tip (Expertise & Experience): If over-nitration persists even with controlled stoichiometry, it indicates your nitrating system is too reactive. Consider a less potent agent or add a moderating solvent to the reaction mixture.
Q4: My reaction mixture turned dark brown or black, yielding an intractable tar. What caused this decomposition?
Plausible Causes & Solutions:
-
Thermal Runaway: Nitration reactions are highly exothermic. If the heat generated is not dissipated effectively, the temperature can rise uncontrollably, leading to rapid decomposition of reagents and products.[6]
-
Solution: Ensure efficient stirring and cooling. Use a flask that is appropriately sized for the reaction volume to maximize the surface area for cooling. Add the substrate very slowly, monitoring the internal temperature constantly with a thermometer. Have a larger ice bath ready to apply if the temperature begins to rise unexpectedly.
-
-
Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the organic substrate, leading to decomposition.
-
Solution: Strict adherence to low temperatures minimizes oxidative side reactions. Using a nitrating agent like acetyl nitrate, which is less oxidizing than pure nitric acid, can also mitigate this issue.
-
Pro-Tip (Expertise & Experience): For larger-scale reactions, consider using a continuous flow reactor. These systems offer superior temperature control and safety by minimizing the reaction volume at any given moment, effectively preventing thermal runaway.[5]
Section 3: Recommended Protocol and Data
While multiple procedures exist, the following protocol using nitric acid/acetic anhydride is a reliable starting point for selectively synthesizing 3-Methyl-1-nitro-1H-pyrazole.
Experimental Protocol: Synthesis via Acetyl Nitrate
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add acetic anhydride (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath.
-
Formation of Nitrating Agent: While stirring vigorously, add fuming nitric acid (1.1 eq.) dropwise to the acetic anhydride, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 15 minutes at 0-5 °C to ensure the complete formation of acetyl nitrate.
-
Nitration Reaction: Dissolve 3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of acetic anhydride. Add this solution to the dropping funnel and add it dropwise to the cold acetyl nitrate solution over 30-45 minutes. Maintain the internal temperature strictly between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product may precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7), followed by a small amount of cold ethanol to aid in drying.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Methyl-1-nitro-1H-pyrazole.
Data Summary: Comparison of Nitrating Systems
| Nitrating Agent | Typical Conditions | Primary Product(s) | Yield Potential | Key Considerations |
| HNO₃ / H₂SO₄ | 0-25 °C | 3-Methyl-4-nitropyrazole | Moderate | Strongly favors C-nitration; high risk of over-nitration. |
| HNO₃ / Ac₂O | 0-10 °C | 3-Methyl-1-nitro-1H-pyrazole | Good to High | Preferred for N-nitration; requires careful temperature control.[1][4] |
| NH₄NO₃ / TFAA | -10 to 0 °C | 3-Methyl-1,4-dinitro-1H-pyrazole | Varies | Very powerful system; can lead directly to dinitrated products.[7] |
| Acetyl Nitrate | 0-10 °C | 3-Methyl-1-nitro-1H-pyrazole | Good | Milder, pre-formed reagent; good for controlling selectivity.[8] |
Section 4: Frequently Asked Questions (FAQs)
Q: What are the absolute most critical safety precautions for this reaction? A: Nitration reactions are potentially hazardous and must be treated with extreme caution.[6] The top three safety priorities are:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and acid-resistant gloves.[9]
-
Fume Hood: Perform the entire reaction and workup in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes (e.g., NOx gases).[6]
-
Temperature Control: This is a safety and a process parameter. An uncontrolled exotherm can lead to a runaway reaction, posing an explosion risk.[5] Always use a cooling bath and add reagents slowly.
Q: How can I definitively confirm that I have synthesized the 1-nitro isomer and not a C-nitro isomer? A: Spectroscopic analysis is essential.
-
¹H NMR: The proton signals for the pyrazole ring will have characteristic chemical shifts and coupling constants that differ significantly between isomers. The absence of the N-H proton signal (typically a very broad peak far downfield) is the first indication of N-substitution.
-
¹³C NMR: The chemical shifts of the ring carbons will be different for each isomer.
-
Mass Spectrometry (MS): This will confirm the correct mass for a mono-nitrated product, confirming the success of the initial reaction.
-
NOE (Nuclear Overhauser Effect) NMR: This advanced technique can be used to confirm the spatial proximity between the methyl group (at C-3) and protons on the N-substituent, which would be absent in the case of an N-nitro group, helping to confirm the structure unambiguously.
Q: Is the 3-Methyl-1-nitro-1H-pyrazole product stable for long-term storage? A: N-nitro pyrazoles are generally considered energetic materials and can be thermally sensitive.[7] They are often used as intermediates rather than stored for extended periods. If storage is necessary, it should be done in a cool, dry, dark place, away from heat sources or incompatible materials. For many applications, the N-nitro product is generated and immediately used in a subsequent step, such as a thermally induced rearrangement to a desired C-nitro pyrazole.[2]
References
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- Finnegan, W. G., et al. (1958). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic.
-
Xue, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
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- Fagnou, K., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development.
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Chemical Safety. (2024). Nitration reaction safety. YouTube. Available at: [Link]
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- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
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University of California, Riverside EH&S. (n.d.). Nitric Acid Safety. ehs.ucr.edu. Available at: [Link]
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Suwinski, J., et al. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC. Available at: [Link]
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Wang, Z., et al. (2018). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]
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Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Available at: [Link]
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Technical Support Center: Nitration of Substituted Pyrazoles
Welcome to the technical support center for the nitration of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing nitro groups onto the pyrazole scaffold. As a versatile heterocycle in pharmaceuticals and materials science, precise functionalization of the pyrazole ring is often critical. Nitration, a fundamental electrophilic aromatic substitution, presents a unique set of challenges due to the electronic nature of the pyrazole ring and the influence of its substituents.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments. Our goal is to equip you with the foundational knowledge and practical solutions to achieve your desired nitrated pyrazole derivatives efficiently and selectively.
Understanding the Core Challenges
The nitration of pyrazole is not always a straightforward electrophilic substitution. The outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The pyrazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the two nitrogen atoms significantly influence the electron density distribution and the reactivity of the ring carbons.
The C4 position is generally the most electron-rich and, therefore, the most common site for electrophilic substitution.[1][2] However, the regioselectivity can be highly dependent on several factors:
-
The Nature of Substituents: Electron-donating groups (EDGs) on the pyrazole ring will further activate it towards nitration, while electron-withdrawing groups (EWGs) will deactivate it.[1][3] The position of these substituents will also direct the incoming nitro group.
-
Reaction Conditions: The choice of nitrating agent and the acidity of the reaction medium are paramount.[1] In strongly acidic conditions, such as a mixture of nitric and sulfuric acid, the pyrazole nitrogen can be protonated, forming a pyrazolium ion. This deactivates the pyrazole ring towards electrophilic attack, and if an N-aryl substituent is present, nitration may preferentially occur on the aryl ring.[1][4][5] Milder conditions, for example using acetyl nitrate, can favor nitration on the pyrazole ring itself.[1][4]
-
N-Substitution: An unsubstituted N1 position can lead to the formation of an N-nitro pyrazole, which may be an undesired byproduct or a reactive intermediate that can rearrange to a C-nitro pyrazole under acidic conditions or upon heating.[1][6][7]
Troubleshooting Guide
This section addresses common problems encountered during the nitration of substituted pyrazoles in a practical question-and-answer format.
Question 1: My nitration reaction is producing a mixture of regioisomers, primarily the 4-nitro and 5-nitro products. How can I improve the selectivity for the 4-nitro isomer?
Answer: Achieving high regioselectivity is a common challenge. The formation of isomeric mixtures often arises from a combination of electronic and steric factors not being fully controlled.
Immediate Actions:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can often enhance selectivity by favoring the kinetically controlled product, which is typically the 4-nitro isomer due to the higher electron density at this position.
-
Change the Nitrating Agent: If you are using harsh conditions like mixed nitric/sulfuric acid, consider switching to a milder nitrating agent. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is known to improve selectivity for the 4-position on the pyrazole ring.[1][4]
In-depth Explanation: The C4 position of the pyrazole ring is generally the most nucleophilic. However, if the C5 position is not sterically hindered and the electronic difference between C4 and C5 is not substantial, competitive nitration can occur. Harsher nitrating conditions can be less selective. Milder reagents are more sensitive to the subtle electronic differences within the ring, thus favoring attack at the most electron-rich site.
Experimental Protocol: Selective C4-Nitration using Acetyl Nitrate
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve your substituted pyrazole (1 equivalent) in acetic anhydride at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a pre-cooled solution of fuming nitric acid (1.1 equivalents) in acetic anhydride dropwise to the pyrazole solution. It is crucial to maintain the reaction temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The product may precipitate and can be collected by filtration. If the product is soluble, extract with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Question 2: I am attempting to nitrate an N-phenylpyrazole, but the nitro group is adding to the phenyl ring instead of the pyrazole ring. What is causing this and how can I direct the nitration to the pyrazole?
Answer: This is a classic example of how reaction acidity dictates the site of nitration.
Causality: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrazole ring's nitrogen atom becomes protonated. This protonation deactivates the entire pyrazole ring to electrophilic attack. Consequently, the phenyl ring, which is less deactivated, becomes the primary site for nitration.[1][4][5]
Solution: To favor nitration on the pyrazole ring (specifically at the C4 position), you must use milder, less acidic conditions.
-
Recommended System: Switch to nitric acid in acetic anhydride (acetyl nitrate). This system is less harsh and avoids extensive protonation of the pyrazole ring, thus allowing it to be the reactive species.[1][4]
-
Temperature Control: Maintain a low temperature (e.g., 0°C) to further enhance selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undesired phenyl ring nitration.
Question 3: My reaction is yielding a significant amount of N-nitro pyrazole, but I want the C-nitro product. How can I avoid N-nitration?
Answer: The formation of N-nitro pyrazoles is a common issue when the N1 position is unsubstituted.[1] This occurs because the N1 nitrogen is a potent nucleophile, especially under less acidic conditions.
Strategies to Avoid N-Nitration:
-
Protecting Group Strategy: The most robust solution is to protect the N1 position with a suitable protecting group before performing the nitration. After successful C-nitration, the protecting group can be removed. Common protecting groups for pyrazoles include the trityl (Tr) or p-methoxybenzyl (PMB) groups.
-
Rearrangement Conditions: In some cases, the N-nitro pyrazole can be thermally or acid-catalyzed to rearrange to the more stable C4-nitro pyrazole.[6][7][8] This can be attempted by heating the reaction mixture or by adding a stronger acid after the initial N-nitration has occurred. However, this method can be substrate-dependent and may lead to byproducts.
-
Harsh Acidic Conditions: Using a strong mixed acid system (HNO₃/H₂SO₄) can favor direct C-nitration by protonating the N1-H, thus reducing its nucleophilicity. However, this approach may not be suitable for sensitive substrates and can lead to other selectivity issues as discussed in Question 2.
Protecting Group Workflow:
Caption: A typical protecting group strategy to avoid N-nitration.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the positions on the pyrazole ring towards electrophilic substitution? A1: Generally, the order of reactivity is C4 > C5 > C3. The C4 position is the most electron-rich and least sterically hindered, making it the primary site for electrophilic attack.[1][2]
Q2: How do electron-donating and electron-withdrawing substituents on the pyrazole ring affect nitration? A2:
-
Electron-Donating Groups (EDGs) such as alkyl or alkoxy groups, increase the electron density of the pyrazole ring, making it more reactive towards nitration. They generally direct the incoming nitro group to the available ortho and para positions, which often leads to substitution at C4 or C5.
-
Electron-Withdrawing Groups (EWGs) like nitro, cyano, or ester groups, deactivate the pyrazole ring, making nitration more difficult.[9][10] Harsher reaction conditions (higher temperatures, stronger acids) may be required. EWGs at the C3 position will strongly deactivate the C4 position, potentially leading to substitution at C5 if that position is available.
Q3: Are there any safety concerns I should be aware of when performing pyrazole nitrations? A3: Yes, absolutely.
-
Nitrating Agents: Mixtures of nitric and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Exothermic Reactions: Nitration reactions are often highly exothermic. It is crucial to control the rate of addition of the nitrating agent and to maintain the recommended reaction temperature using an appropriate cooling bath. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Energetic Compounds: Many nitrated pyrazoles are energetic materials and can be sensitive to heat, shock, or friction.[6][11][12][13][14] Handle the products with care, especially if they are poly-nitrated. Avoid scratching or applying excessive force to the dried material.
Q4: Can I use N-nitropyrazoles as nitrating agents themselves? A4: Yes, certain N-nitropyrazoles, particularly those with electron-withdrawing groups on the pyrazole ring, have been developed as powerful and selective nitrating reagents for a wide range of aromatic compounds.[9][10] These reagents can offer advantages in terms of safety and selectivity compared to traditional mixed-acid nitrations.
Summary of Reaction Conditions and Expected Outcomes
| Starting Material | Nitrating Agent | Conditions | Major Product | Potential Issues |
| Pyrazole (unsubstituted) | HNO₃ / H₂SO₄ | 90°C, 6h | 4-Nitropyrazole | Low yield, potential for N-nitration |
| Pyrazole (unsubstituted) | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5h | 4-Nitropyrazole | High yield, but highly corrosive reagents |
| 1-Phenylpyrazole | HNO₃ / H₂SO₄ | 12-15°C | 1-(p-Nitrophenyl)pyrazole | Nitration on the phenyl ring |
| 1-Phenylpyrazole | HNO₃ / Ac₂O | 0°C | 4-Nitro-1-phenylpyrazole | Selective nitration on the pyrazole ring |
| Pyrazole with EDG at C3 | Mild Nitrating Agent | Low Temp | Mixture of 4- and 5-nitro isomers | Poor regioselectivity |
| Pyrazole with EWG at C3 | Harsh Nitrating Agent | High Temp | 5-Nitro isomer | Deactivated ring, requires forcing conditions |
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - NIH. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available at: [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Available at: [Link]
-
Pyrazole. Available at: [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives - Canadian Science Publishing. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. Available at: [Link]
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - RSC Publishing. Available at: [Link]
- [ 19651 Austin, Blackborow, Ridd, and Smith 100. The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11.1 Pyraxole and - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/1965/j1/j19650000100
-
The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
(PDF) Nitropyrazoles - ResearchGate. Available at: [Link]
-
(PDF) Nitropyrazoles (review) - ResearchGate. Available at: [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- US3294814A - 4-nitropyrazoles - Google Patents.
-
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available at: [Link]
-
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance | ACS Applied Materials & Interfaces. Available at: [Link]
-
Selective O- and N-nitration of steroids fused to the pyrazole ring - OSTI.GOV. Available at: [Link]
-
Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
Direct nitration of five membered heterocycles - ResearchGate. Available at: [Link]
-
The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid - ConnectSci. Available at: [Link]
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Available at: [Link]
-
The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid - ResearchGate. Available at: [Link]
-
Manipulating nitration and stabilization to achieve high energy - PMC - PubMed Central. Available at: [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES - Canadian Science Publishing. Available at: [Link]
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Technical Support Center: Purification of 3-Methyl-1-nitro-1H-pyrazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 3-Methyl-1-nitro-1H-pyrazole. As a Senior Application Scientist, I understand that obtaining this key intermediate in high purity is critical for the success of subsequent synthetic steps and biological assays. The presence of regioisomers, unreacted starting materials, and nitration by-products are common hurdles that can complicate your workflow.
This guide is structured to provide direct, actionable solutions to the challenges you may encounter. We will move from troubleshooting specific, acute problems to broader frequently asked questions, followed by detailed, validated protocols.
Critical Safety Advisory
Before commencing any purification protocol, it is imperative to acknowledge the potential hazards associated with nitropyrazole compounds. These molecules can be energetic and may exhibit thermal sensitivity.[1] Always consult the latest Safety Data Sheet (SDS) for the compound and its reagents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, safety goggles, and chemical-resistant gloves.[2][3]
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood.[4][5]
-
Static Discharge: Use non-sparking tools and ensure proper grounding to prevent fire caused by electrostatic discharge.[2]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Nitrated compounds require special consideration for disposal.[4][6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during the purification of 3-Methyl-1-nitro-1H-pyrazole in a direct question-and-answer format.
Q1: My crude product is a dark, oily residue instead of a solid. How can I induce crystallization?
A1: An oily product is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point and inhibit crystal lattice formation.
-
Causality: Impurities disrupt the ordered arrangement of molecules necessary for crystallization. Solvents can also interfere with this process if not fully removed.
-
Troubleshooting Steps:
-
Trituration: Begin by attempting to solidify the oil through trituration. Add a small amount of a non-polar solvent in which the desired product is poorly soluble (e.g., cold hexanes or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action provides energy for nucleation and can create a seed crystal.
-
Solvent/Anti-Solvent Method: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate). Then, slowly add a miscible "anti-solvent" (in which the product is insoluble, like water or hexanes) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This controlled precipitation often yields crystalline material.
-
Purity Check: If the product remains an oil, it is likely highly impure. Proceed directly to column chromatography for purification.
-
Q2: After recrystallization, my yield is extremely low. What went wrong?
A2: Low recovery is a frequent problem in recrystallization and typically points to an issue with solvent choice or procedural execution.[7]
-
Causality: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[7] Using too much solvent or a solvent in which the compound has significant solubility even when cold will result in substantial product loss to the filtrate.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent is the most common cause of low recovery.[8]
-
Optimize Cooling: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Crash-cooling can trap impurities and lead to the formation of very fine crystals that are difficult to filter.[9][10]
-
Re-evaluate Your Solvent: Perform small-scale solubility tests to confirm you have the optimal solvent or solvent pair. The product should be sparingly soluble at room temperature and highly soluble when boiling.[7]
-
Check the Filtrate: If you suspect significant product loss, you can attempt to recover more material by partially evaporating the mother liquor and allowing it to cool again for a second crop of crystals. Be aware that this second crop may be less pure.
-
Q3: My NMR analysis shows a mixture of regioisomers (e.g., 3-Methyl-1-nitro- vs. 5-Methyl-1-nitro-1H-pyrazole). How can I separate them?
A3: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[11][12]
-
Causality: The nitration of 3-methyl-1H-pyrazole can occur at different positions on the pyrazole ring, and separating these closely related isomers by simple recrystallization is often ineffective.
-
Recommended Solution: Column Chromatography:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): The key is to find a solvent system that provides differential partitioning for the isomers. Start with a non-polar system and gradually increase polarity. A common starting point for nitropyrazoles is a mixture of Hexanes and Ethyl Acetate (EtOAc).[13][14]
-
Gradient Elution: Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and slowly increase the proportion of ethyl acetate. The slightly different polarities of the regioisomers should cause them to elute at different times.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation. Stain with potassium permanganate or visualize under UV light if the compounds are UV-active. The two isomers should appear as distinct spots with different Rf values. Collect the fractions containing the pure desired isomer and combine them for solvent evaporation.
-
Q4: There is a persistent yellow or brown color in my final product, even after recrystallization.
A4: Colored impurities are common by-products of nitration reactions. If they co-crystallize with your product, a different approach is needed.
-
Causality: These impurities are often highly conjugated organic molecules that are present in small quantities but have strong chromophores.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During the recrystallization process, after your product has been fully dissolved in the hot solvent, cool the solution slightly and add a very small amount (1-2% by weight of your compound) of activated charcoal.[9]
-
Hot Filtration: Bring the solution back to a boil for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Proceed with Recrystallization: Allow the hot, filtered solution to cool as you normally would to obtain decolorized crystals.
-
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for purifying crude 3-Methyl-1-nitro-1H-pyrazole.
Caption: Troubleshooting decision tree for purifying 3-Methyl-1-nitro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q: What is the most reliable first-pass purification technique for this compound?
A: For most solid crude products from nitration reactions, recrystallization is the most efficient initial purification method.[9][13] It is effective at removing unreacted starting materials and many inorganic impurities. If the crude product is an oil or if recrystallization fails to remove isomeric impurities, column chromatography is the next logical step.
Q: How do I select an appropriate solvent for recrystallization?
A: Solvent selection is critical and should be done experimentally.[7] An ideal solvent should:
-
Completely dissolve the compound (and any organic impurities) when hot (near boiling).
-
Precipitate the desired compound with high recovery upon cooling.
-
Either not dissolve impurities at all or keep them dissolved when the solution is cooled.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the polarity of nitropyrazoles, good starting points for solvent screening include ethanol, methanol, isopropanol, or solvent pairs like ethanol/water or ethyl acetate/hexanes.[13][15]
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Ethanol | 78 | Polar | Often a good choice for nitropyrazoles. Can be paired with water.[13][15] |
| Methanol | 65 | Polar | Similar to ethanol but more volatile.[16] |
| Isopropanol | 82 | Polar | Less volatile than ethanol; may improve crystal growth. |
| Ethyl Acetate | 77 | Medium | Good for dissolving, often used with a non-polar anti-solvent. |
| Hexanes | 69 | Non-polar | Primarily used as an anti-solvent or for washing/trituration. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with polar organic solvents. |
Q: How can I confirm the purity of my final product?
A: A combination of techniques should be used to confidently assess purity:
-
Thin Layer Chromatography (TLC): A pure compound should result in a single spot. Run the sample alongside the crude material to confirm the removal of impurities.
-
Melting Point (MP): A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks and correct integration ratios are key indicators of high purity.[17]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the industry standard. A pure sample will show a single major peak.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for recrystallizing 3-Methyl-1-nitro-1H-pyrazole. An ethanol/water solvent system is used as an example.[13]
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 3-4 mL) and heat the mixture gently on a hot plate with stirring. Add more ethanol dropwise until the solid just dissolves.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool for a minute, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: To the hot, clear solution, add water dropwise until the solution turns faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Large, well-formed crystals should appear. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize precipitation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (same ratio as the final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a low temperature (<40 °C).
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the target compound from closely related impurities like regioisomers.[13][14]
-
Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Pack the column with silica gel using a wet slurry method with your starting eluent (e.g., 95:5 Hexanes:EtOAc). Ensure the packing is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure. This creates a dry-loaded sample, which generally results in better separation.
-
Load the Column: Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the starting eluent. Begin collecting fractions while applying gentle positive pressure. Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 to 80:20 Hexanes:EtOAc) to elute the compounds.
-
Monitor Fractions: Collect fractions and analyze them by TLC to determine which contain the pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Workflow Visualization
Caption: Standard workflow for the purification of 3-Methyl-1-nitro-1H-pyrazole.
References
-
AFG Bioscience LLC. (2016). SAFETY DATA SHEET: 3-Nitropyrazole. Retrieved from [Link]
-
Fábián, L., et al. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][6]triazin-7(6H)-ones and Derivatives. Molecules, 23(9), 2333. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available at: [Link]
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4252. Available at: [Link]
-
Xu, J., et al. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2156. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ScienceDirect. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrazole, 4-nitro-1,3,5-trimethyl- (CAS 1125-30-0). Retrieved from [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). ScienceDirect. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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Synethsis and characterization of 3-nitropyrazole and its salts. (2018). ResearchGate. Retrieved from [Link]
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Fábián, L., et al. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][6]triazin-7(6H). National Center for Biotechnology Information. Retrieved from [Link]
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University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitropyrazole. Retrieved from [Link]
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Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazole, 1-nitro-. Retrieved from [Link]
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Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2020). ResearchGate. Retrieved from [Link]
-
El-Ghandour, A. H., et al. (2019). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules, 24(12), 2269. Available at: [Link]
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ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2015). ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]
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Xiong, H., et al. (2019). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. New Journal of Chemistry, 43(34), 13827-13831. Available at: [Link]
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Technical Support Center: Optimizing Regioselective Pyrazole Nitration
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective nitration of pyrazoles. This resource is designed to provide in-depth guidance and troubleshooting advice for this critical transformation in synthetic chemistry. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of pyrazole nitration, ensuring successful and reproducible outcomes in your research and development endeavors.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the regioselective nitration of pyrazoles. Each problem is presented with a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: Poor Regioselectivity - Mixture of 4-Nitro and Other Isomers (3- or 5-Nitro)
Symptom: You are attempting to synthesize a 4-nitropyrazole, but NMR and LC-MS analyses reveal a significant percentage of 3-nitro or 5-nitropyrazole isomers in your crude product mixture, making purification difficult.
Causality Analysis: The regioselectivity of pyrazole nitration is a delicate balance of electronic and steric effects, heavily influenced by the reaction conditions. The C4 position is generally the most electron-rich and sterically accessible, making it the kinetic site of electrophilic attack in many cases.[1] However, the formation of other isomers can be promoted by several factors:
-
Reaction Conditions: The choice of nitrating agent and solvent system is paramount. Strongly acidic conditions, such as a mixture of nitric and sulfuric acids, lead to the protonation of the pyrazole ring.[1] This creates a less reactive pyrazolium ion, and the regiochemical outcome can be altered.[1]
-
N-Substitution: The nature of the substituent at the N1 position can influence the electron distribution within the ring and sterically hinder certain positions.
-
Rearrangement: N-nitropyrazole intermediates can form and subsequently rearrange to C-nitropyrazoles. The conditions of this rearrangement can dictate the final isomer ratio.[2][3]
Troubleshooting Protocol: Enhancing Selectivity for 4-Nitropyrazole
-
Modify the Nitrating System: For preferential C4-nitration, a milder nitrating agent is often more effective.
-
Recommended System: A mixture of fuming nitric acid and fuming sulfuric acid has been shown to produce high yields of 4-nitropyrazole.[2][4] A one-pot, two-step method involving the initial formation of pyrazole sulfate followed by nitration can be particularly effective.[4]
-
Alternative for Substituted Pyrazoles: For N-phenylpyrazoles, using "acetyl nitrate" (nitric acid in acetic anhydride) at low temperatures (e.g., 0°C) can selectively nitrate the C4 position of the pyrazole ring.[1][5]
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. For the fuming nitric/sulfuric acid system, an optimal temperature of 50°C has been reported to maximize the yield of 4-nitropyrazole.[4]
-
-
Optimize Reagent Stoichiometry:
-
Carefully control the molar ratios of the pyrazole substrate to the nitrating agents and sulfuric acid. An optimized ratio of n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1 has been reported to achieve high yields.[4]
-
Issue 2: Low or No Yield of Nitrated Product
Symptom: After performing the reaction and work-up, you isolate very little or none of the desired nitropyrazole product.
Causality Analysis: A low yield can stem from several factors, from incomplete reaction to product degradation.
-
Insufficiently Activating Conditions: The pyrazole ring, especially when protonated in strong acid, can be deactivated towards electrophilic substitution. The nitrating agent may not be potent enough under the chosen conditions.
-
Substituent Effects: Strong electron-withdrawing groups on the pyrazole ring will significantly deactivate it, requiring more forcing conditions for nitration.[6][7]
-
Decomposition: Nitropyrazoles can be energetic compounds and may decompose at elevated temperatures or under harsh acidic conditions.[2]
-
Work-up Issues: The nitrated product may be lost during the work-up procedure, for instance, if it has some solubility in the aqueous phase or if it co-precipitates with inorganic salts.
Troubleshooting Protocol: Improving Product Yield
-
Increase Nitrating Agent Potency:
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A reaction time of 1.5 hours at 50°C has been found to be effective for the synthesis of 4-nitropyrazole using a fuming acid system.[4]
-
Gradually increase the temperature if the reaction is sluggish, but be mindful of potential decomposition.
-
-
Refine the Work-up Procedure:
-
Ensure the reaction mixture is thoroughly cooled on ice before quenching.
-
Slowly pour the reaction mixture onto crushed ice to precipitate the product.
-
Wash the collected precipitate with cold water to remove residual acid, followed by a cold organic solvent like ethanol to remove soluble impurities.[8]
-
Issue 3: Formation of N-Nitropyrazole Instead of C-Nitropyrazole
Symptom: You have isolated a product that is an N-nitropyrazole, which may be an undesired final product or an intermediate that failed to rearrange.
Causality Analysis: N-nitration occurs when the N1 position is unsubstituted and the reaction conditions favor electrophilic attack on the nitrogen atom.[1]
-
Milder Conditions: Less acidic conditions where the N1 nitrogen is not fully protonated can lead to N-nitration.
-
Intermediate Formation: N-nitropyrazoles are often intermediates in the synthesis of C-nitropyrazoles.[2][9] The subsequent rearrangement to the C-nitro product requires specific conditions (e.g., heating in a suitable solvent or strong acid).[2][3]
Troubleshooting Protocol: Promoting C-Nitration over N-Nitration
-
Induce Rearrangement:
-
If you have isolated the N-nitropyrazole, you can subject it to rearrangement conditions. Heating the N-nitropyrazole in concentrated sulfuric acid is a common method to induce rearrangement to the 4-nitropyrazole.[2][4]
-
Alternatively, rearrangement in an organic solvent like anisole or benzonitrile at elevated temperatures can yield the 3(5)-nitropyrazole.[2]
-
-
Employ a One-Pot N-Nitration and Rearrangement Protocol:
-
Some procedures are designed to form the N-nitropyrazole in situ, which then rearranges under the reaction conditions to the desired C-nitropyrazole. The choice of acid and temperature is critical for controlling this process.
-
-
N1-Protection Strategy:
-
If direct C-nitration is consistently problematic, consider protecting the N1 position with a suitable group before nitration. After C-nitration, the protecting group can be removed.
-
Section 2: Frequently Asked Questions (FAQs)**
Q1: What are the primary factors controlling regioselectivity in pyrazole nitration?
A1: The regioselectivity is primarily governed by a combination of:
-
Electronic Effects: The C4 position of the pyrazole ring is the most electron-rich and, therefore, generally the most susceptible to electrophilic attack.[1] Substituents on the ring can further modulate this electron density. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it.[1]
-
Steric Hindrance: Bulky substituents at the N1, C3, or C5 positions can sterically hinder adjacent positions, making the C4 position even more favorable for attack.[1]
-
Reaction Conditions: The choice of nitrating agent, solvent, and temperature are critical. In strongly acidic media like a nitric acid/sulfuric acid mixture, the pyrazole ring is protonated, forming the less reactive pyrazolium ion, which can alter the preferred site of nitration.[1] Milder conditions, such as using acetyl nitrate, can lead to different regiochemical outcomes.[1][5]
Q2: How do I choose the right nitrating agent for my specific pyrazole derivative?
A2: The choice of nitrating agent depends on the substituents present on the pyrazole ring and the desired regioisomer.
| Nitrating System | Typical Substrate | Primary Product |
| Fuming HNO₃ / Fuming H₂SO₄ | Unsubstituted Pyrazole | 4-Nitropyrazole[2][4] |
| HNO₃ / H₂SO₄ | Unsubstituted Pyrazole | 4-Nitropyrazole (often in lower yield than fuming acids)[8] |
| HNO₃ / Acetic Anhydride (Acetyl Nitrate) | N-Phenylpyrazole | 4-Nitro-1-phenylpyrazole[1][5] |
| N-Nitropyrazole Rearrangement in H₂SO₄ | N-Nitropyrazole | 4-Nitropyrazole[2] |
| N-Nitropyrazole Rearrangement in Organic Solvent | N-Nitropyrazole | 3(5)-Nitropyrazole[2] |
Q3: I have a mixture of nitropyrazole isomers. What are the best methods for separation and characterization?
A3: Separating regioisomers of nitropyrazoles can be challenging due to their similar polarities.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separation.[10] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.[10] For difficult separations, HPLC may be necessary.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for distinguishing between isomers. The chemical shifts and coupling patterns of the pyrazole ring protons are characteristic of the substitution pattern. 2D NMR techniques like NOESY and HMBC can be invaluable for unambiguously assigning the structure of N-substituted pyrazoles.[11]
-
Mass Spectrometry: Provides the molecular weight of the isomers.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides definitive structural proof.
-
Q4: How does the presence of electron-donating or electron-withdrawing groups on the pyrazole ring affect the nitration reaction?
A4:
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) activate the pyrazole ring towards electrophilic substitution, generally making the reaction faster and proceeding under milder conditions. They will typically direct nitration to the ortho and para positions relative to themselves, but the inherent reactivity of the C4 position often remains dominant.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, carboxyl, cyano groups) deactivate the pyrazole ring, making nitration more difficult and requiring harsher reaction conditions (stronger acids, higher temperatures).[6][7] The directing effect of the EWG will also influence the position of the incoming nitro group.
Experimental Workflow & Decision Making
The following diagram illustrates a general workflow for optimizing the regioselective nitration of a pyrazole.
Caption: Decision workflow for optimizing pyrazole nitration.
Mechanism Overview: Electrophilic Nitration of Pyrazole
The following diagram outlines the general mechanism for the electrophilic nitration of pyrazole, highlighting the key intermediates.
Caption: General mechanism of electrophilic pyrazole nitration.
References
-
Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). RSC Advances, 12(51), 33235-33242. [Link]
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Zhang, J., Zhang, T., Zhang, J., & Pang, S. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(24), 5947. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au, 2(10), 2244-2254. [Link]
-
Synethsis and characterization of 3-nitropyrazole and its salts. (2012). 2012 International Conference on Biomedical Engineering and Biotechnology, 1344-1346. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4]triazin-7(6H)-ones and Derivatives. (2023). Molecules, 28(18), 6683. [Link]
-
Chen, X. (2004). Synthesis of 3-Nitropyrazole. Dyestuffs and Coloration. [Link]
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Nitropyrazoles (review). (1994). Russian Chemical Bulletin, 43(8), 1247-1264. [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds. Part II. Nitrations and brominations of 1-phenylpyrazole derivatives. Journal of the Chemical Society (Resumed), 3024. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au, 2(10), 2244-2254. [Link]
-
Review on synthesis of nitropyrazoles. (2014). Chemical Propellants & Polymeric Materials, 12(2), 1-8. [Link]
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2015). Chinese Journal of Energetic Materials, 23(1), 1-5. [Link]
-
Finar, I. L., & Hurlock, R. J. (1958). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society (Resumed), 3259. [Link]
-
Habraken, C. L., & Cohen-Fernandes, P. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(19), 3324-3328. [Link]
-
Shevelev, S. A., Dalinger, I. L., & Anikin, O. V. (1997). Nitropyrazoles: 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1151-1154. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2021). Molecules, 26(11), 3354. [Link]
-
Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. (2000). Russian Chemical Bulletin, 49(1), 127-132. [Link]
-
Klapötke, T. M., Krumm, B., & Penger, A. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj1487. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. (2007). The Journal of Organic Chemistry, 72(23), 8965-8968. [Link]
-
Manipulating nitration and stabilization to achieve high energy. (2023). Science Advances, 9(46). [Link]
-
Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (2003). Russian Chemical Bulletin, 52(12), 2686-2692. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). The Journal of Organic Chemistry, 85(1), 478-485. [Link]
-
Pyrazole. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (1957). Canadian Journal of Chemistry, 35(12), 1434-1440. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5898. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]
-
General methods of synthesis for pyrazole and its derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 357-376. [Link]
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Technical Support Center: Nitration of 3-Methylpyrazole
Welcome to the technical support center for the nitration of 3-methylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring you can navigate the complexities of pyrazole nitration with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 3-methylpyrazole, and what factors influence it?
The nitration of 3-methylpyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The primary factors influencing regioselectivity are:
-
Electronic Effects: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most nucleophilic.[1] This makes it the most likely site for electrophilic attack. The methyl group at the C3 position is an electron-donating group, which further activates the ring, reinforcing the preference for substitution at the C4 position.
-
Steric Hindrance: The methyl group at C3 and any substituent at the N1 position can create steric hindrance, making the adjacent C4 position the most accessible for the incoming electrophile.[1]
-
Reaction Conditions: The choice of nitrating agent and solvent system is critical.[1] In strongly acidic media, such as a nitric acid/sulfuric acid mixture, the pyrazole ring can be protonated, forming a less reactive pyrazolium ion.[1] This can sometimes lead to different regiochemical outcomes or require harsher conditions. Milder conditions often provide better control over regioselectivity.
Under typical nitrating conditions, the major product expected from the nitration of 3-methylpyrazole is 4-nitro-3-methylpyrazole .
Troubleshooting Guide
Problem 1: Low yield of the desired 4-nitro-3-methylpyrazole product.
Possible Cause 1: Inappropriate Nitrating Agent or Conditions
The traditional mixed acid (HNO₃/H₂SO₄) method can be too harsh, leading to degradation of the starting material or the formation of side products.[2]
Solution:
-
Switch to a Milder Nitrating Agent: Consider using alternative nitrating agents that operate under less acidic conditions. A highly effective and commonly used alternative is acetyl nitrate , generated in situ from nitric acid and acetic anhydride.[3][4][5] This system is less harsh and can selectively nitrate the C4 position.[1] Another option is using nitric acid in trifluoroacetic anhydride.[3][6]
dot
Caption: In-situ generation of acetyl nitrate.
Experimental Protocol: Nitration of 3-Methylpyrazole using Acetyl Nitrate
-
Cool a solution of 3-methylpyrazole in acetic anhydride to -5°C in an ice-salt bath.
-
Separately, prepare a solution of concentrated nitric acid in acetic anhydride, keeping the temperature between 15-20°C.
-
Slowly add the nitric acid solution to the 3-methylpyrazole solution dropwise, ensuring the temperature remains below 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitro-3-methylpyrazole.[5]
Possible Cause 2: Incomplete Reaction
Insufficient reaction time or temperature can lead to a low conversion of the starting material.
Solution:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC. If the reaction is sluggish at lower temperatures, consider allowing it to stir at room temperature for a longer period or gently warming it. However, be cautious as excessive heat can lead to the formation of byproducts.
Problem 2: Formation of multiple products, including a suspected N-nitro isomer.
Possible Cause: N-Nitration
If the N1 position of the pyrazole is unsubstituted, N-nitration can occur, especially under certain conditions, leading to the formation of an N-nitro-3-methylpyrazole intermediate.[1] This intermediate can sometimes rearrange to the C-nitro product upon heating or under acidic conditions, but it can also persist as an impurity.[1][3]
Solution:
-
Control Reaction Conditions: N-nitration is more likely under less acidic conditions where the N1 nitrogen is a more potent nucleophile.[1] Using a strong acid medium like HNO₃/H₂SO₄ can favor C-nitration by protonating the ring nitrogens, though this method has its own drawbacks.[1]
-
N1-Protection Strategy: If N-nitration is a persistent issue, consider protecting the N1 position with a suitable protecting group before performing the nitration. After successful C-nitration, the protecting group can be removed.
-
Leverage Modern Nitrating Agents: Newer, more sophisticated nitrating agents have been developed that offer greater control and selectivity. For instance, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful and controllable source of the nitronium ion for the nitration of a broad range of heteroarenes under mild conditions.[7][8] Another option is N-nitrosaccharin , which has also been shown to be effective for the nitration of various arenes and heteroarenes.[9]
dot
Caption: Competing C- and N-nitration pathways.
Problem 3: Difficulty in separating regioisomers.
Although 4-nitration is strongly preferred, trace amounts of other isomers, such as 5-nitro-3-methylpyrazole, might form depending on the reaction conditions.
Possible Cause: Loss of Regioselectivity
While less common for 3-methylpyrazole, subtle changes in reaction conditions or the presence of certain catalysts could potentially lead to the formation of other regioisomers.
Solution:
-
Optimize Solvent and Temperature: The choice of solvent can influence regioselectivity. For instance, in pyrazole synthesis, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity.[10][11] While this is for pyrazole formation, exploring solvent effects in nitration could be beneficial.
-
Purification: If a mixture of isomers is obtained, careful purification by column chromatography or fractional crystallization will be necessary. Developing a good TLC system to resolve the isomers is the first critical step.
Alternative Nitrating Agents for 3-Methylpyrazole
The choice of nitrating agent is paramount for a successful reaction. Below is a summary of alternative agents with their typical reaction conditions.
| Nitrating Agent System | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0°C to 100°C | Potent, inexpensive. | Harsh conditions, potential for over-nitration and side products, poor selectivity in some cases.[2] |
| Acetyl Nitrate (HNO₃ / Ac₂O) | -5°C to RT | Milder, good for acid-sensitive substrates, generally high regioselectivity for C4.[1][5] | Requires careful temperature control. |
| HNO₃ / (CF₃CO)₂O | 0-5°C | High yields, effective for various heterocycles.[3][6] | Trifluoroacetic anhydride is corrosive and expensive. |
| Dinitrogen Pentoxide (N₂O₅) | Varies (often in organic solvents) | Milder, selective, suitable for acid-sensitive substrates.[12][13] | Can be unstable, may require special preparation.[14] |
| N-Nitropyrazoles | 80°C, MeCN, with Lewis Acid (e.g., Yb(OTf)₃) | Mild, scalable, controllable, good functional group tolerance.[7][8] | Reagent must be synthesized first. |
| N-Nitrosaccharin | RT to 80°C, often in HFIP | Mild, recyclable saccharin, broad substrate scope.[9] | Reagent must be synthesized first. |
References
-
Almansa, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5857–5860. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Rao, J. R., & Kumar, K. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. Available at: [Link]
-
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098–2107. Available at: [Link]
-
Shakhnes, A. Kh., et al. (2014). Selective O- and N-nitration of steroids fused to the pyrazole ring. Russian Chemical Bulletin, 63(11), 2533–2538. Available at: [Link]
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Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]
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Finar, I. L., & Hurlock, R. J. (1958). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 92-97. Available at: [Link]
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Bean, G. P., et al. (1967). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 45(8), 865-871. Available at: [Link]
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Shakhnes, A. Kh., et al. (2014). Selective O- and N-nitration of steroids fused to the pyrazole ring. OSTI.GOV. Available at: [Link]
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Dalinger, I. L., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1152-1155. Available at: [Link]
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Bakulev, V. A., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(16), 4945. Available at: [Link]
-
Badgujar, D. M., et al. (2018). Review on Greener and Safer Synthesis of Nitro Compounds. Green and Sustainable Chemistry, 8, 223-243. Available at: [Link]
-
Almansa, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5857–5860. Available at: [Link]
-
Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(18), 5645. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]
-
Kowalewski, P. M., et al. (2020). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. Molecules, 25(22), 5489. Available at: [Link]
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Patel, H. D., & Singh, K. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 5(45), 14269-14282. Available at: [Link]
-
Gemo, N., et al. (2023). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Digital Discovery, 2(6), 1735-1742. Available at: [Link]
-
Gemo, N., et al. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters, 22(7), 2849–2854. Available at: [Link]
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Kumar, A., & Kumar, R. (2012). Synthesis of novel nitric oxide donating pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 434-438. Available at: [Link]
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Rohrbach, S., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3421. Available at: [Link]
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Smith, K., et al. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(10), 1664-1667. Available at: [Link]
-
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2107. Available at: [Link]
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Rao, J. R., & Kumar, K. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. Available at: [Link]
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Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]
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AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. Retrieved from [Link]
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ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
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Chinese Journal of Energetic Materials. (n.d.). Clean Nitrating Agent Dinitrogen Pentoxide and its Application in Nitration. Retrieved from [Link]
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ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
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Smith, K., et al. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(10), 1664-1667. Available at: [Link]
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Shishov, A. D., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. The Journal of Supercritical Fluids, 173, 105230. Available at: [Link]
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Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(18), 5645. Available at: [Link]
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Technical Support Center: Preventing Rearrangement Reactions in Nitropyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for nitropyrazole synthesis. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to help you navigate and prevent unwanted rearrangement reactions during your experiments. We understand the critical importance of achieving the desired isomer and offer scientifically grounded solutions to common challenges.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of nitropyrazoles, with a focus on identifying the root cause and implementing effective solutions to prevent molecular rearrangements.
Issue 1: Formation of an Unexpected Isomer, Suggesting a Dimroth Rearrangement
You observe the formation of a nitropyrazole isomer where endocyclic and exocyclic nitrogen atoms appear to have switched positions. For instance, you aimed for a 1-substituted-5-aminopyrazole but detected a 1-substituted-5-(substituted-amino)pyrazole.
Probable Cause: You are likely observing a Dimroth rearrangement. This is a common isomerization in nitrogen-containing heterocycles, including pyrazoles and related systems like triazoles and pyrimidines.[1][2][3] The reaction is often catalyzed by acids or bases and can be accelerated by heat.[1] The mechanism, known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), involves the opening of the pyrazole ring followed by rotation and re-closure to form a thermodynamically more stable isomer.[1][2]
Solutions:
-
Strict pH Control: The rate of the Dimroth rearrangement is highly dependent on the pH of the reaction medium.[4]
-
Acid-Catalyzed Rearrangement: Protonation of a ring nitrogen can initiate the rearrangement.[1] If you suspect acid catalysis, consider running the reaction under neutral or slightly basic conditions. The use of a buffered system can help maintain a stable pH.
-
Base-Catalyzed Rearrangement: Conversely, strong bases can also promote the rearrangement.[1] If your reaction is running under basic conditions, consider using a milder, non-nucleophilic base or running the reaction at a lower temperature.
-
-
Temperature Management: The Dimroth rearrangement is often accelerated by heat.[1]
-
Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
If elevated temperatures are necessary for the primary reaction, minimize the reaction time to reduce the opportunity for the rearrangement to occur.
-
-
Solvent Selection: The choice of solvent can influence the rate of rearrangement.
-
In some cases, aprotic solvents may be preferable to protic solvents to disfavor proton transfer steps that can facilitate the rearrangement.
-
For certain pyrazole syntheses, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity, which may also help in preventing rearrangements.[5][6][7]
-
-
Strategic Use of Protecting Groups: If a particular functional group, such as an exocyclic amine, is participating in the rearrangement, consider protecting it. This can prevent its involvement in the ring-opening and closing steps.
Experimental Protocol: pH Optimization to Minimize Dimroth Rearrangement
-
Setup: Prepare a series of small-scale parallel reactions in buffered solutions across a range of pH values (e.g., pH 5, 7, and 9).
-
Execution: Run the reactions under identical temperature and concentration conditions.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS, specifically looking for the formation of the undesired isomer.
-
Analysis: Quench the reactions at various time points and analyze the product distribution to determine the optimal pH for minimizing the rearrangement.
dot graph TD { A[Start: Desired Pyrazole Isomer] -- Unfavorable Conditions --> B{Dimroth Rearrangement}; B -- Acid/Base Catalysis --> C[Ring Opening]; B -- Heat --> C; C -- Bond Rotation --> D[Intermediate]; D -- Ring Closure --> E[Rearranged Isomer]; subgraph "Prevention Strategies" direction LR F[pH Control] --> B; G[Lower Temperature] --> B; H[Solvent Choice] --> B; end A -- Favorable Conditions --> I[Desired Product]; }
Caption: Logical workflow for troubleshooting the Dimroth rearrangement.
Issue 2: Migration of a Nitro Group from a Nitrogen to a Carbon Atom
You have synthesized an N-nitropyrazole, and upon heating or treatment with acid, you observe the formation of a C-nitropyrazole, typically 3(5)-nitropyrazole or 4-nitropyrazole.
Probable Cause: This is a thermal or acid-catalyzed N-to-C nitro group rearrangement. The thermal rearrangement of N-nitropyrazoles is a known method for preparing 3(5)-nitropyrazoles and is believed to proceed via a[1][3] sigmatropic shift of the nitro group.[8][9][10] This process is generally intramolecular and not significantly affected by free radical scavengers.[8] In the presence of strong acids like sulfuric acid, N-nitropyrazole can rearrange to form 4-nitropyrazole.[11][12][13]
Solutions:
-
Thermal Stability Considerations:
-
If the N-nitropyrazole is your desired product, avoid high temperatures during its synthesis, workup, and storage.
-
Purification methods like distillation should be avoided if the compound is thermally labile. Recrystallization from a suitable solvent at a lower temperature is a safer alternative.
-
-
Control of Acidity:
-
To prevent the rearrangement to 4-nitropyrazole, avoid strongly acidic conditions.[13]
-
If an acidic catalyst is required for another transformation in the molecule, a milder acid or a buffered system should be considered.
-
-
Strategic Synthesis Planning:
-
If your target is a C-nitropyrazole, you can leverage this rearrangement. The synthesis of 3-nitropyrazole is often achieved through the nitration of pyrazole to N-nitropyrazole, followed by a controlled thermal rearrangement.[11][12][14]
-
For the synthesis of 4-nitropyrazole, direct nitration of pyrazole using a nitrating mixture (e.g., HNO₃/H₂SO₄) can be employed, though this can sometimes lead to mixtures of isomers.[13]
-
Table 1: Conditions Favoring Specific Nitropyrazole Isomers
| Desired Product | Precursor | Reagents/Conditions | Undesired Rearrangement Product | Reference |
| N-Nitropyrazole | Pyrazole | HNO₃/Acetic Anhydride | 3(5)-Nitropyrazole or 4-Nitropyrazole | [14] |
| 3(5)-Nitropyrazole | N-Nitropyrazole | Heat (e.g., 120-190°C) in an organic solvent | Denitration at higher temperatures | [8][15] |
| 4-Nitropyrazole | N-Nitropyrazole | Concentrated H₂SO₄, room temperature | --- | [11][12] |
dot graph ER { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "N-Nitropyrazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3(5)-Nitropyrazole" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Nitropyrazole" [fillcolor="#FBBC05", fontcolor="#202124"]; "N-Nitropyrazole" -> "3(5)-Nitropyrazole" [label="Thermal Rearrangement\n([1][3] Sigmatropic Shift)"]; "N-Nitropyrazole" -> "4-Nitropyrazole" [label="Acid-Catalyzed\nRearrangement (H₂SO₄)"]; }
Caption: Rearrangement pathways of N-nitropyrazole.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a Dimroth and a Zincke rearrangement?
A1: While both are rearrangement reactions in heterocyclic chemistry, they differ in their substrates and outcomes. The Dimroth rearrangement is an isomerization where heteroatoms within a heterocyclic ring system (or between the ring and an exocyclic substituent) exchange places.[1][2][3] It is common in triazoles, pyrimidines, and related heterocycles.[1][3] The Zincke reaction , on the other hand, involves the reaction of a pyridinium salt with a primary amine, leading to the opening of the pyridine ring and subsequent re-closure to form a new pyridinium salt with the amine's nitrogen incorporated into the ring.[16] It is effectively a method for replacing the nitrogen atom of a pyridine ring.
Q2: Can substituents on the pyrazole ring influence the likelihood of rearrangement?
A2: Yes, absolutely. Electron-withdrawing groups on the pyrazole ring can increase the propensity for nucleophilic attack, which is the initial step in the ANRORC mechanism of the Dimroth rearrangement.[4] This can facilitate the ring-opening process. Conversely, bulky steric groups may hinder the necessary conformational changes for the rearrangement to occur. In the case of N-to-C nitro group migration, substituents can have a modest effect on the reaction rate.[8]
Q3: Are there any other types of rearrangements I should be aware of in pyrazole synthesis?
A3: Besides the Dimroth and N-to-C nitro rearrangements, other, less common rearrangements can occur. For instance, thermal or photochemical[1][3]-sigmatropic shifts can lead to ring contraction or expansion in certain fused pyrazole systems.[17] Additionally, under specific conditions, such as the thermolysis of azidopyrazoles, ring-opening and recyclization cascades can lead to unexpected products.[18][19][20] It is always crucial to fully characterize your products to ensure that such unexpected transformations have not occurred.
Q4: How can I definitively confirm the structure of my product to rule out a rearrangement?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for determining the connectivity of atoms. For N-substituted pyrazoles, ¹⁵N NMR can also be very informative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides definitive proof of its three-dimensional structure.
III. References
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). National Center for Biotechnology Information. [Link]
-
The Dimroth Rearrangement: A Comprehensive Analysis. (2025). Star Chemistry. [Link]
-
Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate. [Link]
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Royal Society of Chemistry. [Link]
-
Dimroth rearrangement. Wikipedia. [Link]
-
On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1][3] sigmatropic nitro migration. (1976). Journal of Organic Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]
-
On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1][3] sigmatropic nitro migration. ACS Publications. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. [Link]
-
Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements. National Center for Biotechnology Information. [Link]
-
Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]
-
Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][2][4]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. National Center for Biotechnology Information. [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. [Link]
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. RSC Publishing. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. National Institutes of Health. [Link]
-
On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1][3] sigmatropic nitro migration. Scite. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. MDPI. [Link]
-
Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Zincke reaction. Wikipedia. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. National Center for Biotechnology Information. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
(PDF) An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Peak Splitting in NMR of 3-Methyl-1-nitro-1H-pyrazole
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering unexpected peak splitting in the NMR analysis of 3-Methyl-1-nitro-1H-pyrazole. This document provides in-depth troubleshooting strategies, moving from common issues to more complex phenomena, to help you accurately interpret your spectra and validate your molecular structure.
Frequently Asked Questions (FAQs)
This section addresses the most common initial observations that deviate from a simplified, theoretical spectrum.
Q1: Why is the methyl peak in my ¹H NMR spectrum not a sharp singlet?
While you might expect the C3-methyl group to be an isolated singlet, it can appear as a complex multiplet. This is typically due to long-range coupling (e.g., ⁴J or ⁵J coupling) with the pyrazole ring protons (H4 and H5). In rigid heterocyclic systems, these small couplings (often < 1 Hz) can become observable, especially on high-field instruments, splitting the singlet into a finely structured multiplet.[1][2]
Q2: The signals for the H4 and H5 ring protons are broad and poorly resolved. What is the most likely cause?
This is a classic issue for nitrogen-containing heterocyles. The primary cause is often quadrupolar broadening from the adjacent ¹⁴N nuclei.[3] Nitrogen-14 has a nuclear spin of I=1 and a quadrupole moment, which can cause rapid relaxation of both the nitrogen nucleus and adjacent protons. This rapid relaxation broadens the NMR signals, sometimes smearing out fine coupling details. The H5 proton, being adjacent to the N1-nitro group, is particularly susceptible.[4][5]
Q3: My entire spectrum looks distorted, with multiplets "leaning" towards each other. What does this signify?
This phenomenon, often called "roofing" or "tenting," is the hallmark of second-order effects (or strong coupling).[6] It occurs when the chemical shift difference (Δν, in Hz) between two coupled protons is not significantly larger than their coupling constant (J). For the H4 and H5 protons of the pyrazole ring, if their chemical shifts are very close, the simple n+1 rule breaks down, leading to distorted intensities and additional, unexpected peaks.
Systematic Troubleshooting Guide
When faced with a problematic spectrum, a systematic approach is crucial. This guide is structured by the symptom you are observing in your spectrum.
Symptom 1: Unexpected Complexity & More Peaks Than Predicted
Your spectrum shows more lines than the simple n+1 rule would suggest (e.g., the methyl group is a multiplet, or the H4/H5 signals are more complex than simple doublets).
Hypothesis A: Long-Range Coupling In the rigid pyrazole ring, protons can couple over four or five bonds (⁴J and ⁵J). The C3-methyl protons can couple to H4 and H5, and H4 and H5 can couple to the methyl protons.
-
Causality: The π-system of the aromatic ring facilitates the transmission of spin information over longer distances than is typical in aliphatic systems.
-
Verification Protocol:
-
High-Resolution Acquisition: Ensure your acquisition parameters are optimized for resolution. Increase the acquisition time (aq) and the number of data points (np).
-
Selective 1D Decoupling: A more advanced experiment where you irradiate the H5 proton frequency. If the methyl signal simplifies, you have confirmed a long-range coupling between them.
-
Hypothesis B: Second-Order Effects The chemical shifts of H4 and H5 are too close relative to their coupling constant (³J_H4H5).
-
Causality: When the energy levels of the spin system are no longer well-separated (because Δν is small), transitions that are forbidden in first-order systems become allowed, leading to extra lines and non-intuitive intensity patterns.[6]
-
Verification Protocol:
-
Change Spectrometer Field Strength: This is the definitive test. The coupling constant (J, in Hz) is field-independent, but the chemical shift difference (Δν, in Hz) is directly proportional to the field strength. Acquiring the spectrum on a higher-field instrument (e.g., moving from 400 MHz to 600 MHz) will increase Δν, simplify the spectrum, and reduce the "roofing" effect.[6]
-
Change the Solvent: Switching from a solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ can induce significant changes in chemical shifts (Anisotropic Solvent-Induced Shifts or ASIS).[7][8] This may increase the separation between H4 and H5, simplifying the spectrum to first-order.
-
Symptom 2: Broad, Poorly Resolved, or "Mushy" Peaks
Your peaks lack the expected sharpness, and coupling constants are difficult or impossible to measure.
Hypothesis A: Quadrupolar Broadening The ¹⁴N nuclei (spin I=1) are efficiently relaxing, which broadens the signals of any coupled protons. This is highly likely for H5 (next to N1) and the C3-methyl group (next to N2).
-
Causality: The non-spherical charge distribution of a quadrupolar nucleus interacts with local electric field gradients, providing a very efficient relaxation pathway. This short T1 relaxation time leads to line broadening according to the uncertainty principle.[5]
-
Verification/Mitigation:
-
Variable Temperature NMR: Lowering the temperature can sometimes sharpen the signals of protons attached to carbons adjacent to a quadrupolar nucleus by changing the molecular tumbling rate.[9] Conversely, increasing the temperature can also sometimes lead to sharpening.
-
¹⁵N Isotopic Labeling: While often impractical, synthesizing the compound with ¹⁵N (spin I=1/2) instead of ¹⁴N would completely eliminate quadrupolar broadening and result in sharp signals. This is the ultimate confirmation.
-
Hypothesis B: Dynamic Chemical Exchange The molecule may be undergoing a conformational change that is slow on the NMR timescale. A potential, though less common, candidate is restricted rotation around the N1-NO₂ bond.
-
Causality: If a proton exists in two different chemical environments and is exchanging between them at a rate comparable to the NMR frequency difference, its signal will broaden. At faster exchange rates, a single sharp, averaged peak is seen. At slower rates, two distinct sharp peaks are seen. The "intermediate" exchange regime is where broadening occurs.
-
Verification Protocol:
-
Variable Temperature (VT) NMR: This is the primary tool for studying dynamic processes.[10][11] If exchange is the cause, changing the temperature will change the rate of exchange. You should observe the peaks either sharpening, coalescing into a single peak (at higher temperatures), or decoalescing into two distinct signals (at lower temperatures).
-
Hypothesis C: Sample Purity and Preparation Contaminants or sample conditions can degrade spectral quality.
-
Causality:
-
Paramagnetic Impurities: Dissolved O₂ or trace metal ions are paramagnetic and cause extremely efficient relaxation, leading to severe line broadening.
-
Concentration: Very high sample concentrations can increase solution viscosity and promote intermolecular interactions, leading to broader lines.[12]
-
Solubility: Undissolved microscopic particles in the NMR tube disrupt the magnetic field homogeneity.
-
-
Verification Protocol:
-
Degas the Sample: Bubble an inert gas (N₂ or Ar) through the sample for several minutes before capping the tube to remove dissolved oxygen.
-
Filter the Sample: Filter your sample through a small plug of glass wool directly into the NMR tube.
-
Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing your NMR peak splitting issues.
Caption: A logical workflow for diagnosing NMR peak splitting anomalies.
Detailed Experimental Protocol: Variable Temperature (VT) NMR Study
This protocol is essential for distinguishing between static phenomena (like long-range coupling) and dynamic processes (like chemical exchange).
Objective: To determine if the observed peak splitting or broadening is temperature-dependent, indicating an underlying dynamic process.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of 3-Methyl-1-nitro-1H-pyrazole in ~0.6 mL of a deuterated solvent with a wide liquid range (e.g., Toluene-d₈ [-95°C to 111°C] or Dichloromethane-d₂ [-97°C to 40°C]). Avoid solvents like water or DMSO which have high freezing points.
-
Filter the solution into a high-quality NMR tube to remove any particulate matter.
-
Securely cap the tube. It is critical to use a robust cap or a flame-sealed tube if working at temperatures above the solvent's boiling point.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR probe.
-
Lock and shim the spectrometer at the starting temperature (e.g., room temperature, 298 K).
-
Load the standard acquisition parameters for a ¹H experiment.
-
-
Data Acquisition Sequence:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K). This will be your reference.
-
Cooling Sequence:
-
Set the target temperature to 288 K. Allow the system to equilibrate for at least 5-10 minutes. The lock signal should be stable before proceeding.
-
Re-shim the sample at the new temperature. Shimming is critical as temperature gradients can degrade homogeneity.
-
Acquire a ¹H spectrum.
-
Repeat this process in 10-20 K decrements until you reach the desired low temperature (e.g., 228 K) or observe a significant change in the spectrum (e.g., a broad peak resolves into two distinct signals).
-
-
Heating Sequence (Optional but Recommended):
-
Return to room temperature, allow for equilibration, and re-shim.
-
Increase the temperature in 10-20 K increments (e.g., to 308 K, 318 K, etc.).
-
Equilibrate, re-shim, and acquire a spectrum at each step. This is useful for observing coalescence phenomena where two peaks merge into one broad peak and then a single sharp peak.
-
-
-
Data Analysis:
-
Stack the spectra from all temperatures in your processing software.
-
Look for Changes:
-
No Change: If the splitting pattern is identical at all temperatures, the cause is likely static (long-range coupling, second-order effects).
-
Sharpening/Broadening/Coalescence: If peaks change shape, sharpen, broaden, or merge, you are observing a dynamic process. The temperature at which two peaks merge is the coalescence temperature, which can be used to calculate the rate of exchange (k_ex).
-
-
| Temperature (K) | Observation | Interpretation |
| 238 K | Two sharp doublets observed for H4, H5 | Slow Exchange (distinct conformers/rotamers) |
| 278 K | Two very broad humps | Intermediate Exchange (coalescence) |
| 318 K | One sharp, averaged doublet observed | Fast Exchange |
References
-
Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]
-
Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. [Link]
-
TutorChase. (n.d.). What causes splitting patterns in proton NMR? Retrieved January 15, 2026, from [Link]
-
Save My Exams. (n.d.). Peak Splitting in Proton NMR. IB Chemistry Revision Notes. Retrieved January 15, 2026, from [Link]
-
Revista de Chimie. (2007). Dynamic 1H-NMR Conformational Study in a Series of Pyridinium Pyrazoles. Revista de Chimie, 58(5). [Link]
-
Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved January 15, 2026, from [Link]
-
Chemguide. (n.d.). origin of splitting in nmr spectra. Retrieved January 15, 2026, from [Link]
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
-
Chemistry LibreTexts. (2022, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
-
Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1993). Solvent versus substituent effects on the nitrogen NMR shielding of the nitro-group in substituted benzenes. Magnetic Resonance in Chemistry, 31(10), 916–919. [Link]
-
Golubev, N. S., Smirnov, S. N., Schah-Mohammedi, P., Shenderovich, I. G., Limbach, H.-H., & Denisov, G. S. (1996). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Russian Journal of General Chemistry, 66, 1045-1047. [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3236. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 15, 2026, from [Link]
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27, 734-742. [Link]
-
Weinberger, M. A., Heggie, R. M., & Moir, M. E. (1963). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 41(10), 2585-2591. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 15, 2026, from [Link]
-
Digital CSIC. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
University of Wisconsin-Madison. (n.d.). Quadrupolar nuclei. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(9), 2351. [Link]
-
Reich, H. J. (n.d.). Quadrupolar nuclei. University of Wisconsin-Madison. [Link]
-
Pugmire, R. J., & Grant, D. M. (1968). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the American Chemical Society, 90(16), 4232-4238. [Link]
-
Chemistry LibreTexts. (2022, January 2). Quadrupolar Coupling. [Link]
-
University of Wisconsin-Madison. (n.d.). Second Order Effects in Coupled Systems. Retrieved January 15, 2026, from [Link]
-
PubMed. (2013). Measuring nitrogen quadrupolar coupling with 13C detected wide-line 14N NMR under magic-angle spinning. Journal of Magnetic Resonance, 234, 137-140. [Link]
-
Reich, H. J. (n.d.). Second Order Effects in Coupled Systems. University of Wisconsin-Madison. [Link]
-
ChemComplete. (2019, June 29). Understanding NMR Peak and Signal Splitting - The n+1 Rule Explained [Video]. YouTube. [Link]
-
Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 801-805. [Link]
-
ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(7), 1634-1641. [Link]
-
Taylor & Francis Online. (2009). Second-order NMR spectra at high field of common organic functional groups. Magnetic Resonance in Chemistry, 47(10), 875-880. [Link]
-
National Center for Biotechnology Information. (2019). Zero-field J-spectroscopy of quadrupolar nuclei. Nature Communications, 10, 4319. [Link]
-
Chemistry LibreTexts. (2022, January 2). Quadrupolar Coupling. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
J-Stage. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 1435-1440. [Link]
-
University of Ottawa. (2012, August 17). Measuring Long Range C H Coupling Constants. [Link]
-
Chemistry Stack Exchange. (2017, August 20). Symmetry and NMR linewidths of quadrupolar nuclei. [Link]
-
The Organic Chem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). Notes on NMR Solvents. [Link]
Sources
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- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1-nitro-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Methyl-1-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with the nitration of pyrazoles, ensuring a safe, efficient, and reproducible process.
Introduction: The Synthetic Challenge
3-Methyl-1-nitro-1H-pyrazole is a key chemical intermediate whose synthesis, while conceptually straightforward, presents significant challenges, particularly during scale-up. The primary reaction is the electrophilic nitration at the N1 position of the 3-methyl-1H-pyrazole ring. The main difficulties arise from controlling the reaction's regioselectivity and managing its thermal hazards. The desired N-nitro product is often a kinetic product, which can readily rearrange into more thermodynamically stable C-nitro isomers (e.g., 3-methyl-4-nitropyrazole or 3-methyl-5-nitropyrazole) under overly acidic conditions or at elevated temperatures.[1][2][3] Furthermore, nitration reactions are highly exothermic and can lead to runaway scenarios if not properly controlled.[4][5]
This guide provides a robust starting protocol and a comprehensive troubleshooting framework to address these challenges head-on.
Baseline Experimental Protocol: Synthesis via Acetyl Nitrate
This protocol utilizes acetyl nitrate, a milder nitrating agent than the traditional mixed acid (HNO₃/H₂SO₄), to favor the formation of the desired N-nitro product and minimize acid-catalyzed rearrangement.
Step-by-Step Methodology
-
Preparation of Acetyl Nitrate (Nitrating Agent):
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool acetic anhydride (3.0 eq) to 0-5 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.0 eq) dropwise to the stirred acetic anhydride. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. This solution of acetyl nitrate should be used immediately and not stored.
-
-
Nitration Reaction:
-
Dissolve 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a separate reactor.
-
Cool the pyrazole solution to 0-5 °C.
-
Slowly add the pre-prepared cold acetyl nitrate solution to the pyrazole solution. Monitor the internal temperature closely, ensuring it does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it slowly into a stirred beaker of ice-cold water or a saturated sodium bicarbonate solution.
-
If the product precipitates as a solid, collect it by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.
-
If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/hexane mixture, to yield pure 3-Methyl-1-nitro-1H-pyrazole as a solid.[4]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-Methyl-1-nitro-1H-pyrazole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My reaction yield is very low, or I've recovered mostly unreacted 3-methyl-1H-pyrazole. What went wrong?
-
Potential Cause 1: Inactive Nitrating Agent. The active nitrating species, acetyl nitrate, is thermally unstable. If it was prepared at too high a temperature or stored for too long before use, it may have decomposed.
-
Solution 1: Always prepare the acetyl nitrate solution fresh and use it immediately. Ensure the temperature during its preparation is strictly controlled and kept below 10 °C.
-
Potential Cause 2: Insufficient Temperature. While high temperatures are detrimental, excessively low temperatures (e.g., < -10 °C) can significantly slow the reaction rate, leading to an incomplete reaction within a standard timeframe.
-
Solution 2: Maintain the reaction temperature within the optimal range of 0-5 °C. Monitor the reaction to completion using TLC or HPLC rather than relying on a fixed reaction time.
-
Potential Cause 3: Poor Mixing. In larger scale reactions, poor agitation can lead to localized concentrations of reactants and inefficient reaction kinetics.
-
Solution 3: Use appropriate mechanical stirring to ensure the reaction mixture is homogeneous. This is especially critical during the addition of the nitrating agent to dissipate heat and ensure uniform reaction.
Q2: My NMR analysis shows a mixture of products, including isomers I don't want. How can I improve regioselectivity?
-
Symptom: You observe multiple spots on TLC or peaks in your NMR spectrum corresponding to 3-methyl-4-nitropyrazole and/or 3-methyl-5-nitropyrazole, in addition to your desired N-nitro product.
-
Potential Cause: Acid-Catalyzed Rearrangement. This is the most common cause of isomer formation. The desired 1-nitro (N-nitro) pyrazole can rearrange to the more thermodynamically stable 4-nitro or 5-nitro (C-nitro) isomers.[1][2][3] This rearrangement is catalyzed by strong acids and heat. Using a harsh nitrating system like HNO₃/H₂SO₄ dramatically increases the likelihood of this side reaction.[2]
-
Solution:
-
Avoid Strong Acids: Do not use sulfuric acid (H₂SO₄). Stick to the milder acetyl nitrate (HNO₃/acetic anhydride) system.
-
Strict Temperature Control: Keep the reaction temperature at 0-5 °C. Any temperature excursions can provide the activation energy needed for rearrangement.
-
Minimize Reaction Time: Once the starting material is consumed (as per TLC/HPLC), proceed immediately to the quenching and workup steps. Prolonged exposure to even mild acidic conditions can promote rearrangement.
-
Controlled Quenching: Quench the reaction by adding it to a basic solution (like sodium bicarbonate) rather than just water to neutralize acids immediately.
-
Q3: The reaction is turning dark brown or black and is difficult to control. What is happening and how do I prevent it?
-
Symptom: Rapid temperature increase (exotherm), color change to dark brown/black, and possible gas evolution. This indicates decomposition.
-
Potential Cause: Runaway Reaction. Nitration is a highly exothermic process.[4][5] If the rate of heat generation exceeds the rate of heat removal, the temperature will rise uncontrollably, leading to the decomposition of the starting material, product, and nitrating agent. This is a major safety hazard, especially at scale. Common triggers include adding the nitrating agent too quickly, insufficient cooling, or poor agitation leading to localized "hot spots."
-
Solution:
-
Slow Addition: Add the nitrating agent dropwise at a controlled rate. On a larger scale, this is known as semi-batch addition.
-
Robust Cooling: Ensure your cooling system (ice bath, cryocooler) is adequate for the scale of the reaction and can handle the total heat output.
-
Efficient Agitation: Use effective mechanical stirring to dissipate heat throughout the reaction mass.
-
Dilution: Running the reaction at a lower concentration (using more solvent) can help moderate the temperature by increasing the thermal mass of the system.
-
Safety First: For any scale-up, a thorough process safety review and calorimetric study (e.g., using a Reaction Calorimeter, RC1) are essential to understand the thermal risks.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of 3-Methyl-1-nitro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: Why is acetyl nitrate preferred over mixed acid (HNO₃/H₂SO₄) for this synthesis?
Acetyl nitrate is a significantly milder nitrating agent. The highly acidic nature of mixed acid strongly promotes the rearrangement of the desired N-nitro product to C-nitro isomers.[2] For scaling up, avoiding the highly corrosive and difficult-to-handle mixed acid also simplifies reactor and material handling requirements.
Q2: How critical is the purity of the starting 3-methyl-1H-pyrazole?
Starting material purity is very important. Impurities can react with the nitrating agent, leading to side products and reducing the yield. More critically, some impurities could potentially catalyze decomposition, creating a safety hazard. Always use a high-purity starting material, characterized by NMR or GC-MS.
Q3: What are the primary safety hazards I should be aware of when scaling up?
-
Thermal Hazard: As discussed, the exothermic nature of the nitration is the primary hazard. A runaway reaction can lead to over-pressurization of the reactor and vessel failure.[5]
-
Energetic Nature of Product: Nitro-pyrazoles are a class of energetic materials.[6][7] While 3-methyl-1-nitro-1H-pyrazole is not a primary explosive, it should be handled with care. Avoid friction, impact, and exposure to high temperatures in its isolated, dry form. Conduct thermal stability testing (e.g., DSC) on the final product before large-scale drying and storage.
-
Corrosive Reagents: Fuming nitric acid and acetic anhydride are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick qualitative checks. High-Performance Liquid Chromatography (HPLC) is preferred for quantitative analysis to determine the precise conversion of starting material and the ratio of products.
-
Final Product Characterization:
-
¹H and ¹³C NMR: To confirm the structure and isomeric purity. The absence of a proton on N1 and the characteristic shifts of the ring protons will confirm the N-nitro structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Differential Scanning Calorimetry (DSC): To assess thermal stability, identify the melting point, and detect any exothermic decomposition.
-
Q5: What are the key considerations when moving from a 10g lab scale to a 1kg pilot scale?
-
Heat Transfer: This is the single most important factor. The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient. A jacketed reactor with a powerful cooling system and good agitation is mandatory.
-
Addition Rate: The rate of addition for the nitrating agent must be scaled down relative to the batch size. What takes 5 minutes on a lab scale might take 2-3 hours on a pilot scale to manage the exotherm.
-
Mixing: Agitation becomes more critical. Ensure the stirrer design and speed are sufficient to maintain a homogeneous mixture and prevent localized hot spots.
-
Quenching: The quenching step is also exothermic (due to neutralization). The quench solution volume must be scaled appropriately, and the addition of the reaction mixture into the quench solution must be slow and controlled.
Comparison of Nitrating Systems
| Feature | HNO₃ / Acetic Anhydride (Acetyl Nitrate) | HNO₃ / H₂SO₄ (Mixed Acid) |
| Reactivity | Milder | Harsher, more powerful |
| Selectivity for N-Nitration | Higher | Lower (promotes C-nitration)[2] |
| Operating Temperature | 0-10 °C | -10 to 10 °C |
| Risk of Rearrangement | Lower | Very High |
| Exotherm Control | More manageable | More aggressive, higher risk |
| Scale-Up Suitability | Recommended | Not recommended for this product |
References
-
Vertex AI Search Result[8]: Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
-
Vertex AI Search Result: Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - RSC Publishing.
-
Vertex AI Search Result[6]: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole - Taylor & Francis Online.
-
Vertex AI Search Result[7]: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI.
-
Vertex AI Search Result[1]: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.
-
Vertex AI Search Result[2]: Effect of solvent on the regioselectivity of pyrazole nitration - Benchchem.
-
Vertex AI Search Result[4]: Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem.
-
Vertex AI Search Result[3]: Review on synthesis of nitropyrazoles - ResearchGate.
-
Vertex AI Search Result[5]: Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF - ResearchGate.
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Methyl-Nitro-Pyrazole Isomers: Synthesis, Properties, and Reactivity
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatile Pyrazole Core in Modern Chemistry
Pyrazole derivatives form a cornerstone of heterocyclic chemistry, with their five-membered aromatic ring containing two adjacent nitrogen atoms providing a versatile scaffold for a myriad of applications.[1][2] The introduction of a nitro group onto the pyrazole ring dramatically alters its electronic properties and reactivity, paving the way for its use in pharmaceuticals, agrochemicals, and energetic materials.[1][3] The further addition of a methyl group introduces another layer of complexity and tunability, leading to a fascinating array of isomers with distinct physicochemical properties and potential applications. This guide provides a comparative analysis of key methyl-nitro-pyrazole isomers, focusing on the influence of substituent positioning on their synthesis, spectral characteristics, and reactivity. We will delve into the practical aspects of their preparation and characterization, offering insights for researchers in organic synthesis, medicinal chemistry, and materials science.
Isomeric Landscape: The Impact of Substituent Placement
The relative positions of the methyl and nitro groups on the pyrazole ring give rise to several constitutional isomers, each with a unique electronic and steric profile. This guide will focus on a comparative analysis of representative C-methylated and N-methylated nitropyrazoles, for which substantial experimental and computational data are available. Specifically, we will examine:
-
3-Methyl-4-nitro-1H-pyrazole: A C-methylated isomer with the nitro group adjacent to the methyl group.
-
1-Methyl-3-nitro-1H-pyrazole: An N-methylated isomer.
-
1-Methyl-4-nitro-1H-pyrazole: Another N-methylated isomer with the nitro group at a different position.
The seemingly subtle difference in the placement of these functional groups can have profound effects on the molecule's stability, reactivity, and biological activity.[4]
Synthesis Strategies: Pathways to Methyl-Nitro-Pyrazoles
The synthesis of methyl-nitro-pyrazoles can be achieved through various routes, primarily involving the nitration of a corresponding methylpyrazole precursor or the construction of the pyrazole ring from suitably functionalized starting materials.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of methyl-nitro-pyrazole isomers.
Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-pyrazole
This protocol is adapted from established literature procedures for the nitration of 1-methylpyrazole.[3]
Materials:
-
1-Methylpyrazole
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% SO3)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-methylpyrazole (1 equivalent). Cool the flask in an ice bath to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to fuming sulfuric acid at 0-5 °C.
-
Nitration: Slowly add the prepared nitrating mixture to the stirred 1-methylpyrazole solution via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 1-methyl-4-nitro-1H-pyrazole.
Rationale: The use of a potent nitrating mixture like fuming nitric and sulfuric acids is necessary to achieve the electrophilic substitution of the nitro group onto the pyrazole ring.[3] Maintaining a low temperature during the addition of the nitrating agent is crucial to control the exothermic reaction and prevent unwanted side products.
Comparative Physicochemical and Spectroscopic Properties
The isomeric nature of these compounds leads to distinct physical and spectral properties, which are summarized in the table below.
| Property | 3-Methyl-4-nitro-1H-pyrazole | 1-Methyl-3-nitro-1H-pyrazole | 1-Methyl-4-nitro-1H-pyrazole |
| Molecular Formula | C4H5N3O2 | C4H5N3O2 | C4H5N3O2 |
| Molecular Weight | 127.10 g/mol [5] | 127.10 g/mol | 127.10 g/mol [6] |
| Melting Point (°C) | 133-134[7] | Not readily available | 80-83[3] |
| Appearance | Solid | Solid | Solid |
| ¹H NMR (δ, ppm) | 2.5 (s, 3H, CH3), 8.2 (s, 1H, CH), 13.5 (br s, 1H, NH)[8] | 3.9 (s, 3H, N-CH3), 7.0 (d, 1H, CH), 7.8 (d, 1H, CH) | 3.9 (s, 3H, N-CH3), 7.9 (s, 1H, CH), 8.1 (s, 1H, CH)[6] |
| ¹³C NMR (δ, ppm) | Not readily available | Not readily available | 39.5 (N-CH3), 129.5 (CH), 136.2 (C-NO2), 140.1 (CH)[6] |
| IR (cm⁻¹) | ~3400 (N-H), ~1550 (asym NO2), ~1350 (sym NO2) | ~1540 (asym NO2), ~1360 (sym NO2) | ~1550 (asym NO2), ~1370 (sym NO2) |
| Mass Spec (m/z) | 127 (M+)[5] | 127 (M+) | 127 (M+)[6] |
Reactivity and Electronic Effects: An Isomeric Perspective
The position of the electron-withdrawing nitro group and the electron-donating methyl group significantly influences the reactivity of the pyrazole ring.
Flowchart for Comparative Analysis
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A Senior Application Scientist's Guide to Differentiating 3-Methyl-1-nitro-1H-pyrazole and 5-Methyl-1-nitro-1H-pyrazole
In the realm of pharmaceutical development and materials science, the precise structural elucidation of isomeric compounds is a critical step that underpins all subsequent research. Constitutional isomers, such as 3-Methyl-1-nitro-1H-pyrazole and 5-Methyl-1-nitro-1H-pyrazole, present a unique analytical challenge due to their identical molecular formulas (C₄H₅N₃O₂) and molecular weights (127.10 g/mol ). However, the differential placement of the methyl and nitro groups on the pyrazole ring gives rise to distinct electronic environments and, consequently, unique spectroscopic signatures. This guide provides a comprehensive, data-driven approach to unequivocally differentiate these two isomers, leveraging a suite of standard and advanced analytical techniques.
The core of this challenge lies in the subtle yet significant differences in the chemical and physical properties imparted by the substituent positions. The electron-withdrawing nature of the nitro group and the electron-donating (via hyperconjugation) effect of the methyl group create distinct patterns of electron density within the pyrazole ring. These differences are the key to their differentiation through spectroscopic methods.
Molecular Structures
To visually represent the isomeric difference, the following diagram illustrates the structures of 3-Methyl-1-nitro-1H-pyrazole and 5-Methyl-1-nitro-1H-pyrazole.
A Researcher's Guide to the Positional Reactivity of Nitro Groups on the Pyrazole Ring
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] While the parent ring typically undergoes electrophilic substitution, the introduction of a potent electron-withdrawing nitro (-NO₂) group dramatically inverts its chemical personality.[2][3] This transformation renders the pyrazole ring electron-deficient and susceptible to nucleophilic attack, opening up a vast landscape of synthetic possibilities. The position of the nitro group—be it at the C3, C4, or C5 position—is not a trivial detail; it profoundly dictates the molecule's reactivity, stability, and synthetic utility.
This guide provides an in-depth comparison of the reactivity of nitro groups at these different positions. We will dissect the electronic and steric factors that govern their behavior, provide supporting experimental data for key transformations like nucleophilic aromatic substitution (SNAr) and reduction, and offer detailed protocols for researchers in drug development and materials science.
The Electronic Influence of the Nitro Group on the Pyrazole Ring
The pyrazole ring is aromatic, possessing a π-electron system that confers stability. The two nitrogen atoms, however, create an uneven electron distribution. The pyridine-like nitrogen (N2) is electron-withdrawing via induction, which deactivates the adjacent C3 and C5 positions towards electrophiles, making the C4 position the most common site for electrophilic substitution like nitration.[2][4]
When a nitro group is appended to the ring, its strong -I (inductive) and -R (resonance) effects pull significant electron density from the aromatic system. This general electron deficiency is the prerequisite for nucleophilic aromatic substitution (SNAr), a reaction that is otherwise unfavorable on electron-rich aromatic rings.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical factor determining the reaction's feasibility and regioselectivity.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on a nitropyrazole ring.
Positional Reactivity: A Head-to-Head Comparison
The reactivity of a C-nitro group on the pyrazole ring is critically dependent on its position. This is most evident in nucleophilic substitution reactions, where the nitro group acts as both an activating group and the leaving group.
C4-Nitro Group: The Most Readily Substituted in N-H Pyrazoles
In poly-nitrated N-unsubstituted pyrazoles, the nitro group at the C4 position is often the most susceptible to nucleophilic displacement. A prime example is 3,4,5-trinitro-1H-pyrazole (TNP), which reacts with a variety of nucleophiles (amines, thiols, azoles) under mild conditions to regioselectively afford 4-substituted-3,5-dinitropyrazoles.[7][8]
Causality: The enhanced reactivity at the C4 position stems from the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack. The negative charge can be effectively delocalized onto the adjacent nitro group at C4 and, crucially, onto both ring nitrogen atoms. This extensive delocalization lowers the activation energy for the formation of the intermediate, accelerating the substitution at this position.
C3 vs. C5-Nitro Groups: The N-Substitution Effect
In N-unsubstituted pyrazoles, the C3 and C5 positions are chemically equivalent due to rapid tautomerism. However, the introduction of a substituent at the N1 position breaks this symmetry, making the C3 and C5 positions electronically distinct.
Experimental evidence consistently shows that in N-substituted nitropyrazoles, the C5-nitro group is significantly more reactive towards nucleophiles than the C3-nitro group .[9] For example, in reactions of isomeric 1-methyl-3-nitro- and 1-methyl-5-nitropyrazole-4-carbonitriles with various nucleophiles, substitution occurs preferentially at the C5 position.[9]
This trend is dramatically highlighted by comparing the reactivity of 3,4,5-trinitro-1H-pyrazole (TNP) with its N-methyl derivative, 1-methyl-3,4,5-trinitropyrazole (MTNP).
-
TNP (N-H): Nucleophilic substitution occurs at C4 .[8]
-
MTNP (N-CH₃): Nucleophilic substitution occurs regioselectively at C5 .[8][10]
Causality: The shift in reactivity from C4 to C5 upon N-methylation is a result of altered electronic and steric landscapes.
-
Electronic Effects: N-substitution alters the electron distribution in the ring. The intermediate formed by attack at C5 in the N-methylated compound allows for effective delocalization of the negative charge onto the adjacent N1 and the C5-nitro group. The alternative attack at C3 leads to a less stable intermediate.
-
Steric Hindrance: While less dominant than electronics, the N1-substituent can create steric hindrance, potentially disfavoring attack at the adjacent C5 position.[11][12] However, the observed reactivity at C5 suggests that electronic factors favoring the stability of the Meisenheimer complex are the overriding influence.
Caption: Divergent regioselectivity in SₙAr reactions depending on N1-substitution.
Comparative Data Summary
The following table summarizes the relative reactivity of nitropyrazole isomers in key transformations.
| Position of Nitro Group | Relative Reactivity in SNAr | Notes on Reduction | Supporting Evidence |
| C4-Nitro | High (in N-H pyrazoles) | Readily reduced to 4-aminopyrazole using standard methods (e.g., SnCl₂, H₂/Pd-C).[13][14] | The C4-nitro group in 3,4,5-trinitropyrazole is selectively displaced by various nucleophiles.[8] |
| C5-Nitro | High (in N-substituted pyrazoles) | Can be reduced to the corresponding 5-aminopyrazole. | The C5-nitro group is more reactive than the C3-nitro group in N-methylated dinitropyrazoles.[9] |
| C3-Nitro | Low | Can be reduced, but the nitro group itself is less susceptible to displacement. | Significantly less reactive towards nucleophilic substitution compared to the C5-nitro group in N-substituted systems.[9] |
Experimental Protocols
The following protocols are representative examples of common transformations involving nitropyrazoles. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Regioselective Nucleophilic Substitution at C4
Objective: To synthesize 4-amino-3,5-dinitropyrazole via nucleophilic substitution on 3,4,5-trinitro-1H-pyrazole. This protocol is adapted from the principles described in the literature.[8]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 4-amino-3,5-dinitropyrazole.
Materials:
-
3,4,5-trinitro-1H-pyrazole (TNP)
-
Aqueous ammonia (e.g., 28-30%)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3,4,5-trinitro-1H-pyrazole (1.0 eq) in deionized water.
-
Nucleophile Addition: Cool the suspension in an ice bath. Slowly add aqueous ammonia (a slight excess, e.g., 1.5 eq) dropwise to the stirring suspension. The reaction is often exothermic.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute HCl until the solution is acidic (pH ~2-3). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and a minimal amount of cold ethanol to remove impurities.
-
Drying: Dry the resulting product, 4-amino-3,5-dinitropyrazole, under vacuum to a constant weight. Characterize by NMR, IR, and Mass Spectrometry.
Protocol 2: Reduction of a C-Nitro Group
Objective: To reduce a nitropyrazole (e.g., 4-nitropyrazole) to its corresponding aminopyrazole using tin(II) chloride. This is a classic and reliable method for nitro group reduction in the presence of other functional groups.[13][14]
Workflow Diagram:
Caption: Experimental workflow for the reduction of a nitropyrazole using SnCl₂.
Materials:
-
Nitropyrazole (e.g., 4-nitropyrazole)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Methanol or Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a solution of the nitropyrazole (1.0 eq) in methanol or ethanol in a round-bottom flask, add tin(II) chloride dihydrate (a significant excess, typically 3-5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reduction can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of the more polar amine product.
-
Quenching & Work-up: After cooling to room temperature, carefully pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate. A white precipitate of tin salts will form. Stir vigorously for 30 minutes.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with an organic solvent like ethyl acetate. Transfer the combined filtrate to a separatory funnel and extract the aqueous layer multiple times with the organic solvent.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude aminopyrazole. The product can be further purified by recrystallization or column chromatography.
Conclusion
The reactivity of a nitro group on a pyrazole ring is a nuanced function of its position, governed by the principles of electronic stabilization and steric accessibility. The C4-nitro group is the most labile towards nucleophiles in N-H pyrazoles, while N-substitution redirects reactivity towards the C5-position, rendering it more susceptible to displacement than its C3 counterpart. Understanding these reactivity patterns is paramount for the rational design of synthetic routes towards complex pharmaceuticals and advanced energetic materials. The protocols provided herein serve as a validated starting point for researchers to harness the unique chemistry of these versatile heterocyclic building blocks.
References
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Ye, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
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Abdou, W. M., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][15][16][17]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
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Parrish, D. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]
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Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. [Link]
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ResearchGate. (n.d.). Nitropyrazoles. [Link]
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Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. [Link]
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Kanishchev, O., et al. (2012). Nitropyrazoles (review). ResearchGate. [Link]
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Dalinger, I. L., et al. (2010). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. ResearchGate. [Link]
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ResearchGate. (n.d.). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. [Link]
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ResearchGate. (n.d.). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. [Link]
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Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. [Link]
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Kumar, A., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Biological Activity of Nitropyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in the Biological Profile of Nitropyrazoles
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group (NO₂) to the pyrazole ring, creating nitropyrazoles, can significantly modulate their physicochemical properties and, consequently, their biological activities. The position of the nitro group on the pyrazole ring gives rise to different isomers, such as 3-nitropyrazole, 4-nitropyrazole, and various di- and tri-nitro derivatives. This positional isomerism is not a trivial structural alteration; it profoundly influences the molecule's electron distribution, steric hindrance, and hydrogen bonding capacity, thereby dictating its interaction with biological targets. Understanding the differential biological activities of nitropyrazole isomers is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of nitropyrazole isomers, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity of Nitropyrazole Isomers
The antiproliferative and cytotoxic effects of nitropyrazole derivatives against various cancer cell lines have been a subject of considerable research. The position and number of nitro groups on the pyrazole ring play a critical role in determining the potency and mechanism of action of these compounds.
Cytotoxicity Profile of Nitropyrazole Derivatives
A comparative study on the cyto-genotoxicity of several nitropyrazole-derived compounds, including dinitro- and trinitropyrazoles, has provided valuable insights into their structure-activity relationship. The study evaluated the cytotoxic effects of these compounds on various rodent and human cell lines.
| Compound | Cell Line | IC50 (µM) |
| 1,3-Dinitropyrazole | BALB/3T3 | ~250 |
| CHO-K1 | ~300 | |
| L5178Y | ~200 | |
| 3,4,5-Trinitropyrazole | BALB/3T3 | ~100 |
| CHO-K1 | ~150 | |
| L5178Y | ~75 |
Data synthesized from a study on the cyto-genotoxicity of nitropyrazole-derived high energy density materials.[3]
The data clearly indicates that 3,4,5-trinitropyrazole exhibits a stronger cytotoxic effect across all tested cell lines compared to 1,3-dinitropyrazole .[3] This suggests that the presence of multiple nitro groups can significantly enhance the anticancer potential of the pyrazole scaffold. The increased cytotoxicity of the trinitro- derivative may be attributed to its higher electrophilicity, making it more reactive towards biological nucleophiles, or its ability to induce greater oxidative stress within the cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of nitropyrazole isomers is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitropyrazole isomers (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining the cytotoxicity of nitropyrazole isomers using the MTT assay.
Comparative Antimicrobial Activity of Nitropyrazole Isomers
Pyrazole derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi. The presence and position of the nitro group can significantly influence the antimicrobial spectrum and potency of these compounds. While direct comparative studies of simple nitropyrazole isomers are limited, we can collate available data to draw meaningful comparisons.
Minimum Inhibitory Concentration (MIC) Profile
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-(4-nitrophenyl)-...pyrazole derivative | Staphylococcus aureus | 125 | [3] |
| 3-(4-nitrophenyl)-...pyrazole derivative | Escherichia coli | 250 | [3] |
| 4-functionalized pyrazole derivative | Staphylococcus aureus | 62.5-125 | [3] |
| 4-functionalized pyrazole derivative | Escherichia coli | 125-250 | [3] |
From the available data on more complex nitropyrazole derivatives, it appears that the substitution pattern influences the activity against Gram-positive and Gram-negative bacteria. For instance, some 4-functionalized pyrazoles have shown promising activity against S. aureus.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the nitropyrazole isomers in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
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A Senior Scientist's Guide to Validating Computational Models for Nitropyrazole Properties
Introduction: The Critical Role of Predictive Modeling in Energetic Materials
Nitropyrazoles represent a pivotal class of nitrogen-rich heterocyclic compounds, holding significant promise not only as energetic materials for defense applications but also as scaffolds in medicinal chemistry.[1] Their molecular architecture offers a unique combination of high energy content, good thermal stability, and tunable sensitivity.[1][2] In the high-stakes fields of energetic materials and drug development, the ability to predict molecular properties in silico—before undertaking complex, hazardous, and expensive synthesis—is not merely an academic exercise; it is a critical component of modern research and development.[3][4]
Computational models, particularly those based on quantum chemistry, provide a powerful lens through which we can examine and predict the performance, stability, and safety of novel nitropyrazole derivatives.[4] However, the predictive power of any model is only as reliable as its validation. A computed value for detonation velocity or impact sensitivity is meaningless without rigorous comparison to "ground truth" experimental data. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of computational models for nitropyrazole properties. It is structured not as a rigid template, but as a logical workflow, moving from computational prediction to experimental verification and culminating in a direct, data-driven comparison. We will explore the causality behind methodological choices, ensuring that every protocol is part of a self-validating system that reinforces the trustworthiness of both the computational and experimental results.
Chapter 1: The Computational Landscape for Nitropyrazole Characterization
The foundation of predictive modeling lies in selecting the appropriate computational method. The choice is a balance between desired accuracy and available computational resources. For nitropyrazoles, the goal is to accurately capture the complex electronic structures governed by nitro groups and the heterocyclic ring.
Overview of Predominant Computational Methods
-
Density Functional Theory (DFT): This is the workhorse for computational studies of energetic materials.[5][6] DFT offers an excellent compromise between computational cost and accuracy, making it feasible to study the relatively large molecules in the nitropyrazole family.[7] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is frequently employed for geometry optimization, frequency calculations, and electronic structure analysis.[8][9] This combination has been shown to provide reliable predictions for molecular geometries and vibrational spectra when compared to experimental data.[9]
-
High-Accuracy Ab Initio Methods: For properties requiring exceptional accuracy, such as heats of formation, methods like W1-F12, W2-F12, or Coupled Cluster (e.g., DLPNO-CCSD(T)) are the gold standard. While computationally expensive, they are invaluable for benchmarking DFT results and for calculating highly accurate gas-phase thermochemistry for a smaller set of molecules.
-
Machine Learning (ML) and QSAR: Emerging as a tool for rapid screening, Quantitative Structure-Activity Relationship (QSAR) and other ML models can predict properties like sensitivity or detonation velocity based on molecular descriptors.[4][10][11] These models are trained on existing experimental and computational data and are powerful for high-throughput screening, though their predictive power is confined to the domain of their training data.
Key Predictable Properties
Computational chemistry can predict a wide array of properties crucial for assessing nitropyrazoles. The table below summarizes the most critical parameters and the methods commonly used to calculate them.
| Property | Significance | Common Computational Method(s) |
| Heat of Formation (ΔHf) | Fundamental thermodynamic parameter determining energy content. | Isodesmic Reactions (DFT), Atomization Energy (High-Accuracy Ab Initio).[8][12] |
| Density (ρ) | Critical input for detonation performance calculations. | Monte-Carlo methods based on molecular volume; crystal structure prediction.[8] |
| Detonation Velocity (D) & Pressure (P) | Key performance indicators for an explosive. | Empirical equations (e.g., Kamlet-Jacobs) using calculated ΔHf and ρ.[8][13] |
| Impact Sensitivity | Crucial safety parameter related to handling and storage. | Often correlated with the HOMO-LUMO energy gap (ΔE).[4] |
| Thermal Stability | Indicates the temperature at which decomposition begins. | Bond Dissociation Energy (BDE) calculations, particularly for the C-NO2 or N-NO2 bond.[3] |
| Spectroscopic Signatures | Used for structural verification. | DFT frequency calculations (IR/Raman), GIAO method for NMR chemical shifts.[9][14] |
General Computational Workflow
The process of computationally deriving nitropyrazole properties follows a structured path, beginning with the molecular structure and branching into various analytical calculations.
Caption: General computational workflow for predicting nitropyrazole properties.
Chapter 2: Experimental Validation: Establishing the Ground Truth
Computational predictions must be anchored to reality through meticulous experimental work. A multi-pillar approach to validation ensures that the synthesized compound is structurally correct and its key properties are reliably measured.
Pillar 1: Synthesis and Absolute Structural Confirmation
Before any property is measured, one must be certain of the molecule's identity and purity. Synthesis of nitropyrazoles typically involves the nitration of a pyrazole precursor using agents like nitric acid in sulfuric acid or acetic anhydride.[1][2][15] Following synthesis and purification, a suite of spectroscopic techniques is required for unambiguous structural confirmation.
Objective: To confirm the chemical structure and purity of the synthesized nitropyrazole.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [16][17]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key signatures for nitropyrazoles include downfield shifts for aromatic protons on the pyrazole ring due to the electron-withdrawing nitro groups. The absence of an N-H proton signal (if N-substituted) is a key diagnostic marker.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. The carbon atoms directly attached to nitro groups will be significantly shifted downfield.
-
¹⁵N NMR Acquisition: This is highly informative for nitrogen-rich compounds. It allows for direct observation of the nitrogen environments in both the pyrazole ring and the nitro groups, providing definitive structural evidence.[14][18]
-
Causality: The unique chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR are a direct consequence of the local electronic environment of each nucleus. Comparing the experimental spectra to those predicted by DFT (using the GIAO method) provides the first critical checkpoint in validating the computational model.[14]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy [9][16]
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr, or analyze as a thin film if liquid.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: The most critical vibrational bands for nitropyrazoles are the asymmetric (~1625–1500 cm⁻¹) and symmetric (~1350–1275 cm⁻¹) stretching modes of the NO₂ groups.[9] The exact positions of these bands are sensitive to the electronic structure of the molecule and can be precisely calculated using DFT.
C. Mass Spectrometry (MS)
-
Analysis: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound.
-
Validation: The measured mass should match the calculated molecular weight of the target structure to within a few parts per million (ppm), confirming the elemental composition.
Pillar 2: Thermochemical Properties
The energy content of a nitropyrazole is its defining characteristic. The standard enthalpy of formation (ΔHf) is the key metric.
Heat of Formation (ΔHf): A Hybrid Approach Directly measuring the solid-state heat of formation (ΔfH⁰m(s)) for energetic materials via bomb calorimetry can be hazardous and complex. A more elegant and safer approach combines high-accuracy computation with experimental thermal analysis.
Caption: Hybrid approach for determining solid-state heat of formation.
Objective: To measure the enthalpy of sublimation (ΔsubH⁰m), the energy required to transition the material from solid to gas.
-
Instrumentation: A thermogravimetric analyzer capable of operating under controlled low pressure.
-
Procedure:
-
Place a small, known mass of the sample (1-5 mg) in the TGA pan.
-
Heat the sample under a controlled low pressure (e.g., 0.2-1.0 Pa) at several different linear heating rates (e.g., 5, 10, 15 K/min). The low pressure is crucial to ensure sublimation occurs rather than decomposition.
-
Record the mass loss as a function of temperature for each heating rate.
-
-
Data Analysis: Use the Clausius-Clapeyron equation or kinetic methods (e.g., Ozawa-Flynn-Wall) to analyze the temperature dependence of the sublimation rate and extract the activation energy, which corresponds to the enthalpy of sublimation.
-
Causality: This experimental value for ΔsubH⁰m provides the missing piece of the puzzle. By calculating the gas-phase heat of formation (ΔfH⁰m(g)) with high accuracy, we can derive a reliable solid-state value that would be difficult to obtain experimentally otherwise.
Pillar 3: Safety and Stability
Predicting the sensitivity of an energetic material is one of the most challenging and critical tasks. Computational models often use proxies like the HOMO-LUMO gap, where a smaller gap suggests higher sensitivity.[4] These predictions must be validated against standardized physical tests.
Objective: To determine the onset of decomposition (Tdec), a key indicator of thermal stability.
-
Sample Preparation: Seal a small amount of sample (0.5-2 mg) in a hermetic aluminum pan. An empty, sealed pan is used as a reference.
-
Data Acquisition: Heat the sample and reference pans at a constant rate (e.g., 5 or 10 °C/min) over a temperature range (e.g., 50 °C to 400 °C).
-
Analysis: The DSC curve plots heat flow versus temperature. The onset temperature of the major exothermic peak corresponds to the decomposition temperature. Endothermic peaks before this typically correspond to melting.[17]
-
Self-Validation: Comparing the experimental Tdec with the calculated bond dissociation energies for the weakest bonds (typically C-NO₂ or N-NO₂) provides a direct check on the model's ability to predict chemical stability. A lower calculated BDE should correlate with a lower experimental Tdec.
-
Impact Sensitivity: Typically measured using a BAM drophammer. The result is often reported as the H₅₀ value, the height from which a standard weight must be dropped to cause ignition in 50% of trials.[17]
-
Friction Sensitivity: A BAM friction tester is used to determine the material's response to frictional stimuli.[17]
-
Electrostatic Discharge (ESD) Sensitivity: An ESD apparatus, often based on the Human Body Model (HBM), delivers a spark of known energy to the sample to determine the ignition threshold.[19][20]
Chapter 3: Bridging Theory and Experiment: A Comparative Analysis
The ultimate goal of validation is to directly compare predicted and measured values. This head-to-head analysis reveals the strengths and weaknesses of the chosen computational model and builds confidence in its predictive capabilities. The following tables present a comparative analysis for representative nitropyrazole compounds, using data synthesized from the literature.
Table 1: Structural and Spectroscopic Comparison - 4-Nitropyrazole
| Parameter | DFT Calculation (B3LYP/aug-cc-pVDZ)[9] | Experimental Value[9] |
| Bond Length C4-N(NO₂) (Å) | 1.445 | (Not specified in source) |
| Bond Angle C3-C4-C5 (°) | 106.8 | (Not specified in source) |
| IR: NO₂ Asymmetric Stretch (cm⁻¹) | 1530 | 1526 |
| IR: NO₂ Symmetric Stretch (cm⁻¹) | 1355 | 1353 |
Analysis: The excellent agreement between the calculated and experimental vibrational frequencies for the key nitro group stretches demonstrates the model's accuracy in representing the molecule's electronic structure and bonding.[9]
Table 2: Thermochemical and Safety Properties Comparison
| Compound | Property | Predicted Value | Experimental Value |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | Density (g/cm³) | 1.83 (Calculated) | 1.817 |
| Heat of Formation (kJ/mol) | +151.5 (Calculated) | +142.3 | |
| 3,4-Dinitropyrazole (3,4-DNP) | Decomposition Temp (°C) | (Correlates with C-NO₂ BDE) | 275[21] |
| Impact Sensitivity (BAM) | (Correlates with small HOMO-LUMO gap) | 4 J[17] | |
| 4-Amino-3,5-dinitropyrazole (ADNP) | Decomposition Temp (°C) | (Correlates with C-NO₂ BDE) | High Tdec[22] |
| Impact Sensitivity (BAM) | (Correlates with larger HOMO-LUMO gap) | 40 J[17] |
Analysis: The data shows a strong correlation between computational predictions and experimental results. For MTNP, the calculated density and heat of formation are in close agreement with measured values. For 3,4-DNP and ADNP, the trend of higher sensitivity (lower impact energy) and lower thermal stability for 3,4-DNP compared to the amino-substituted ADNP is correctly captured by computational proxies. The amino group in ADNP acts as an electron-donating group, which can increase the HOMO-LUMO gap and enhance thermal stability, a nuance that a well-parameterized computational model can capture.
Table 3: Detonation Performance Comparison
Detonation parameters are often calculated using empirical formulas that rely on computed density and heat of formation.
| Compound | Property | Predicted Value (Kamlet-Jacobs)[8] | Experimental Value (where available) |
| Various Nitropyrazole Derivatives | Detonation Velocity (km/s) | 6.42 - 9.00[8] | (Often unavailable for novel compounds) |
| FOX-7 (for comparison) | Detonation Velocity (km/s) | 8.418 (Reactive MD)[23] | 8.335[23] |
Analysis: While direct experimental comparison for novel nitropyrazoles is scarce, the Kamlet-Jacobs equations, when fed with accurate DFT-derived parameters, provide performance estimates that are crucial for screening candidates.[8] The close agreement for benchmark compounds like FOX-7 using more advanced reactive molecular dynamics simulations validates the underlying physics of the computational approach.[23]
The Validation and Refinement Workflow
Validation is not a one-time event but a continuous cycle of improvement. Discrepancies between prediction and experiment provide valuable insights to refine the computational model, leading to more accurate future predictions.
Caption: The cyclical workflow for computational model validation and refinement.
Conclusion: A Symbiotic Relationship for Future Discovery
The validation of computational models for nitropyrazole properties is a testament to the symbiotic relationship between theoretical chemistry and experimental practice. Computational methods provide unparalleled insight into molecular behavior and allow for the rapid screening of countless candidates, guiding experimental efforts toward the most promising compounds. In turn, rigorous experimental data provides the essential benchmarks that ground these models in reality, building the trust required to rely on their predictions.
By following the integrated workflow outlined in this guide—from selecting appropriate computational methods and predicting key properties to executing robust experimental validation protocols and performing direct comparative analysis—researchers can harness the full power of predictive modeling. This validated, synergistic approach will undoubtedly accelerate the discovery and development of the next generation of advanced nitropyrazole-based materials, whether for life-saving pharmaceuticals or cutting-edge energetic applications.
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Sinditskii, V. P., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles. Thermochimica Acta, 651, 83-99. [Link]
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Liu, N., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(16), 4991. [Link]
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A Senior Application Scientist's Guide to Structural Elucidation: Cross-Referencing Experimental and Calculated Spectral Data for Nitropyrazoles
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural determination of novel heterocyclic compounds is paramount. Nitropyrazoles, a class of compounds with significant applications ranging from pharmaceuticals to energetic materials, present unique characterization challenges due to the influence of the nitro group on the pyrazole ring's electronics and geometry.[1] This guide provides an in-depth, field-proven methodology for the high-confidence structural validation of nitropyrazoles by synergistically combining experimental spectroscopic data with quantum chemical calculations.
Our approach moves beyond simple data acquisition, focusing on a self-validating workflow where computational chemistry is not merely a predictive tool but a crucial component of experimental data interpretation. We will explore the causality behind experimental choices and computational parameters, ensuring a robust and defensible structural assignment.
Pillar 1: Experimental Spectroscopic Acquisition
The first phase involves gathering high-quality experimental data. The choice of techniques is deliberate: Nuclear Magnetic Resonance (NMR) provides skeletal and electronic information, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns.
Experimental Protocol 1: Multinuclear NMR Spectroscopy
Objective: To probe the chemical environment of ¹H and ¹³C nuclei, providing direct evidence of the molecular skeleton and the electronic effects of the nitro-substituent.
Causality: The position of the nitro group significantly alters the chemical shifts of the ring protons and carbons. For instance, the deshielding effect of the -NO₂ group is a key indicator of its position. Comparing spectra of different isomers, such as 3-nitropyrazole and 4-nitropyrazole, makes these effects evident.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized nitropyrazole compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
-
Acquisition Parameters (Typical):
-
¹H NMR: Spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-64 scans.
-
¹³C NMR: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Experimental Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify characteristic vibrational modes, particularly the symmetric and asymmetric stretching frequencies of the nitro (-NO₂) group and the N-H bond of the pyrazole ring.
Causality: The nitro group exhibits strong, characteristic absorption bands that are sensitive to its electronic environment. The presence and position of an N-H stretch can confirm that the pyrazole ring is not N-substituted. For example, the N-H stretch in 3-nitropyrazole and 4-nitropyrazole is a key feature distinguishing them from N-nitropyrazole.[2]
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the dry nitropyrazole sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify key absorption bands. For nitropyrazoles, look for:
Experimental Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern for further structural confirmation.
Causality: Electron Ionization (EI) mass spectrometry provides a molecular ion (M⁺) peak corresponding to the compound's molecular weight. The fragmentation pattern, such as the characteristic loss of O, NO, and NO₂, provides corroborating evidence for the presence of a nitro group.[2][4]
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 30-300).
-
Data Interpretation: Identify the molecular ion peak (M⁺). For mononitropyrazole (C₃H₃N₃O₂), the expected m/z is 113.[2] Analyze the fragmentation pattern for characteristic losses.
Pillar 2: Computational Spectral Prediction
Computational chemistry, specifically Density Functional Theory (DFT), allows for the in silico prediction of spectroscopic properties. This is not a replacement for experimental work but a powerful tool to confirm assignments and resolve ambiguities.
Computational Protocol: DFT-Based Spectral Calculations
Objective: To calculate the optimized molecular geometry, NMR chemical shieldings, and vibrational frequencies of the target nitropyrazole.
Causality: The accuracy of calculated spectra is highly dependent on the chosen theoretical level (functional and basis set). The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide a reliable balance of accuracy and computational efficiency for predicting the spectral properties of nitropyrazoles.[2][5][6][7] This level of theory is sufficient to accurately model the electronic structure and predict spectral features that closely match experimental results.
Step-by-Step Workflow (using Gaussian or similar software):
-
Structure Input: Build the 3D structure of the candidate nitropyrazole molecule (e.g., 4-nitropyrazole).
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation.
-
Keyword Example: #p B3LYP/6-311++G(d,p) Opt Freq
-
The Opt keyword requests the optimization, and Freq calculates vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[5][6][7][8]
-
Keyword Example: #p B3LYP/6-311++G(d,p) NMR=GIAO
-
The calculation will output absolute shielding tensors (σ). These must be converted to chemical shifts (δ) by referencing against a calculated standard (e.g., Tetramethylsilane, TMS) at the same level of theory: δ_sample = σ_TMS - σ_sample.
-
-
Data Analysis:
-
IR: Extract the calculated vibrational frequencies and intensities from the Freq calculation output. Frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental anharmonic frequencies.[8]
-
NMR: Convert the calculated absolute shieldings to chemical shifts for ¹H and ¹³C and compare them to the experimental spectrum.
-
Pillar 3: The Cross-Referencing Workflow & Comparative Analysis
This is the critical synthesis step where experimental and computational data are brought together to achieve a high-confidence structural assignment.
Integrated Workflow Diagram
The following diagram illustrates the logical flow from synthesis to validated structure.
Caption: Integrated workflow for structural validation of nitropyrazoles.
Data Comparison: 4-Nitropyrazole Example
Let's apply this workflow to 4-nitropyrazole. Experimental data has been acquired and computational predictions have been run at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Comparison of Experimental and Calculated ¹H & ¹³C NMR Data for 4-Nitropyrazole
| Nucleus | Experimental δ (ppm) in DMSO-d₆[2] | Calculated δ (ppm) | Δδ (ppm) | Assignment Confirmation |
| ¹H NMR | ||||
| H3 / H5 | 8.26 (d) | 8.31 | 0.05 | Excellent agreement confirms the chemical environment of the two equivalent protons adjacent to the nitro group. |
| H4 | 6.76 (d) | 6.80 | 0.04 | N/A (No proton at position 4) |
| ¹³C NMR | ||||
| C3 / C5 | ~135 | 134.8 | ~0.2 | Strong correlation validates the assignment of the carbons flanking the nitro group. |
| C4 | ~120 | 121.1 | ~1.1 | Good agreement for the carbon atom bearing the nitro group. |
Note: Exact experimental ¹³C values can vary. The values presented are typical ranges found in the literature.
Table 2: Comparison of Key Experimental and Calculated FT-IR Frequencies (cm⁻¹) for 4-Nitropyrazole
| Vibrational Mode | Experimental (KBr)[2] | Calculated (Scaled) | Δ (cm⁻¹) | Assignment Confirmation |
| N-H Stretch | 3186 | 3195 | 9 | Excellent match confirms the presence of the N-H bond. |
| Asymmetric NO₂ Stretch | 1526 | 1530 | 4 | Strong correlation confirms the asymmetric stretch of the C-NO₂ group. |
| Symmetric NO₂ Stretch | 1353 | 1359 | 6 | Strong correlation confirms the symmetric stretch of the C-NO₂ group. |
Logical Relationship in Data Analysis
The power of this method lies in the convergence of evidence. A single data point can be ambiguous, but multiple, cross-referenced points create a robust argument.
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A Comparative Guide to the Stability of N-Nitro and C-Nitro Pyrazoles for Researchers in Energetic Materials and Drug Development
For researchers and scientists engaged in the fields of energetic materials and drug development, the stability of molecular scaffolds is a paramount concern. The introduction of nitro groups into the pyrazole ring, a common moiety in both domains, significantly alters its chemical properties. A critical distinction arises based on the point of attachment: the nitrogen atom (N-nitro) or a carbon atom (C-nitro). This guide provides an in-depth, objective comparison of the stability of N-nitro versus C-nitro pyrazoles, supported by experimental data and mechanistic insights, to inform rational design and handling of these compounds.
Foundational Differences: The N-NO₂ vs. C-NO₂ Bond
The fundamental difference in stability between N-nitro and C-nitro pyrazoles originates from the inherent nature of the N-N and C-N bonds to which the nitro group is attached. The N-NO₂ bond in N-nitropyrazoles is generally considered to be weaker than the C-NO₂ bond in their C-nitro counterparts. This is attributed to the lower bond dissociation energy of the N-N bond compared to the C-N bond. The initial step in the decomposition of many energetic materials is the homolytic cleavage of the bond to the nitro group, making this bond strength a crucial determinant of thermal stability.
Thermal Stability: A Head-to-Head Comparison
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for quantifying the thermal stability of energetic compounds. DSC measures the heat flow into or out of a sample as a function of temperature, revealing exothermic decomposition events, while TGA tracks the mass loss of a sample upon heating.
Table 1: Comparative Thermal Stability of Highly Nitrated Pyrazole Isomers
| Compound | Nitro Group Linkage(s) | Decomposition Temp. (Td, °C) |
| 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole | N-C(NO₂)₃, C-NO₂ | > Isomer 2 |
| 5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole | N-C(NO₂)₃, C-NO₂ | > Isomer 2 |
| 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | C-CH(NO₂)₂, C-NO₂ | Chemically unstable |
Data sourced from a comparative study on highly nitrated sensitive pyrazole isomers.[1][2][3]
The data indicates that the isomers with a trinitromethyl group attached to the nitrogen atom exhibit superior thermal stability compared to the isomer with dinitromethyl groups on the carbon atoms of the pyrazole ring.[1][2][3] This suggests that while the N-NO₂ bond is generally weaker, the overall molecular structure and the nature of the substituents play a significant role in the ultimate thermal stability.
It is also well-documented that N-nitropyrazoles can undergo thermal rearrangement to form the more stable C-nitropyrazoles.[4] This rearrangement itself is an indicator of the thermodynamic preference for the nitro group to be attached to a carbon atom of the pyrazole ring.
Kinetic Stability: Impact and Friction Sensitivity
Beyond thermal stability, the sensitivity of an energetic compound to mechanical stimuli such as impact and friction is a critical safety parameter. These tests assess the ease of initiation of a detonation.
Table 2: Comparative Impact and Friction Sensitivity of Highly Nitrated Pyrazole Isomers
| Compound | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (N) |
| 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole | Data not specified | Data not specified |
| 5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole | Data not specified | Data not specified |
| 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | Data not specified | Data not specified |
Specific values for impact and friction sensitivity for these particular isomers were not detailed in the primary source, however, the study notes significant differences in these properties among the isomers.[1][2][3] Generally, compounds with lower impact sensitivity (higher H₅₀ values) and lower friction sensitivity are considered more stable and safer to handle.
The synthesis of various N-substituted dinitropyrazoles has shown that functionalization at the nitrogen atom can influence sensitivity.[5] For instance, replacing the acidic N-H proton with alkyl groups has been shown to reduce sensitivity in some cases.[5]
Mechanistic Insights into Decomposition
The decomposition of nitropyrazoles is a complex process that can be initiated by the cleavage of either an N-NO₂ or a C-NO₂ bond. The pathway that requires less energy will dominate.
Figure 1: Generalized decomposition pathways for N-nitro and C-nitro pyrazoles.
Theoretical studies on nitro-1,2,4-triazoles, which are structurally related to pyrazoles, have shown that the initial decomposition step is indeed the cleavage of the bond to the nitro group.[6] The lower activation energy for N-NO₂ bond scission generally makes N-nitro compounds more prone to initial decomposition. However, subsequent reaction steps and the stability of the resulting radicals also play a crucial role in the overall decomposition kinetics.
Experimental Protocols for Stability Assessment
To ensure the reproducibility and validity of stability data, standardized experimental protocols are essential. The following are representative methodologies for the key experiments discussed in this guide.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition.
Methodology:
-
A small sample (1-5 mg) of the nitropyrazole is accurately weighed into an aluminum crucible.
-
The crucible is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the release of gaseous decomposition products, preventing crucible rupture.
-
The sample is placed in the DSC instrument alongside an empty reference crucible.
-
The sample is heated at a constant rate, typically 5 or 10 °C/min, under an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).
-
The heat flow to the sample is recorded as a function of temperature. The onset of a significant exothermic peak is taken as the decomposition temperature (Td).
Causality: The choice of a constant heating rate allows for the clear observation of thermal events. The inert atmosphere prevents oxidative side reactions that could interfere with the intrinsic decomposition profile of the compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs due to decomposition.
Methodology:
-
A small sample (5-10 mg) of the nitropyrazole is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The temperature at which a significant mass loss begins is noted as the onset of decomposition.
Figure 2: Experimental workflow for the comparative stability assessment of nitropyrazoles.
Impact Sensitivity Testing (BAM Fallhammer Method)
Objective: To determine the energy required to cause a sample to react upon impact.
Methodology:
-
A small, measured amount of the sample (typically around 40 mm³) is placed in the testing apparatus between two steel cylinders.
-
A drop-weight of a known mass is released from a specific height onto the sample.
-
The outcome (explosion, smoke, or no reaction) is observed.
-
The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (H₅₀).
-
The impact energy is calculated from the mass of the drop-weight and the H₅₀ value.
Causality: This method standardizes the application of impact energy, allowing for a quantitative comparison of the sensitivity of different materials.
Friction Sensitivity Testing (BAM Friction Apparatus)
Objective: To determine the frictional force required to initiate a reaction in a sample.
Methodology:
-
A small amount of the sample is spread on a porcelain plate.
-
A porcelain peg is pressed onto the sample with a specific load.
-
The plate is moved back and forth under the stationary peg.
-
The test is conducted with increasing loads until a reaction (spark, crackling, or ignition) is observed.
-
The lowest load at which a reaction occurs is reported as the friction sensitivity.
Causality: The use of standardized porcelain surfaces ensures that the frictional stimulus is consistent and reproducible, providing a reliable measure of the material's sensitivity to this type of mechanical energy.
Conclusion and Outlook
The comparative stability of N-nitro and C-nitro pyrazoles is a nuanced subject where the inherently weaker N-NO₂ bond of N-nitro isomers suggests lower stability. Experimental evidence from thermal analysis and the observed thermal rearrangement of N-nitro to C-nitro pyrazoles generally supports the greater thermodynamic stability of the C-nitro linkage. However, the overall stability of a given nitropyrazole is a complex interplay of the position and number of nitro groups, as well as the presence of other substituents on the pyrazole ring.
For researchers in energetic materials, the generally lower stability of N-nitro pyrazoles may be a desirable feature for primary explosives, where ease of initiation is required. Conversely, for applications demanding high thermal and mechanical stability, such as in insensitive munitions or for stable intermediates in drug synthesis, C-nitro pyrazoles are the preferred scaffold.
Future research should focus on direct, side-by-side comparative studies of simple N-nitro and C-nitro pyrazole isomers under standardized conditions to provide a clearer quantitative picture of their relative stabilities. Such data will be invaluable for the continued development of safe and effective nitropyrazole-based compounds across various scientific disciplines.
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A Comparative Performance Analysis of 3-Methyl-1-nitro-1H-pyrazole in Energetic Formulations
An In-Depth Guide for Researchers in Energetic Materials
In the continuous pursuit of advanced energetic materials offering superior performance and enhanced safety characteristics, nitropyrazole derivatives have emerged as a promising class of compounds. Among these, 3-Methyl-1-nitro-1H-pyrazole (3-MNP) presents a unique profile that warrants a thorough comparative evaluation. This guide provides a detailed performance comparison of 3-MNP against conventional energetic materials such as TNT, RDX, and HMX, supported by experimental data and standardized testing protocols.
Introduction to 3-Methyl-1-nitro-1H-pyrazole
3-Methyl-1-nitro-1H-pyrazole is a melt-castable energetic material that has garnered interest due to its potential as a less sensitive and more thermally stable alternative to traditional explosives.[1] Its synthesis is primarily achieved through the nitration of 1-methylpyrazole using various nitrating agents.[1] A common synthetic route involves the reaction of 1-methylpyrazole with a mixture of concentrated nitric acid and trifluoroacetic anhydride.[1] The presence of the pyrazole ring, a stable aromatic heterocycle, contributes to the thermal stability of the molecule, while the nitro group provides the energetic character. The methyl group substitution can also influence the compound's physical and energetic properties.
Performance Benchmarking: 3-MNP vs. TNT, RDX, and HMX
The efficacy of an energetic material is determined by a combination of key performance indicators, including detonation velocity, detonation pressure, density, and sensitivity to external stimuli. A comparative analysis of these parameters is crucial for understanding the potential applications and limitations of 3-MNP.
| Property | 3-Methyl-1-nitro-1H-pyrazole (3-MNP) | Trinitrotoluene (TNT) | Cyclotrimethylenetrinitramine (RDX) | Cyclotetramethylenetetranitramine (HMX) |
| Density (g/cm³) | 1.47 | 1.65 | 1.82 | 1.91 |
| Detonation Velocity (km/s) | 6.62 | 6.90[2] | 8.75[3] | 9.10 |
| Detonation Pressure (GPa) | 17.11 | 19.0 | 34.9[4] | 39.3 |
| Impact Sensitivity (BAM, J) | >40 (estimated, as a class)[5] | 15 | 7.4 | 7.4 |
| Friction Sensitivity (BAM, N) | >360 (estimated, as a class)[5] | 353 | 120 | 112 |
| Decomposition Temp. (°C) | ~250 (estimated for similar structures) | 240 | 210 | 280 |
Data Interpretation:
As evidenced by the data, 3-MNP exhibits a lower density, detonation velocity, and detonation pressure compared to the benchmark military explosives RDX and HMX.[2][3][4] Its performance is more comparable to, albeit slightly lower than, that of TNT.[2] However, the key advantage of nitropyrazole-based compounds like 3-MNP lies in their significantly lower sensitivity to impact and friction.[5] This characteristic is highly desirable for applications where enhanced safety during handling, storage, and transportation is a primary concern. The relatively high decomposition temperature also suggests good thermal stability.
Experimental Protocols for Performance Evaluation
To ensure the scientific validity and reproducibility of performance data, standardized experimental protocols are employed. The following sections detail the methodologies for key performance tests.
Detonation Velocity Measurement
The velocity of detonation (VOD) is a critical measure of an explosive's performance, directly influencing its brisance and power.[6] The choice of method often depends on the sample size and desired precision.
Rationale for Experimental Choices: The VOD is a fundamental parameter that dictates the speed at which the chemical reaction propagates through the explosive.[7] This directly correlates with the material's ability to shatter its confinement, a key aspect of its explosive output. Optical methods are often preferred for their high precision and ability to provide a continuous record of the detonation wave's progress.[8]
Experimental Workflow for Detonation Velocity Measurement:
Caption: Workflow for determining detonation velocity using optical fibers.
Step-by-Step Protocol:
-
Sample Preparation: A cylindrical charge of the explosive material is pressed to a known density and diameter. For laboratory-scale testing, this is often in the range of 10-25 mm in diameter.
-
Fiber Optic Placement: Two or more optical fibers are inserted into the charge at precisely measured distances from each other along the central axis of the cylinder.
-
Initiation: The explosive charge is initiated at one end using a standard detonator.
-
Signal Detection: As the detonation wave propagates down the charge, the intense light and shock front will cause the end of each optical fiber to emit a flash of light.
-
Data Recording: The light signals from the fibers are transmitted to photodetectors, which convert them into electrical signals. These signals are recorded on a high-speed digital oscilloscope.
-
Calculation: The time interval between the signals from consecutive fibers is measured from the oscilloscope trace. The detonation velocity is then calculated by dividing the known distance between the fibers by the measured time interval.
Sensitivity to Mechanical Stimuli: BAM Friction and Impact Tests
Sensitivity testing is paramount for assessing the safety and handling characteristics of an energetic material. The BAM (Bundesanstalt für Materialprüfung) friction and impact tests are internationally recognized standard methods.[9][10]
Rationale for Experimental Choices: The response of an energetic material to unintentional stimuli such as friction and impact is a critical safety parameter.[11] These tests simulate potential real-world scenarios during manufacturing, handling, and transport where the material might be subjected to mechanical stresses. A lower sensitivity indicates a safer material.[12]
Experimental Workflow for BAM Friction Test:
Caption: Workflow for the BAM friction sensitivity test.
Step-by-Step Protocol (BAM Friction Test): [13][14]
-
Sample Preparation: A small, precisely measured amount of the explosive substance (approximately 10 mm³) is placed on a standardized porcelain plate.[14]
-
Apparatus Setup: The porcelain plate is secured on a movable carriage. A porcelain pin is placed on the sample, and a specific load is applied to the pin via a lever arm with various weights.[10]
-
Test Execution: The carriage with the porcelain plate is moved back and forth once under the stationary pin over a distance of 10 mm.[10]
-
Observation: The operator observes for any signs of a reaction, which can include a flame, spark, or an audible crackling.
-
Data Analysis: The test is repeated up to six times at a given load. If no reaction is observed in six trials, the load is increased. The friction sensitivity is reported as the lowest load at which at least one reaction is observed in six trials.
A similar staircase method is used for the BAM impact test, where a known weight is dropped from varying heights onto the sample, and the impact energy required to cause a reaction is determined.
Thermal Stability Assessment: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique used to study the thermal behavior of energetic materials, including their decomposition temperature and exothermic decomposition energy.[15]
Rationale for Experimental Choices: The thermal stability of an explosive is crucial for its safe storage and application, especially in environments where it might be exposed to elevated temperatures. DSC provides quantitative data on the temperature at which decomposition begins (onset temperature) and the amount of energy released, which are key indicators of thermal sensitivity.[16]
Experimental Workflow for DSC Analysis:
Caption: Workflow for DSC analysis of energetic materials.
Step-by-Step Protocol (DSC): [17][18]
-
Sample Preparation: A small amount of the energetic material (typically 1-5 mg) is accurately weighed and hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper).
-
Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The sample is heated at a constant, linear rate (e.g., 5 or 10 °C/min) over a specified temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of any exothermic decomposition and to calculate the total energy released (enthalpy of decomposition) by integrating the area under the exothermic peak.
Logical Relationship of Performance Characteristics
The performance of an energetic material is a complex interplay of its properties. The following diagram illustrates the relationship between key performance metrics and their implications for practical applications.
Caption: Relationship between performance, safety, and application suitability for energetic materials.
Conclusion
3-Methyl-1-nitro-1H-pyrazole, while exhibiting lower energetic performance than high-end military explosives like RDX and HMX, presents a compelling case as a potentially safer alternative to TNT in certain applications. Its significantly reduced sensitivity to mechanical stimuli is a critical advantage for formulations where handling safety is a primary driver. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of 3-MNP and other novel energetic materials, ensuring that comparative data is both reliable and reproducible. Further research into formulation strategies with 3-MNP could potentially enhance its energetic output while retaining its favorable sensitivity characteristics, opening new avenues for the development of next-generation insensitive munitions.
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3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (2009). National Center for Biotechnology Information. Retrieved from [Link]
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BAM Friction Test Apparatus. (n.d.). UTEC Corporation. Retrieved from [Link]
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BAM friction sensitivity test for explosives consumable plates ins & p. (n.d.). Deltima. Retrieved from [Link]
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Licht, H. H. (2000). Performance and sensitivity of explosives. Propellants, Explosives, Pyrotechnics, 25(3), 128-132. Retrieved from [Link]
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The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of Methyl-Nitropyrazole Derivatives
In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile cornerstone in the design of novel therapeutics.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a frequent feature in a multitude of clinically approved drugs.[3] Among the vast landscape of pyrazole derivatives, those bearing the seemingly simple methyl and nitro functional groups have garnered significant attention for their potent and diverse biological activities, ranging from anticancer to antimicrobial effects.[4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl-nitropyrazole derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the subtle yet profound impact of substituent placement on biological efficacy, supported by experimental data and detailed protocols, to illuminate the path toward rational drug design.
The Influence of Methyl and Nitro Groups: A Tale of Two Substituents
The introduction of methyl and nitro groups onto the pyrazole core dramatically alters its physicochemical properties and, consequently, its interaction with biological targets. The methyl group, a small lipophilic moiety, can influence a compound's metabolic stability, membrane permeability, and binding affinity through steric interactions within a target's active site.[6][7] Conversely, the nitro group is a strong electron-withdrawing group that can modulate the electronic character of the pyrazole ring and participate in hydrogen bonding, often enhancing the potency of the parent compound.[4][8] The interplay between the positions of these two groups on the pyrazole ring dictates the molecule's overall shape, electronic distribution, and ultimately, its biological activity.
Structure-Activity Relationship (SAR) Insights
Anticancer Activity: Targeting the Machinery of Malignancy
Methyl-nitropyrazole derivatives have emerged as promising candidates in the quest for novel anticancer agents, with many exhibiting potent activity against a range of cancer cell lines. The SAR of these compounds is often target-specific, with subtle structural modifications leading to significant changes in potency and selectivity.
A key determinant of anticancer activity is the substitution pattern on the pyrazole ring. For instance, in a series of pyrazole-based Aurora kinase inhibitors, the presence of a nitro group was found to be more optimal for activity than a methyl, methoxy, or chloro substituent .[4] This highlights the critical role of the electron-withdrawing nature of the nitro group in the interaction with the kinase.
Furthermore, the position of the methyl group is crucial. N-methylation of the pyrazole ring, while potentially improving properties like solubility, can sometimes be detrimental to activity. In the development of c-Jun N-terminal kinase (JNK3) inhibitors, N-alkylation of the pyrazole ring with a methyl group led to a decrease in JNK3 inhibition .[9] This suggests that the N-H proton may be involved in a critical hydrogen bond interaction with the target enzyme.
The broader substitution pattern around the methyl-nitropyrazole core also plays a significant role. For example, in a series of pyrazole carbohydrazides, the presence of a methyl group on the pyrazole ring was associated with high cytotoxicity against the K562 chronic myelogenous leukemia cell line.[10] The introduction of a nitro group on a peripheral benzene ring in the same series resulted in a moderate increase in anticancer activity.[10]
Here, we present a table summarizing the anticancer activity of selected methyl-nitropyrazole and related derivatives from various studies to illustrate these SAR principles.
| Compound ID | Core Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4-(Pyrazol-3-yl)-pyrimidine | H | Dimethyltriazole | H | JNK3 (enzymatic) | 0.63 | [9] |
| Compound B | 4-(1-Methylpyrazol-3-yl)-pyrimidine | CH3 | Dimethyltriazole | H | JNK3 (enzymatic) | 1.45 | [9] |
| Compound C | Pyrazole-based | H | - | Nitro | HCT116 (Colon) | 0.39 | [4] |
| Compound D | Pyrazole-based | H | - | Methyl | HCT116 (Colon) | >10 | [4] |
| Compound E | Pyrazole carbohydrazide | CH3 | H | H | K562 (Leukemia) | High | [10] |
| Compound F | Pyrazole carbohydrazide | CH3 | Phenyl-NO2 | H | K562 (Leukemia) | Moderate | [10] |
Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary. It serves to illustrate general SAR trends.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Methyl-nitropyrazole derivatives have shown promise in this arena, with their activity being highly dependent on their substitution patterns.
For instance, a series of nitro-pyrazole based thiazole derivatives demonstrated remarkable antibacterial and antifungal activity.[5] The presence of the nitroaromatic moiety was found to be crucial for the antimicrobial effect against Pseudomonas aeruginosa and Penicillium chrysogenum.[5]
The synthesis of functionalized derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes has also yielded compounds with pronounced effects on strains of Staphylococcus aureus, Escherichia coli, and Candida.[11] This underscores the potential of combining the nitropyrazole scaffold with other pharmacologically active moieties to enhance antimicrobial efficacy.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of research findings, detailed experimental protocols are paramount. Below are representative procedures for the synthesis and biological evaluation of methyl-nitropyrazole derivatives, based on established methodologies in the literature.
General Procedure for the Synthesis of Nitropyrazole Derivatives
The synthesis of nitropyrazoles often involves the nitration of a pyrazole precursor. A common method is the use of a nitrating mixture, such as nitric acid and sulfuric acid.[12]
Step 1: Synthesis of N-nitropyrazole
-
To a stirred solution of pyrazole in acetic anhydride at 0 °C, add a solution of nitric acid in acetic acid dropwise.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the N-nitropyrazole.
Step 2: Rearrangement to 3-Nitropyrazole
-
Dissolve the N-nitropyrazole in a high-boiling point solvent such as anisole or benzonitrile.[12]
-
Heat the solution at a high temperature (e.g., 145 °C) for several hours.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and purify the product by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (methyl-nitropyrazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
To better comprehend the complex relationships between chemical structure and biological activity, visual representations can be invaluable. The following diagrams, generated using Graphviz, illustrate key SAR trends and a typical experimental workflow.
Caption: Key SAR trends for anticancer activity of methyl-nitropyrazole derivatives.
Caption: A generalized workflow for the discovery and optimization of methyl-nitropyrazole derivatives.
Conclusion: Charting the Course for Future Drug Discovery
The structure-activity relationship of methyl-nitropyrazole derivatives is a testament to the profound impact of subtle chemical modifications on biological function. While the precise effects are often target-dependent, general trends have emerged. The electron-withdrawing nitro group frequently enhances potency, while the position of the lipophilic methyl group can fine-tune activity and selectivity. This guide has provided a comparative overview of these relationships, supported by experimental data and protocols, to empower researchers in the rational design of next-generation therapeutics. As our understanding of the intricate dance between small molecules and their biological targets continues to evolve, the strategic manipulation of scaffolds like the methyl-nitropyrazole core will undoubtedly remain a cornerstone of successful drug discovery.
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A Comparative Guide to the Synthesis of Nitropyrazoles: Benchmarking Novel Routes Against Established Methodologies
Nitropyrazoles are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and, notably, advanced energetic materials.[1][2] Their synthesis, therefore, is a subject of ongoing research and development, with a continuous drive towards more efficient, safer, and environmentally benign methodologies. This guide provides an in-depth comparison of emerging synthetic strategies for nitropyrazoles against established, traditional routes. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this important area of synthetic chemistry.
The Enduring Relevance of Nitropyrazoles
The pyrazole ring, with its two adjacent nitrogen atoms, offers a unique electronic landscape that, when combined with the electron-withdrawing nitro group, imparts a range of desirable properties. In the pharmaceutical realm, nitropyrazole derivatives have been investigated for their potential as inhibitors and therapeutic agents.[3] In the field of energetic materials, the high nitrogen content and positive heat of formation of nitropyrazoles contribute to high density, thermal stability, and impressive detonation performance, making them attractive replacements for traditional explosives like TNT.[1][2]
Established Synthetic Routes: The Traditional Workhorses
For decades, the synthesis of nitropyrazoles has been dominated by two primary strategies: direct nitration of the pyrazole ring and a two-step N-nitration followed by rearrangement.
Direct C-Nitration with Mixed Acids
The most straightforward approach to C-nitropyrazoles is the direct electrophilic nitration of the pyrazole nucleus using a mixture of concentrated nitric acid and sulfuric acid. This method, while direct, often suffers from a lack of regioselectivity and can lead to the formation of isomeric mixtures, complicating purification and reducing the overall yield of the desired product.
The mechanism of this reaction involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from the mixed acids, which then attacks the electron-rich pyrazole ring. The position of nitration is influenced by the substitution pattern on the pyrazole ring and the reaction conditions. For instance, the nitration of 1-phenylpyrazole with mixed acids primarily yields the 1-p-nitrophenylpyrazole, indicating that under strongly acidic conditions, the pyrazole ring is protonated and deactivated, leading to nitration on the phenyl substituent.[4]
Key Characteristics of Direct C-Nitration:
-
Advantages: A one-step process with readily available and inexpensive reagents.
-
Disadvantages: Often results in a mixture of isomers, moderate yields, harsh reaction conditions, and significant generation of acidic waste.
N-Nitration and Thermal/Acid-Catalyzed Rearrangement
A more controlled and widely employed established method involves a two-step process:
-
N-Nitration: Pyrazole is first nitrated at the nitrogen atom, typically using a milder nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride). This step proceeds with high yield to form N-nitropyrazole.[5][6]
-
Rearrangement: The resulting N-nitropyrazole is then subjected to thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles. Thermal rearrangement, often carried out in a high-boiling solvent like anisole or benzonitrile, can favor the formation of 3(5)-nitropyrazole.[1] Acid-catalyzed rearrangement, for example in sulfuric acid, can lead to the formation of 4-nitropyrazole.[1]
The mechanism of the thermal rearrangement is believed to proceed through a[7][8] sigmatropic shift of the nitro group from the nitrogen to a carbon atom on the pyrazole ring.[7][8][9]
Key Characteristics of N-Nitration/Rearrangement:
-
Advantages: Generally offers better regioselectivity and higher yields of specific isomers compared to direct C-nitration.
-
Disadvantages: A two-step process, can require high temperatures and long reaction times, and may use hazardous solvents.
Emerging Synthetic Routes: A Paradigm Shift in Efficiency and Sustainability
Recent research has focused on developing new synthetic routes that address the shortcomings of established methods, emphasizing higher yields, improved safety profiles, and adherence to the principles of green chemistry.
High-Yield, One-Pot Syntheses
A significant advancement is the development of one-pot procedures that combine multiple steps, reducing reaction time, solvent usage, and purification efforts. A notable example is the one-pot, two-step synthesis of 4-nitropyrazole. This method involves the initial formation of pyrazole sulfate in concentrated sulfuric acid, followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid. This optimized process can achieve yields as high as 85%, a substantial improvement over the 56% yield reported for traditional direct nitration.[10]
"Green" and Catalytic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for nitropyrazoles. These approaches aim to minimize waste, use less hazardous reagents and solvents, and improve energy efficiency.
-
Greener Nitrating Agents: Milder and more selective nitrating agents are being explored as alternatives to harsh mixed acids. Nitric acid in trifluoroacetic anhydride has been shown to be effective for the direct nitration of a variety of five-membered heterocycles, including pyrazoles, affording mononitro derivatives in good yields.[11][12]
-
Solid Acid Catalysts: The use of solid catalysts, such as zeolites or silica, in conjunction with fuming nitric acid in solvents like tetrahydrofuran, offers a heterogeneous catalytic approach for the synthesis of 4-nitropyrazole from 4-iodopyrazole.[1] These catalysts can often be recovered and reused, reducing waste.
-
Water as a Solvent: A truly green approach for the synthesis of 3-nitropyrazole utilizes oxone as the nitrating agent in water, offering advantages of safety, mild conditions, and the use of an environmentally benign solvent.[1]
Advanced Strategies for Highly Nitrated Pyrazoles
The synthesis of di- and trinitropyrazoles, which are of particular interest as energetic materials, often requires more specialized and potent nitration conditions.
-
Synthesis of 3,4-Dinitropyrazole (3,4-DNP): An improved and safer synthesis of 3,4-DNP involves the N-nitration of pyrazole with an acetic acid solution added to a nitric acid/acetic anhydride mixture, followed by rearrangement to 3-nitropyrazole and a subsequent optimized C-nitration step. This method can achieve a total yield of up to 55% with high purity.[13][14][15]
-
Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP): This highly energetic compound can be synthesized from N-methylpyrazole through iodination followed by nitration with 100% nitric acid.[16] The synthesis of such highly nitrated compounds requires careful control of reaction conditions due to the increased thermal sensitivity of the intermediates and products.[17][18][19]
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of 4-nitropyrazole via different routes.
| Synthetic Route | Starting Material | Reagents | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Established: Direct C-Nitration | Pyrazole | HNO₃ / H₂SO₄ | ~56%[10] | 6 hours[10] | 90[10] | One-step, inexpensive reagents | Moderate yield, isomer mixtures, harsh conditions, acid waste |
| Established: N-Nitration/Rearrangement | Pyrazole | 1. Acetyl Nitrate 2. H₂SO₄ | - | 24 hours[10] | 90[10] | Good regioselectivity | Two-step, long reaction time |
| New: One-Pot, Two-Step | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 85%[10] | 1.5 hours[10] | 50[10] | High yield, shorter reaction time | Use of fuming acids |
| New: Greener, Catalytic | 4-Iodopyrazole | Fuming HNO₃ / Zeolite or Silica | - | - | - | Heterogeneous catalyst, potentially reusable | Requires substituted starting material |
Experimental Protocols
Protocol for the One-Pot, Two-Step Synthesis of 4-Nitropyrazole
This protocol is adapted from a high-yield procedure.[10]
Step 1: Preparation of Nitrosulfuric Acid
-
To a 100 mL four-necked flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.
-
While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid via a dropping funnel, maintaining the temperature between 0 and 10°C.
Step 2: Synthesis of 4-Nitropyrazole
-
In a separate 100 mL four-necked flask equipped with a stirrer and thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the flask in an ice-water bath and add the prepared fuming nitrosulfuric acid (25 mL) dropwise.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a large amount of white solid.
-
Filter the precipitate, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole.
-
The product can be further purified by recrystallization from ethyl ether/hexane to achieve a yield of 85%.
Protocol for the Improved Synthesis of 3,4-Dinitropyrazole (3,4-DNP)
This protocol is based on an improved and safer synthesis method.[13][14][15]
Step 1: N-Nitration of Pyrazole
-
Prepare a solution of pyrazole in acetic acid.
-
In a separate vessel, prepare a mixture of nitric acid and acetic anhydride, cooled in an ice bath.
-
Slowly add the pyrazole/acetic acid solution to the nitric acid/acetic anhydride mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed to completion to form N-nitropyrazole.
Step 2: Rearrangement to 3-Nitropyrazole
-
Isolate the N-nitropyrazole from the reaction mixture.
-
Thermally rearrange the N-nitropyrazole in a suitable high-boiling solvent (e.g., anisole) to yield 3-nitropyrazole.
Step 3: C-Nitration to 3,4-Dinitropyrazole
-
Dissolve the 3-nitropyrazole in a reaction vessel.
-
Add nitric acid in a molar ratio of 2:1 (nitric acid:3-nitropyrazole).
-
Maintain the reaction temperature between 55-60°C for 1 hour.
-
After the reaction is complete, isolate and purify the 3,4-dinitropyrazole product. This optimized C-nitration step contributes to an overall yield of up to 55% for the three-step process.
Visualization of Synthetic Pathways
Established vs. New Routes to 4-Nitropyrazole
Caption: Comparison of established and a new one-pot synthetic route to 4-nitropyrazole.
Synthetic Workflow for 3,4-Dinitropyrazole
Caption: Step-wise synthesis of 3,4-dinitropyrazole via the N-nitration/rearrangement pathway.
Conclusion and Future Outlook
The synthesis of nitropyrazoles is a dynamic field of research, with significant progress being made in the development of new, more efficient, and sustainable methodologies. While established methods like direct nitration and N-nitration/rearrangement remain valuable, emerging one-pot syntheses and greener, catalytic approaches offer compelling advantages in terms of yield, reaction time, and environmental impact. For researchers and professionals in drug development and energetic materials, the choice of synthetic route will depend on a careful consideration of factors such as the desired isomer, scale of production, cost, safety, and environmental regulations. The continued exploration of novel nitrating agents, catalytic systems, and process optimization will undoubtedly lead to even more innovative and superior synthetic routes for this important class of compounds in the future.
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Methyl-1-nitro-1H-pyrazole
This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1-nitro-1H-pyrazole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that disposal methods are understood, respected, and executed with the highest degree of safety.
The presence of a nitro group on a pyrazole ring suggests that this compound should be handled with the caution afforded to other nitroaromatic compounds, which can be toxic, environmentally persistent, and potentially energetic.[1][2][3] The electron-withdrawing nature of the nitro group makes such compounds generally resistant to oxidative degradation, contributing to their recalcitrance in the environment.[1] Therefore, direct disposal is unacceptable; chemical transformation to a less hazardous form is the required first step before entering the official waste stream.
Core Hazard Assessment and Safety Principles
Key Hazards:
-
Irritation: Causes skin and serious eye irritation.[4][6][9][10] May cause respiratory irritation.[6][9][10]
-
Energetic Potential: Nitropyrazoles are a class of energetic materials.[2][11][12] While the specific energetic properties of this compound are not detailed, the potential for rapid thermal decomposition necessitates careful handling.[2][13] Thermal decomposition can release toxic nitrogen oxides (NOx) and carbon oxides.[9][14]
-
Environmental Hazard: Nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency due to their toxicity and resistance to biodegradation.[1] Discharge into the environment must be avoided.[15]
Fundamental Safety Precepts:
-
NEVER dispose of 3-Methyl-1-nitro-1H-pyrazole down the drain.[16] This is forbidden for energetic and hazardous materials.
-
NEVER mix with incompatible materials, particularly strong oxidizing agents, which could lead to a dangerous reaction.[9]
-
ALWAYS work within a certified chemical fume hood with adequate ventilation.[17]
-
ALWAYS wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and potential projectiles.[15] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact and irritation.[4][15] |
| Body Protection | Flame-retardant lab coat | Protects against splashes and spills. |
| Emergency Access | Eyewash station and safety shower | Must be readily accessible and tested.[4] |
Disposal Workflow: A Decision-Making Framework
The proper disposal path depends on the quantity and nature of the waste. The following workflow provides a logical decision-making process.
Caption: Disposal decision workflow for 3-Methyl-1-nitro-1H-pyrazole.
Lab-Scale Chemical Degradation Protocols
For small quantities of residual material, chemical degradation is the most responsible first step. The primary goal is to chemically modify the nitro group, which is the source of the compound's primary toxicity and potential energy.[18] Two effective methods are presented below.
Method A: Reductive Neutralization via Tin(II) Chloride
This protocol reduces the nitro group to a significantly less hazardous amine group.[19]
Protocol Steps:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the residual 3-Methyl-1-nitro-1H-pyrazole.
-
Reagent Addition: For every 1 gram of the nitro-pyrazole, add approximately 5.5 grams of tin(II) chloride dihydrate (SnCl₂·2H₂O) and 20 mL of concentrated hydrochloric acid (HCl). Perform this addition slowly and carefully within a fume hood.
-
Reaction: Heat the mixture to 60-70°C with constant stirring. The reaction is often accompanied by a color change. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-3 hours).
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a 10M sodium hydroxide (NaOH) solution until the pH is between 6 and 8. Be prepared for gas evolution (CO₂) if using bicarbonate.
-
Final Disposal: The resulting aqueous slurry contains tin salts and the amine product. This entire mixture should be collected in a properly labeled hazardous waste container for disposal via your institution's environmental health and safety (EHS) office.
Method B: Oxidative Degradation via Fenton's Reagent
This protocol uses a powerful advanced oxidation process (AOP) to break down the molecule.[20] Fenton's reagent generates highly reactive hydroxyl radicals that can mineralize organic compounds.
Protocol Steps:
-
Preparation: In a beaker larger than the reaction volume, dissolve the residual 3-Methyl-1-nitro-1H-pyrazole in water.
-
Catalyst Addition: Add a catalytic amount of iron(II) sulfate heptahydrate (FeSO₄·7H₂O). A molar ratio of approximately 10:1 (H₂O₂ to nitro-pyrazole) and 1:1 (nitro-pyrazole to Fe²⁺) is a good starting point.[20]
-
Oxidant Addition: While stirring vigorously, slowly add 30% hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic; add the H₂O₂ dropwise to maintain control of the temperature.
-
Reaction: Continue stirring for several hours at room temperature. The degradation rate is dependent on the concentration of the reagents.[20]
-
Quenching & Final Disposal: Once the reaction is complete, quench any remaining H₂O₂ by adding a small amount of sodium sulfite (Na₂SO₃). Adjust the pH to neutral (6-8) with sodium hydroxide. The final solution should be collected in a labeled hazardous waste container for professional disposal.
| Parameter | Method A: Reductive Neutralization | Method B: Oxidative Degradation |
| Mechanism | Reduction of -NO₂ to -NH₂ | Radical oxidation and ring cleavage |
| Primary Reagents | SnCl₂·2H₂O, HCl | FeSO₄, H₂O₂ |
| Key Advantage | Well-established for nitro compounds | Effective for complete mineralization |
| Safety Concern | Use of concentrated acid | Exothermic reaction, handling 30% H₂O₂ |
| Waste Product | Tin salts, amine hydrochloride | Iron salts, water, CO₂ |
Management of Bulk Quantities and Spills
Bulk and Unused Reagent Disposal: Bulk quantities (>5g) or unopened/unwanted containers of 3-Methyl-1-nitro-1H-pyrazole should not be treated in the lab.
-
Ensure the container is tightly sealed and properly labeled.
-
Store it in a cool, dry, well-ventilated area away from incompatible materials.[9][15]
-
Arrange for pickup and disposal through your institution's certified EHS provider. Professional disposal will likely involve controlled incineration with flue gas scrubbing.[15]
Spill Management Protocol: In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your EHS office.
-
Don PPE: Before cleanup, don all required PPE as listed in Section 1.
-
Contain: Prevent the spill from spreading. Cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[15]
-
Decontaminate: Clean the spill area with soap and plenty of water, collecting the cleaning materials and rinsate in the same hazardous waste container.[4]
-
Dispose: Seal the container and arrange for EHS pickup.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that the disposal of hazardous reagents is treated with the same rigor and expertise as their application in research.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Defense Technical Information Center. (1995). Biodegradation of Nitroaromatic Compounds.[Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
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U.S. Environmental Protection Agency. (1998). Alternatives to Open Burning/Open Detonation of Energetic Materials. [Link]
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Raudonienė, V., & Vrubliauskas, S. (2005). Degradation of nitroaromatics with the Fenton reagent. Chemija, 16(3-4), 46-51. [Link]
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Spain, J. C., & Gibson, D. T. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49(1), 523–555. [Link]
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Sathe, S., et al. (2014). Chemical Treatment as a Pre-requisite for Effective Disposal of Tri Nitro Toluene (TNT). ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. [Link]
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Thermo Fisher Scientific. (2020). 3-Methyl-1H-pyrazole SAFETY DATA SHEET. [Link]
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Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. [Link]
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Defense Technical Information Center. (2001). Base Hydrolysis Process for the Destruction of Energetic Materials. [Link]
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Sinditskii, V. P., et al. (2017). Thermal decomposition of high energetic nitropyrazoles. Thermochimica Acta, 651, 83-99. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
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Bragin, A. A., et al. (2021). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 3-methyl-4-nitro-. PubChem Compound Database. [Link]
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Roy, S., & Talawar, M. B. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem Compound Database. [Link]
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Wu, J. T., et al. (2018). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Crystal Growth & Design, 18(6), 3349–3355. [Link]
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Zhang, J., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 1937–1944. [Link]
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Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


